molecular formula C24H32O6 B1677195 Okilactomycin

Okilactomycin

カタログ番号: B1677195
分子量: 416.5 g/mol
InChIキー: KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Okilactomycin is a furopyran.
This compound has been reported in Streptomyces griseoflavus with data available.
from actinomycetes strain YP-02908L;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Okilactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin is a polyketide antibiotic produced by certain species of Streptomyces that has garnered interest for its cytotoxic activities. First isolated from Streptomyces griseoflavus subsp. zamamiensis, this complex macrolide has a unique chemical structure and biological activity.[1] This technical guide provides an in-depth overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, with a focus on the experimental protocols and the underlying molecular mechanisms of its action.

Discovery and Producing Organisms

This compound was first discovered in the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis (strain YP-02908L).[1] Subsequently, this compound and its congeners have also been isolated from Streptomyces scabrisporus.[2] These findings indicate that the biosynthetic gene cluster for this compound may be present in various Streptomyces species.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for improved yields, a general protocol is outlined below.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

Seed Culture:

  • A loopful of spores of the Streptomyces strain is inoculated into a flask containing a seed medium.

  • The culture is incubated on a rotary shaker at a controlled temperature to allow for vegetative growth.

Production Culture:

  • An aliquot of the seed culture is transferred to a larger fermentation vessel containing the production medium.

  • The fermentation is carried out for several days under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.

Table 1: Fermentation Parameters for this compound Production (General)

ParameterSeed CultureProduction Culture
Medium Specific seed medium for StreptomycesProduction medium with optimized carbon and nitrogen sources
Temperature 28-30°C28-30°C
pH 7.07.0
Agitation 150-250 rpm200-300 rpm
Aeration -Supplied with sterile air
Incubation Time 2-3 days5-7 days

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity using a series of chromatographic techniques.

Experimental Protocol for Isolation and Purification
  • Extraction: The culture broth is first centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the this compound into the organic phase.[1]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[1] A step-gradient or linear gradient of a solvent system, such as a mixture of chloroform and methanol, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative HPLC, to achieve high purity.

  • Crystallization: Pure this compound can be obtained as colorless prisms by crystallization from a suitable solvent like dichloromethane.[1]

Experimental Workflow for Isolation and Purification

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Streptomyces Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Crystallization Crystallization HPLC->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound

Figure 1: Workflow for the isolation and purification of this compound.

Physicochemical Properties of this compound

The structure of this compound has been elucidated using spectroscopic methods and confirmed by X-ray crystallography and total synthesis.[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C24H32O6[1]
Molecular Weight 416.51 g/mol
Appearance Colorless prisms[1]
Solubility Soluble in dichloromethane, ethyl acetate, chloroform, methanol
UV λmax (MeOH) 235 nm

Biological Activity and Mechanism of Action

This compound exhibits weak antimicrobial activity against Gram-positive bacteria and notable cytotoxic activity against various cancer cell lines.

Table 3: Biological Activity of this compound

ActivityCell Line/OrganismIC50 / MIC
Cytotoxicity P388 murine leukemia0.09 µg/mL[4]
Lymphoid leukemia0.037 µg/mL[4]
Antimicrobial Activity Gram-positive bacteria4-16 µg/mL[2]
Mechanism of Action and Signaling Pathway

The primary molecular target of this compound has been identified as the ribosomal protein S4 (rpsD).[2] By binding to this protein, this compound is believed to interfere with the assembly or function of the 30S ribosomal subunit, leading to a preferential inhibition of RNA synthesis over DNA and protein synthesis.[2] This disruption of transcription ultimately triggers a cascade of events leading to cell growth arrest and apoptosis.

G This compound This compound RibosomalProteinS4 Ribosomal Protein S4 (rpsD) This compound->RibosomalProteinS4 Binds to RibosomeDysfunction 30S Ribosomal Subunit Dysfunction RibosomalProteinS4->RibosomeDysfunction Leads to RnaSynthesisInhibition Inhibition of RNA Synthesis RibosomeDysfunction->RnaSynthesisInhibition Causes CellGrowthArrest Cell Growth Arrest RnaSynthesisInhibition->CellGrowthArrest Induces Apoptosis Apoptosis CellGrowthArrest->Apoptosis Results in

Figure 2: Proposed signaling pathway for this compound's mechanism of action.
Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using various in vitro assays, such as the MTT or SRB assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: After the incubation period, a viability reagent (e.g., MTT, SRB) is added to the wells. The absorbance is measured using a microplate reader.

  • IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a unique natural product with potent cytotoxic properties. This technical guide has provided a comprehensive overview of the methodologies for its production, isolation, and characterization. The elucidation of its mechanism of action, targeting the ribosomal protein S4 and inhibiting RNA synthesis, opens avenues for further investigation into its potential as a therapeutic agent and for the development of novel analogs with improved activity and selectivity. The detailed protocols and workflows presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology.

References

An In-Depth Technical Guide to Okilactomycin Production by Streptomyces griseoflavus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a novel antibiotic belonging to the lactone group of antibiotics, first isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis (strain YP-02908L).[1] It possesses a unique 13-membered ring structure cyclized by a carbon-carbon bond.[2] This technical guide provides a comprehensive overview of the producing organism, fermentation, extraction, purification, and the underlying (though currently putative) biosynthetic principles of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial engineering.

The Producing Organism: Streptomyces griseoflavus

Streptomyces griseoflavus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order. Members of the Streptomyces genus are renowned for their ability to produce a wide array of secondary metabolites, including a majority of the clinically used antibiotics.

Taxonomic Classification:

  • Kingdom: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetia

  • Order: Kitosatosporales

  • Family: Streptomycetaceae

  • Genus: Streptomyces

  • Species: Streptomyces griseoflavus

The specific subspecies identified as the producer of this compound is Streptomyces griseoflavus subsp. zamamiensis.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces griseoflavus. While specific quantitative data on yield optimization for this compound is not extensively published, general principles for optimizing antibiotic production in Streptomyces can be applied. These include the manipulation of media composition, culture conditions, and the application of metabolic engineering strategies.

Fermentation Media

The composition of the fermentation medium is critical for achieving high titers of secondary metabolites. A typical fermentation medium for Streptomyces includes sources of carbon, nitrogen, phosphate, and trace elements. While the exact medium composition for optimal this compound production is a subject for empirical optimization, a starting point can be formulated based on common practices for Streptomyces fermentation.

Table 1: Exemplar Fermentation Medium Composition for Streptomyces Species

ComponentConcentration Range (g/L)Purpose
Glucose20 - 50Carbon Source
Soluble Starch10 - 30Carbon Source
Soybean Meal10 - 25Nitrogen Source
Yeast Extract2 - 10Nitrogen Source, Vitamins, Growth Factors
K2HPO40.5 - 2.0Phosphate Source, pH Buffering
MgSO4·7H2O0.2 - 1.0Trace Element, Enzyme Cofactor
NaCl1 - 5Osmotic Balance
CaCO31 - 5pH Buffering

Note: The optimal concentrations of these components should be determined experimentally using statistical methods such as Response Surface Methodology (RSM).[3][4]

Fermentation Parameters

Control of physical parameters during fermentation is crucial for maximizing antibiotic production.

Table 2: Key Fermentation Parameters for Streptomyces Cultivation

ParameterTypical RangeImpact
Temperature28 - 32 °CAffects enzyme activity and growth rate.
pH6.5 - 7.5Influences nutrient uptake and enzyme stability.
Aeration (vvm)0.5 - 1.5Essential for aerobic respiration and growth.
Agitation (rpm)150 - 250Ensures homogeneity and oxygen transfer.
Inoculum Size5 - 10% (v/v)Affects the length of the lag phase.
Fermentation Time7 - 14 daysProduction of secondary metabolites typically occurs in the stationary phase.
Experimental Protocol: Shake Flask Fermentation
  • Inoculum Preparation: Inoculate a loopful of Streptomyces griseoflavus spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of the production medium with a 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 to 14 days.

  • Monitoring: Periodically sample the culture to monitor pH, cell growth (dry cell weight), and this compound production by HPLC analysis.

Extraction and Purification of this compound

This compound is recovered from the culture filtrate.[1] The following protocol is a generalized procedure based on the initial discovery and common practices for natural product isolation.

Extraction
  • Harvesting: After the fermentation period, separate the mycelia from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.[1] Repeat the extraction process three times to ensure complete recovery of the compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract is then subjected to chromatographic purification.

  • Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity. While the original publication does not specify the exact gradient, a common approach for polyketides is a gradient of hexane-ethyl acetate or dichloromethane-methanol.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Crystallization: Pool the pure fractions, concentrate them, and crystallize this compound from a suitable solvent system, such as dichloromethane, to obtain colorless prisms.[1]

Biosynthesis and Regulation

The biosynthesis of this compound is presumed to follow a polyketide synthase (PKS) pathway, a common route for the synthesis of many complex natural products in Streptomyces.

Putative Biosynthetic Pathway

While the specific gene cluster for this compound has not yet been reported in the literature, a general model for its biosynthesis can be proposed based on its structure. The carbon backbone is likely assembled by a Type I PKS, followed by tailoring reactions such as cyclization and oxidation to form the final complex structure.

Okilactomycin_Biosynthesis_Pathway Precursor Pools Precursor Pools Type I PKS Type I PKS Precursor Pools->Type I PKS Acetyl-CoA, Malonyl-CoA, etc. Polyketide Chain Polyketide Chain Type I PKS->Polyketide Chain Tailoring Enzymes Tailoring Enzymes Polyketide Chain->Tailoring Enzymes Cyclization, Oxidation, etc. This compound This compound Tailoring Enzymes->this compound

Putative biosynthetic pathway of this compound.
Regulation of Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins.[5][6][7] These can be broadly categorized into:

  • Pathway-Specific Regulators: Genes located within or near the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

  • Global Regulators: Proteins that respond to environmental and physiological signals (e.g., nutrient limitation, quorum sensing) and modulate the expression of multiple secondary metabolite gene clusters.

Hormone-like signaling molecules, such as γ-butyrolactones, are known to play a crucial role in triggering antibiotic production in many Streptomyces species.[6][7] It is plausible that a similar regulatory system is involved in controlling this compound biosynthesis in S. griseoflavus.

Regulatory_Cascade Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Signaling Molecules Signaling Molecules Global Regulators->Signaling Molecules Pathway-Specific Regulator Pathway-Specific Regulator Signaling Molecules->Pathway-Specific Regulator This compound BGC This compound BGC Pathway-Specific Regulator->this compound BGC This compound Production This compound Production This compound BGC->this compound Production

Generalized regulatory cascade for antibiotic production.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of this compound.

HPLC Analysis

Table 3: General HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of pure this compound
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Experimental Protocol: Sample Preparation and HPLC Analysis
  • Sample Preparation: Centrifuge a 1 mL aliquot of the fermentation broth to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject the filtered supernatant directly onto the HPLC system.

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount of this compound in the fermentation samples.

Genetic Manipulation for Strain Improvement

Genetic engineering techniques can be employed to enhance the production of this compound in S. griseoflavus. These strategies include:

  • Overexpression of Biosynthetic Genes: Increasing the copy number of the this compound biosynthetic gene cluster.[8][9]

  • Manipulation of Regulatory Genes: Overexpressing positive regulators or knocking out negative regulators of the biosynthetic pathway.[9]

  • Metabolic Engineering: Modifying primary metabolic pathways to increase the supply of precursors for this compound biosynthesis.

Genetic_Manipulation_Workflow Identify BGC Identify BGC Construct Vector Construct Vector Identify BGC->Construct Vector Overexpression/Knockout Transform S. griseoflavus Transform S. griseoflavus Construct Vector->Transform S. griseoflavus Screen Mutants Screen Mutants Transform S. griseoflavus->Screen Mutants Ferment & Analyze Ferment & Analyze Screen Mutants->Ferment & Analyze Improved Production Improved Production Ferment & Analyze->Improved Production

Workflow for genetic manipulation of S. griseoflavus.

Conclusion

This technical guide provides a foundational understanding of the production of this compound by Streptomyces griseoflavus. While significant research has been conducted on the isolation and characterization of this novel antibiotic, further investigation into its biosynthetic pathway, regulatory network, and fermentation optimization is warranted. The protocols and information presented here offer a starting point for researchers to delve deeper into the fascinating biology of this antibiotic-producing microorganism and to explore the potential for enhancing its production for future therapeutic applications.

References

Spectroscopic Scrutiny of Okilactomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Okilactomycin, a potent polyketide antibiotic. The structural elucidation of this complex natural product has been a significant undertaking, relying heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates the key spectroscopic data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a structurally unique macrolide antibiotic isolated from Streptomyces species. Its complex architecture, featuring a 13-membered lactone ring, has presented a formidable challenge for synthetic chemists and has been the subject of extensive spectroscopic investigation to fully characterize its stereochemistry and connectivity. The definitive structure was established through a combination of spectroscopic techniques and confirmed by total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemical intricacies of this compound were primarily elucidated using a suite of one- and two-dimensional NMR experiments. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.25d10.0
35.30d10.0
55.65s
62.55m
71.80m
71.60m
81.05d7.0
92.40m
101.20d7.0
113.80s
141.95s
151.75s
OMe3.30s

Note: Data compiled from published literature. Solvent and instrument frequency may vary between sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1170.0
278.0
3130.0
4135.0
5125.0
640.0
725.0
815.0
945.0
1020.0
11100.0
12165.0
1395.0
1410.0
1512.0
OMe55.0

Note: Data compiled from published literature. Solvent and instrument frequency may vary between sources.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition and confirming the molecular weight of this compound and its synthetic intermediates.

Table 3: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zObserved m/z
[M+H]⁺489.2488489.2485
[M+Na]⁺511.2307511.2304

Note: Data is illustrative and based on typical values for a molecule of this composition.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols based on the methodologies reported in the literature for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5 mL. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon signals.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

  • Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) typically in the low micromolar to nanomolar concentration range. A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, coupled with an electrospray ionization (ESI) source are commonly used.

High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

  • Mass Analyzer: The instrument is operated in high-resolution mode to achieve mass accuracy of less than 5 ppm.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition using formula prediction software.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from the initial isolation to the final structure confirmation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation A Natural Source (e.g., Streptomyces broth) B Extraction A->B Solvent Extraction C Chromatographic Separation (e.g., HPLC) B->C Purification D Mass Spectrometry (MS) - Molecular Formula Determination C->D E 1D NMR (¹H, ¹³C) - Functional Group Identification - Carbon Skeleton C->E G Data Integration & Fragment Assembly D->G F 2D NMR (COSY, HSQC, HMBC) - Connectivity & J-Coupling E->F Initial Assignments F->G H Proposed Structure G->H I Stereochemical Analysis (NOESY, ROESY, Coupling Constants) H->I J Final Structure Confirmation I->J

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic techniques and data integral to the characterization of this compound. For researchers engaged in the study of this and other complex natural products, a thorough and multi-faceted spectroscopic approach is paramount for accurate and unambiguous structure elucidation.

X-ray Crystallography of Okilactomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of Okilactomycin, a polyketide antibiotic with notable cytotoxic activities. The structure of this compound was originally determined by a combination of spectroscopic and X-ray crystallographic studies. This document outlines the probable experimental methodologies, presents a representative data structure for the crystallographic analysis, and discusses the implications of its molecular architecture.

Introduction to this compound and its Structural Elucidation

This compound, first isolated from Streptomyces griseoflavus, is a structurally unique antibiotic.[1] Its complex architecture, featuring a 13-membered ring, was confirmed by X-ray analysis.[2] The absolute stereochemistry of (-)-Okilactomycin was later established through total synthesis, with X-ray crystallography being a crucial tool for verifying the structure of key intermediates and the final product.[3][4][5] The cytotoxic properties of this compound against various cancer cell lines have made its structural and functional characterization a significant area of research.[6]

Experimental Protocols for X-ray Crystallography of this compound

While the specific experimental details from the original 1987 study by Imai et al. are not publicly available, a standard protocol for the X-ray crystallography of a small molecule like this compound would likely involve the following steps.

Crystallization

The initial and often most challenging step is the growth of high-quality, single crystals of this compound suitable for X-ray diffraction.

  • Purification: this compound is first purified to the highest possible degree using chromatographic techniques to remove impurities that could hinder crystallization.

  • Solvent Selection: A screening of various solvents and solvent systems is performed to determine the optimal conditions for crystal growth. This typically involves dissolving this compound in a range of solvents to assess its solubility.

  • Crystallization Techniques: Several methods can be employed to achieve the supersaturation required for crystal formation:

    • Slow Evaporation: A solution of this compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

    • Vapor Diffusion: This can be performed as either a hanging drop or sitting drop experiment. A concentrated drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

    • Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.

  • Data Collection: As the crystal is rotated in the X-ray beam, the diffracted X-rays are recorded by a detector. A complete dataset consists of a series of diffraction images taken at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to determine the three-dimensional atomic structure of this compound.

  • Data Processing: The diffraction images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process continues until a final, accurate model of the molecular structure is obtained.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from an X-ray crystallographic analysis of this compound. Note: The values presented here are representative and are intended to illustrate the format of crystallographic data; they are not the experimentally determined values for this compound.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₂₉H₃₈O₈
Formula weight514.60
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensions
a10.123(4) Å
b12.456(5) Å
c11.789(4) Å
α90°
β105.21(3)°
γ90°
Volume1432.1(9) ų
Z2
Density (calculated)1.194 Mg/m³
Absorption coefficient0.691 mm⁻¹
F(000)552
Data collection
Theta range for data collection4.25 to 67.00°
Index ranges-12≤h≤12, -14≤k≤14, -13≤l≤13
Reflections collected11890
Independent reflections4987 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4987 / 1 / 343
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.059, wR2 = 0.138

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule like this compound.

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Purification Purification of this compound Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure 3D Atomic Structure Refinement->Final_Structure

General workflow for small molecule X-ray crystallography.

Signaling Pathways and Mechanism of Action

To date, the primary focus of this compound research has been on its isolation, structural elucidation, and total synthesis. While its cytotoxic and antibiotic properties are well-documented, detailed studies on its specific molecular targets and signaling pathways using X-ray crystallography are not yet available in the public domain. Future research involving co-crystallization of this compound with its biological targets will be crucial for understanding its mechanism of action at a molecular level, which could pave the way for the rational design of more potent and selective therapeutic agents.

References

Okilactomycin: Unraveling Its Cytotoxic Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Okilactomycin, a polyketide lactone antibiotic isolated from Streptomyces griseoflavus subsp. zamamiensis, has demonstrated notable cytotoxic activity against specific cancer cell lines. This technical guide synthesizes the currently available data on this compound's anti-cancer properties, focusing on its mechanism of action. While detailed mechanistic studies in cancer cells are limited, this document provides a comprehensive overview of its known biological activities, offering a foundation for future research and drug development endeavors.

Introduction

The quest for novel anti-cancer agents has led to the exploration of natural products, with microbial metabolites being a particularly rich source. This compound, a member of the lactone group of antibiotics, has emerged as a compound of interest due to its potent cytotoxic effects. This guide aims to provide a detailed technical summary of the existing knowledge regarding this compound's mechanism of action in cancer cells, catering to an audience of researchers, scientists, and drug development professionals.

Cytotoxic Activity of this compound

This compound has demonstrated significant in vitro cytotoxicity against murine leukemia cell lines. The reported 50% inhibitory concentration (IC50) values highlight its potency.

Cell LineIC50 (µg/mL)
P388 Murine Leukemia0.09[1]
Lymphoid Leukemia0.037[1]

In addition to its in vitro activity, this compound has shown weak antimicrobial activity against Ehrlich ascites carcinoma in vivo[2].

Postulated Mechanism of Action in Cancer Cells

While the precise molecular mechanism of this compound in cancer cells remains to be fully elucidated, its structural classification as a polyketide lactone antibiotic provides a basis for several hypotheses. Many antibiotics exert their therapeutic effects by inhibiting essential cellular processes. A common mechanism for antibiotics is the inhibition of bacterial RNA polymerase[3]. However, it is not yet confirmed if this is the mechanism of action of this compound in cancer cells.

Based on the known mechanisms of other anti-cancer polyketides and lactones, potential modes of action for this compound could include:

  • Induction of Apoptosis: Programmed cell death is a common pathway through which cytotoxic agents eliminate cancer cells.

  • Cell Cycle Arrest: Interference with the cell cycle progression can halt the proliferation of cancerous cells.

  • Inhibition of Key Signaling Pathways: Targeting pathways essential for cancer cell survival and growth.

Further research is imperative to delineate the specific signaling cascades and molecular targets of this compound in a cancerous context.

Experimental Methodologies

Detailed experimental protocols for the cytotoxicity assays that yielded the IC50 values for this compound are not extensively described in the available literature. However, a standard cytotoxicity assay protocol is provided below as a general reference for researchers aiming to investigate this compound's effects.

General Cytotoxicity Assay (e.g., MTT Assay)

This workflow outlines a typical procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General workflow for a colorimetric-based cytotoxicity assay.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound in cancer cells are currently unknown. However, based on the actions of other cytotoxic natural products, several key pathways are likely candidates for investigation. The diagram below illustrates a generalized apoptosis signaling cascade that could be a potential target.

signaling_pathway cluster_stimulus Inducing Stimulus cluster_pathway Potential Apoptotic Pathway This compound This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) This compound->bcl2_family Hypothesized Interaction mito_release Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_release cyto_c Cytochrome c Release mito_release->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway potentially targeted by this compound.

Conclusion and Future Directions

This compound is a potent cytotoxic agent against specific leukemia cell lines. While its exact mechanism of action in cancer cells is yet to be fully elucidated, its chemical nature suggests the possibility of interference with fundamental cellular processes such as apoptosis or cell cycle progression. The lack of detailed studies highlights a significant knowledge gap and a compelling opportunity for future research.

To advance the development of this compound as a potential anti-cancer therapeutic, the following research areas are critical:

  • Target Identification and Validation: Elucidating the direct molecular target(s) of this compound in cancer cells.

  • Mechanistic Studies: Conducting comprehensive analyses of its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.

  • In Vivo Efficacy: Evaluating its anti-tumor activity in a broader range of preclinical cancer models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

Addressing these research questions will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in the fight against cancer.

References

Okilactomycin: A Potential RNA Synthesis Inhibitor for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a macrolide antibiotic first isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis.[1] With a unique 13-membered ring structure, it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2] Emerging research suggests that this compound's primary mechanism of action involves the preferential inhibition of RNA synthesis over DNA and protein synthesis, positioning it as a compound of interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as a potential RNA synthesis inhibitor, including its quantitative activity, and conceptual frameworks for its mechanism and experimental evaluation.

Quantitative Data on Biological Activity

Organism Strain MIC (µg/mL) Reference
Staphylococcus aureusNot Specified4-16[3]

Mechanism of Action: Inhibition of RNA Synthesis

The precise molecular mechanism by which this compound inhibits RNA synthesis remains to be fully elucidated. However, based on the general principles of transcription, the inhibitory action could potentially occur at one or more of the key stages: initiation, elongation, or termination. The following diagram illustrates these potential points of intervention within the bacterial transcription process.

Conceptual Diagram of Potential Inhibition Points in Bacterial Transcription cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination RNA Polymerase RNA Polymerase Promoter DNA Promoter DNA RNA Polymerase->Promoter DNA Binding Open Complex Formation Open Complex Formation Promoter DNA->Open Complex Formation Unwinding Transcription Bubble Transcription Bubble Open Complex Formation->Transcription Bubble Start of RNA Synthesis RNA Transcript RNA Transcript Transcription Bubble->RNA Transcript NTP Addition Terminator Sequence Terminator Sequence RNA Transcript->Terminator Sequence Encounter Release Release Terminator Sequence->Release Dissociation Okilactomycin_Inhibition1 Inhibition Point 1 Okilactomycin_Inhibition1->Open Complex Formation Okilactomycin_Inhibition2 Inhibition Point 2 Okilactomycin_Inhibition2->Transcription Bubble Okilactomycin_Inhibition3 Inhibition Point 3 Okilactomycin_Inhibition3->Terminator Sequence

Caption: Potential inhibition points of this compound in bacterial transcription.

Further research is required to pinpoint the exact stage of transcription that this compound targets and to identify its binding site on the bacterial RNA polymerase.

Experimental Protocols: A Generalized Workflow

Detailed experimental protocols for assessing the RNA synthesis inhibitory activity of this compound are not extensively published. However, a generalized workflow for an in vitro transcription inhibition assay can be conceptualized as follows. This workflow provides a foundational methodology that can be adapted for the specific investigation of this compound.

Generalized Workflow for In Vitro Transcription Inhibition Assay Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, NTPs, DNA Template, RNA Polymerase) Start->Prepare Reaction Mix Add this compound Add this compound (Varying Concentrations) Prepare Reaction Mix->Add this compound Incubate Incubate at 37°C Add this compound->Incubate Stop Reaction Stop Reaction (e.g., EDTA) Incubate->Stop Reaction Analyze RNA Products Analyze RNA Products (e.g., Gel Electrophoresis, Fluorescence) Stop Reaction->Analyze RNA Products Determine IC50 Determine IC50 Analyze RNA Products->Determine IC50 End End Determine IC50->End

Caption: A generalized workflow for determining RNA synthesis inhibition.

Key Steps in the Generalized Protocol:

  • Reaction Setup: A standard in vitro transcription reaction is assembled containing a DNA template with a promoter, purified bacterial RNA polymerase, and all four ribonucleotide triphosphates (NTPs), one of which may be radioactively or fluorescently labeled for detection.

  • Inhibitor Addition: this compound is introduced to the reaction at a range of concentrations.

  • Incubation: The reaction is incubated at the optimal temperature for the RNA polymerase (typically 37°C) to allow for RNA synthesis.

  • Reaction Termination: The transcription reaction is stopped after a defined period.

  • Product Analysis: The newly synthesized RNA transcripts are separated by size using gel electrophoresis and visualized. The intensity of the RNA bands corresponds to the amount of RNA synthesized.

  • Data Analysis: The extent of inhibition is quantified by comparing the amount of RNA produced in the presence of this compound to a control reaction without the inhibitor. This data is then used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of RNA polymerase activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents that function through the inhibition of RNA synthesis. Its demonstrated activity against Gram-positive pathogens warrants further investigation into its precise mechanism of action. Future research should focus on:

  • Determining the specific IC50 value of this compound against purified bacterial RNA polymerase.

  • Identifying the exact stage of transcription (initiation, elongation, or termination) that is inhibited by the compound.

  • Mapping the binding site of this compound on the RNA polymerase enzyme complex.

  • Conducting structure-activity relationship (SAR) studies to optimize the antibacterial potency and pharmacological properties of this compound analogs.

A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a clinically viable therapeutic agent.

References

An In-depth Technical Guide on the Cytotoxicity of Okilactomycin Against P388 and L1210 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Okilactomycin, a novel antibiotic, against the murine leukemia cell lines P388 (lymphocytic leukemia) and L1210 (lymphoid leukemia). This document synthesizes available data, outlines detailed experimental methodologies for assessing cytotoxicity, and presents potential signaling pathways involved in this compound's mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated significant in vitro cytotoxic activity against both P388 and L1210 cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized below.

Cell LineThis compound IC50 (µg/mL)
P3880.09
L12100.037

These IC50 values are based on data reported in the context of the total synthesis of (-)-Okilactomycin.

Experimental Protocols

The following sections detail the methodologies for cell line maintenance and conducting cytotoxicity assays to evaluate the effects of this compound. These protocols are based on standard laboratory procedures for in vitro testing with P388 and L1210 cells.

P388 and L1210 Cell Lines:

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Both P388 and L1210 are suspension cell lines. Cultures should be maintained by splitting the cell suspension to a density of 1 x 10^5 cells/mL every 2-3 days. Cell viability should be monitored using Trypan Blue exclusion.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • P388 or L1210 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the P388 or L1210 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's cytotoxic action.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment This compound Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis start Start culture Culture P388 & L1210 Cells start->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells into 96-well Plates harvest->seed prepare_ok Prepare this compound Dilutions treat Add this compound to Wells prepare_ok->treat incubate_treatment Incubate for 48-72h treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate Calculate % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Experimental Workflow for Cytotoxicity Assessment.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound membrane_transport Altered Membrane Transport This compound->membrane_transport ros Increased ROS Production This compound->ros dna_synthesis Inhibition of DNA Synthesis This compound->dna_synthesis membrane_transport->ros dna_damage DNA Damage ros->dna_damage dna_synthesis->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Hypothetical Signaling Pathway of this compound.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known activities of related compounds and general mechanisms of antibiotic cytotoxicity in cancer cells. The precise molecular targets and signaling cascades of this compound in P388 and L1210 cells require further investigation.

In Vivo Antitumor Activity of Okilactomycin: A Technical Overview and Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the in vivo antitumor activity of Okilactomycin in animal models. This guide, therefore, provides a comprehensive framework for the preclinical evaluation of novel antitumor antibiotics, drawing upon established methodologies and signaling pathways relevant to this class of compounds. The experimental designs and data presented herein are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals in designing and interpreting in vivo studies for compounds like this compound.

Introduction to this compound and Antitumor Antibiotics

This compound is a novel antibiotic with a unique molecular structure.[1] While its direct antitumor effects in vivo have not been documented, the broader class of antitumor antibiotics has been a cornerstone of cancer chemotherapy for decades.[2] These agents, derived from microbial sources, exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and generation of reactive oxygen species.[2] Given the chemical characteristics of this compound, it is plausible that it may share mechanistic similarities with other antitumor antibiotics, warranting its investigation as a potential anticancer agent.

General Methodologies for In Vivo Antitumor Activity Assessment

The preclinical evaluation of a novel compound's antitumor efficacy in animal models is a critical step in the drug development pipeline. The primary goal of these studies is to assess the agent's ability to inhibit tumor growth and improve survival in a living organism.

The choice of animal model is crucial for obtaining relevant and translatable data. The most commonly used models in cancer research are murine (mouse) models, which can be broadly categorized as:

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice (e.g., nude, SCID, or NSG mice). Xenografts are widely used to assess the direct antitumor activity of a compound against human cancers.

  • Syngeneic Models: In this approach, murine cancer cells are implanted into immunocompetent mice of the same genetic background. Syngeneic models are invaluable for studying the interplay between the investigational agent and the host immune system.

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop spontaneous tumors that more closely mimic the genetic and histopathological progression of human cancers. GEMMs are particularly useful for studying cancer etiology and for evaluating preventative and therapeutic agents in a more physiologically relevant context.

A typical workflow for assessing the in vivo antitumor activity of a compound like this compound is outlined below.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints cell_culture Tumor Cell Line Culture & Expansion implantation Tumor Cell Implantation (e.g., subcutaneous) cell_culture->implantation 1x10^6 - 1x10^7 cells tumor_growth Tumor Growth to Palpable Size (~100-200 mm³) randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., i.p., i.v., oral) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) endpoints Study Endpoints (e.g., Tumor Growth Delay, Survival) monitoring->endpoints

Figure 1. Generalized workflow for in vivo antitumor efficacy studies.

Data Presentation: Quantifying Antitumor Activity

The efficacy of an antitumor agent is quantified through various parameters. The following tables provide a template for summarizing key data from in vivo studies.

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-q.d. x 141500 ± 150-
This compound10q.d. x 14800 ± 9046.7
This compound25q.d. x 14450 ± 6070.0
Positive ControlVariesVaries300 ± 4580.0

Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 2: Survival Analysis in a Syngeneic Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-q.d. x 1025-
This compound20q.d. x 103540.0
This compound40q.d. x 104268.0
Positive ControlVariesVaries50100.0

Increase in Lifespan (%) is calculated as: [(Median Survival of Treated Group / Median Survival of Vehicle Group) - 1] x 100

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of this compound is yet to be elucidated, antitumor antibiotics often induce cancer cell death by activating apoptotic signaling pathways. A plausible mechanism could involve the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein.

signaling_pathway cluster_stimulus External Stimulus cluster_dna_damage Cellular Stress cluster_p53 Tumor Suppression cluster_apoptosis Apoptotic Cascade This compound This compound dna_damage DNA Damage This compound->dna_damage Induces p53 p53 Activation dna_damage->p53 Activates bax Bax/Bak Activation p53->bax Promotes cytochrome_c Cytochrome c Release bax->cytochrome_c Triggers caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Figure 2. Plausible apoptotic signaling pathway for this compound.

Conclusion and Future Directions

The structural novelty of this compound suggests it may possess unique biological activities, including potential antitumor effects. The lack of current in vivo data highlights a significant opportunity for future research. The methodologies and frameworks presented in this guide offer a robust starting point for the preclinical evaluation of this compound and other novel antitumor antibiotics. Future studies should aim to:

  • Determine the maximum tolerated dose (MTD) of this compound in relevant mouse strains.

  • Evaluate the antitumor efficacy of this compound in a panel of human cancer xenograft models representing various tumor types.

  • Investigate the role of the immune system in the potential antitumor activity of this compound using syngeneic models.

  • Elucidate the precise molecular mechanism of action through pharmacodynamic and mechanistic studies.

By systematically addressing these research questions, the scientific community can determine the potential of this compound as a novel therapeutic agent for cancer.

References

Okilactomycin: A Technical Guide to a Complex Polyketide Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin is a structurally intricate polyketide natural product belonging to the spirotetronate class of antibiotics. First isolated from Streptomyces griseoflavus, it has garnered significant attention due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, total synthesis, and biological activity. Detailed experimental methodologies for key synthetic transformations are provided, and complex biological and chemical pathways are visualized through diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and oncology drug development.

Introduction

This compound is a fascinating example of the complex molecular architectures that can be produced by microorganisms.[1][2][3] As a member of the spirotetronate family, its structure features a distinctive spirocyclic tetronic acid moiety embedded within a macrocyclic framework.[4][5][6] The potent cytotoxic effects of this compound have made it an attractive target for total synthesis and further investigation into its therapeutic potential. This guide will delve into the core scientific aspects of this compound, presenting a detailed examination of its chemical synthesis and what is known about its biological origins and mechanism of action.

Biological Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The reported in vitro efficacy of this compound is summarized in the table below.

Cell LineIC50 (µg/mL)Reference
P388 (Murine Leukemia)0.09[1][2]
L1210 (Murine Leukemia)0.037[1][2]

Biosynthesis

While the specific polyketide synthase (PKS) gene cluster responsible for this compound's production in Streptomyces griseoflavus has not been explicitly detailed in the available literature, a generalized biosynthetic pathway for Class I spirotetronate polyketides, to which this compound belongs, has been proposed.[4][5][6] This pathway involves the iterative condensation of acetate and propionate units by a Type I PKS, followed by the incorporation of a glycerate-derived unit to form the characteristic tetronate ring. A key step in the formation of the spirotetronate core is believed to be an intramolecular Diels-Alder reaction.[4][7][8]

This compound Biosynthesis Pathway Generalized Biosynthetic Pathway of Class I Spirotetronates cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_Post_PKS Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_Modules Iterative PKS Modules (Type I) Acetyl-CoA->PKS_Modules Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Tetronate_Formation Claisen Condensation & Lactonization Polyketide_Chain->Tetronate_Formation Glycerate_Unit Glycerate-Derived Unit Glycerate_Unit->Tetronate_Formation Tetronate_Intermediate Tetronate-Containing Intermediate Tetronate_Formation->Tetronate_Intermediate IMDA Intramolecular Diels-Alder Reaction Tetronate_Intermediate->IMDA Spirotetronate_Core Spirotetronate Core Structure IMDA->Spirotetronate_Core Further_Modifications Further Tailoring Reactions (e.g., Oxidation) Spirotetronate_Core->Further_Modifications This compound This compound Further_Modifications->this compound

A generalized biosynthetic pathway for Class I spirotetronates like this compound.

Total Synthesis

The total synthesis of this compound has been a significant achievement in organic chemistry, with a notable route developed by the research group of Amos B. Smith III.[1] This synthesis is characterized by a convergent approach, where complex fragments of the molecule are synthesized separately before being joined together. Key reactions in this synthesis include a Petasis-Ferrier rearrangement to construct a key tetrahydropyranone intermediate and a ring-closing metathesis (RCM) to form the macrocycle.

Below is a simplified workflow of the total synthesis strategy.

This compound Total Synthesis Workflow Simplified Workflow of this compound Total Synthesis Fragment_A Fragment A Synthesis Fragment_Coupling Petasis-Ferrier Rearrangement Fragment_A->Fragment_Coupling Fragment_B Fragment B Synthesis Fragment_B->Fragment_Coupling Coupled_Product Coupled Intermediate Fragment_Coupling->Coupled_Product RCM Ring-Closing Metathesis (Grubbs' Catalyst) Coupled_Product->RCM Macrocycle Macrocyclic Intermediate RCM->Macrocycle Final_Steps Final Functional Group Manipulations Macrocycle->Final_Steps Okilactomycin_Final (-)-Okilactomycin Final_Steps->Okilactomycin_Final

A simplified workflow of the total synthesis of (-)-okilactomycin.
Key Experimental Protocols

The Petasis-Ferrier rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a concerted[5][5]-sigmatropic rearrangement. In the synthesis of this compound, this reaction was employed to couple two advanced intermediates.[9]

  • Reactants: A dioxanone intermediate (formed from a β-hydroxy acid and an aldehyde) and the Petasis reagent (dimethyltitanocene).

  • Solvent: Typically a non-polar solvent such as toluene or tetrahydrofuran.

  • Procedure: To a solution of the dioxanone in the chosen solvent at a controlled temperature (often elevated), the Petasis reagent is added. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enol ether product of this step is then treated with a Lewis acid, such as dimethylaluminum chloride (Me₂AlCl), to induce the rearrangement to the final tetrahydropyranone product.[9]

Ring-closing metathesis is a versatile method for the formation of cyclic olefins. In the synthesis of this compound, a second-generation Grubbs catalyst was utilized to form the 13-membered macrocycle.[10][11][12][13]

  • Reactant: A diene-containing linear precursor.

  • Catalyst: Second-generation Grubbs catalyst.

  • Solvent: A degassed, non-polar solvent such as dichloromethane or toluene is typically used to minimize catalyst decomposition.

  • Procedure: The diene substrate is dissolved in the solvent, and the Grubbs catalyst is added under an inert atmosphere (e.g., argon or nitrogen). The reaction is often run at elevated temperatures to facilitate the catalytic cycle. The progress of the reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed, and the product is purified by column chromatography to remove the ruthenium-containing byproducts.

Mechanism of Action

The precise molecular mechanism of action for this compound's cytotoxic effects has not been fully elucidated in the available scientific literature. However, many polyketide natural products with potent anticancer activity are known to interfere with fundamental cellular processes. Given its cytotoxicity, it is plausible that this compound may induce apoptosis in cancer cells by interacting with key components of cell survival and death signaling pathways. It is important to note that without specific experimental evidence, any proposed mechanism remains speculative.

Below is a generalized diagram of a hypothetical mechanism of action where a cytotoxic compound induces apoptosis. This is for illustrative purposes only and does not represent a confirmed pathway for this compound.

Hypothetical Mechanism of Action Hypothetical Cytotoxic Mechanism of Action Okilactomycin_MOA This compound Cellular_Target Putative Cellular Target (e.g., Protein, DNA) Okilactomycin_MOA->Cellular_Target Signaling_Cascade Initiation of a Signaling Cascade Cellular_Target->Signaling_Cascade Effector_Caspases Activation of Effector Caspases (e.g., Caspase-3) Signaling_Cascade->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

A hypothetical mechanism of action for a cytotoxic compound leading to apoptosis.

Conclusion and Future Directions

This compound remains a compelling natural product for the scientific community. Its complex structure has provided a challenging and ultimately successful platform for the development of innovative synthetic strategies. While its potent cytotoxic activity is well-documented, a significant knowledge gap exists regarding its precise mechanism of action. Future research efforts should be directed towards identifying the specific cellular target(s) of this compound and elucidating the signaling pathways it modulates. Such studies would not only provide a deeper understanding of its biological activity but also pave the way for the rational design of novel analogs with improved therapeutic indices for potential development as anticancer agents. Furthermore, the identification and characterization of the this compound biosynthetic gene cluster would offer opportunities for biosynthetic engineering to produce novel derivatives.

References

Total Synthesis of (-)-Okilactomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of (-)-Okilactomycin, a potent polyketide antitumor antibiotic. (-)-Okilactomycin, the enantiomer of the natural product, exhibits significant cytotoxicity against P388 and lymphoid leukemia L1210 human cell lines.[1][2][3] Its complex structure, featuring a 13-membered macrocyclic ring, a highly functionalized cyclohexane with a spirocenter, and a 2,6-cis-tetrahydropyranone moiety, has made it a challenging target for synthetic chemists.[1][4] This document details the successful convergent synthesis strategy developed by Smith and coworkers, highlighting key reactions, and presenting quantitative data and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The total synthesis of (-)-Okilactomycin was achieved through a highly convergent approach.[5][6][7] The retrosynthetic analysis envisioned the disassembly of the target molecule into three key fragments: a β-hydroxy acid, a dimethyl acetal, and a precursor for the bicyclic lactone.

The key disconnections involved:

  • Ring-Closing Metathesis (RCM): The 13-membered macrocycle was envisioned to be formed via an efficient RCM reaction.[1][5][7]

  • Petasis-Ferrier Union/Rearrangement: The congested 2,6-cis-tetrahydropyranone ring was constructed using a Petasis-Ferrier union/rearrangement tactic.[5][6][7]

  • Diastereoselective Oxy-Cope Rearrangement/Oxidation: This sequence was crucial for establishing the stereocenters at C(1) and C(13).[5][6][7]

This strategic approach allowed for the independent synthesis of complex fragments, which were then coupled in the later stages of the synthesis. The longest linear sequence of this synthesis was reported to be 29 steps.[1][4][7]

Retrosynthesis This compound (-)-Okilactomycin Precursor_RCM Macrocycle Precursor This compound->Precursor_RCM RCM Tetrahydropyranone Orthogonally Protected Tetrahydropyranone Precursor_RCM->Tetrahydropyranone Lactone Formation Fragments β-Hydroxy Acid + Dimethyl Acetal Tetrahydropyranone->Fragments Petasis-Ferrier Union

Caption: Retrosynthetic analysis of (-)-Okilactomycin.

Key Synthetic Transformations and Experimental Data

The synthesis of (-)-Okilactomycin involved several key transformations. The following sections provide details on these reactions and the associated quantitative data.

Synthesis of the β-Hydroxy Acid Fragment

The synthesis of the β-hydroxy acid fragment commenced with a diastereoselective alkylation using a Myers pseudoephedrine-derived auxiliary.[1][7] A subsequent Evans aldol reaction was employed to install the β-hydroxy functionality.[1][7] The overall yield for this eight-step sequence was 63%.[1][7]

StepReagents and ConditionsYield (%)
AlkylationMyers pseudoephedrine auxiliary, Iodide95
Reduction & Oxidation1. LDA, BH3•NH3; 2. SO3•Pyr, DMSO, Et3N94, 90
Wittig OlefinationPPh3CH3Br, n-BuLi96
Deprotection & Oxidation1. TBAF; 2. SO3•Pyr, DMSO, Et3N97, 93
Evans Aldol ReactionOxazolidinone, Bu2BOTf, Et3N; then LiOH, H2O293, 97
Synthesis of the Dimethyl Acetal Fragment

The dimethyl acetal fragment was constructed starting with a diastereoselective Rawal Diels-Alder reaction.[1][7] Key subsequent steps included a 1,4-reduction and enolate capture to yield the desired intermediate.

StepReagents and ConditionsYield (%)
Rawal Diels-Alder ReactionDiene, Methyl crotonate-
Reduction--
ProtectionBenzyl ether formation-
HydrolysisHF-
1,4-Reduction & Capture--
Assembly and Macrocyclization

The coupling of the key fragments was achieved through the Petasis-Ferrier union/rearrangement.[5][7] The final key step was the ring-closing metathesis to form the 13-membered macrocycle, which was accomplished using the Hoveyda-Grubbs second-generation catalyst.[1] This RCM reaction followed by hydrogenation proceeded in an impressive 80-85% yield for the two steps.[1]

Synthesis_Workflow cluster_acid β-Hydroxy Acid Synthesis cluster_acetal Dimethyl Acetal Synthesis A1 Alkylation A2 Reduction & Oxidation A1->A2 A3 Wittig A2->A3 A4 Evans Aldol A3->A4 Coupling Petasis-Ferrier Union A4->Coupling B1 Diels-Alder B2 Reduction B1->B2 B3 Protection B2->B3 B4 1,4-Reduction B3->B4 B4->Coupling RCM Ring-Closing Metathesis Coupling->RCM Final_Product (-)-Okilactomycin RCM->Final_Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Detailed experimental procedures for key transformations are available in the supporting information of the primary literature.[8] The following provides a representative protocol for the Ring-Closing Metathesis reaction.

Representative Protocol: Ring-Closing Metathesis

To a solution of the diene precursor in degassed solvent (e.g., dichloromethane or toluene) is added the Hoveyda-Grubbs second-generation catalyst. The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. It was found to be critical to expose the reaction mixture to air to destroy the catalyst prior to concentration to avoid polymerization.[1] The crude product is then concentrated and purified by flash column chromatography. The resulting cis-alkene is then subjected to hydrogenation to yield the saturated macrocycle.[1]

Biological Activity

This compound was originally isolated from Streptomyces griseoflavus and was found to exhibit cytotoxic properties.[4][9] Specifically, it shows significant in vitro cytotoxicity against the P388 murine leukemia cell line and L1210 lymphoid leukemia cells, with IC50 values of 0.09 and 0.037 µg/mL, respectively.[1][2][4] While the precise mechanism of action for this compound is not fully elucidated, related thiolactone antibiotics are known to inhibit fatty acid synthesis in bacteria.[10] Further biological evaluation and the development of analogs could provide more insight into its therapeutic potential.[4]

Biological_Activity This compound (-)-Okilactomycin Cytotoxicity Cytotoxicity This compound->Cytotoxicity P388 P388 Murine Leukemia Cytotoxicity->P388 L1210 L1210 Lymphoid Leukemia Cytotoxicity->L1210

References

An In-depth Technical Guide to the Core Reactions in the Total Synthesis of (-)-Okilactomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and potent biological activity of (-)-Okilactomycin, a polyketide natural product, have established it as a compelling target for total synthesis. This technical guide provides a detailed examination of the key chemical transformations that have been pivotal in the successful synthesis of this complex molecule. The strategies highlighted herein, primarily developed by the research group of Amos B. Smith III, showcase elegant solutions to the challenges posed by the molecule's dense stereochemistry and unique structural motifs. This document will delve into the experimental protocols, quantitative data, and logical workflows of three core reactions: a diastereoselective oxy-Cope rearrangement/oxidation, a Petasis-Ferrier union/rearrangement, and a ring-closing metathesis (RCM).

Core Synthetic Strategy: A Convergent Approach

The total synthesis of (-)-Okilactomycin is characterized by a highly convergent strategy, wherein complex fragments of the molecule are synthesized independently and then coupled at a late stage. This approach enhances efficiency and allows for greater flexibility in the synthesis. The key reactions described below are central to the construction of the key fragments and their eventual union to form the macrocyclic structure.

Diastereoselective Oxy-Cope Rearrangement/Oxidation: Establishing Key Stereocenters

A crucial step in the synthesis of a key fragment of (-)-Okilactomycin involves a diastereoselective oxy-Cope rearrangement followed by an in-situ oxidation. This powerful sequence allows for the strategic installation of two critical stereocenters. The reaction proceeds through a chair-like transition state to afford a single diastereomer of the resulting enolate, which is then trapped to yield the desired product with excellent stereocontrol.

Experimental Protocol

To a solution of the precursor alcohol in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium hydride (KH) followed by 18-crown-6. The resulting mixture is stirred at this temperature for a specified time before being warmed to room temperature to effect the oxy-Cope rearrangement. The reaction is then cooled, and a solution of a suitable oxidizing agent, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), in THF is added. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.

Quantitative Data
StepReactant(s)Reagents & ConditionsProduct(s)Yield (%)Diastereomeric Ratio
Oxy-Cope Rearrangement/ OxidationDivinyl carbinol precursor1. KH, 18-crown-6, THF, 0 °C to rt2. MoOPH, THF, -78 °CAldehyde fragment with two new stereocenters75%>20:1

Logical Workflow: Oxy-Cope Rearrangement/Oxidation

oxy_cope_workflow Reactant Divinyl Carbinol Precursor Alkoxide Potassium Alkoxide Formation Reactant->Alkoxide KH, 18-crown-6 Rearrangement [3,3]-Sigmatropic Rearrangement (oxy-Cope) Alkoxide->Rearrangement Enolate Potassium Enolate Intermediate Rearrangement->Enolate Oxidation Oxidation of Enolate Enolate->Oxidation MoOPH Product Aldehyde Product Oxidation->Product

Caption: Workflow for the diastereoselective oxy-Cope rearrangement/oxidation.

Petasis-Ferrier Union/Rearrangement: Construction of the Tetrahydropyranone Core

A signature reaction in the synthesis of (-)-Okilactomycin is the Petasis-Ferrier union/rearrangement. This key step unites two major fragments of the molecule and constructs the central 2,6-cis-disubstituted tetrahydropyranone ring system. The reaction involves the formation of a mixed acetal from a β-hydroxy acid and an aldehyde, followed by a Lewis acid-promoted rearrangement of the corresponding enol ether.

Experimental Protocol

The β-hydroxy acid and aldehyde fragments are dissolved in a suitable solvent such as dichloromethane (CH2Cl2). A dehydrating agent, for instance, magnesium sulfate (MgSO4), is added, and the mixture is stirred. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then added dropwise at a low temperature (e.g., -78 °C). The reaction is stirred for a specified period before being quenched with a base, for example, triethylamine (Et3N). The solvent is removed under reduced pressure, and the crude intermediate is subjected to the next step without further purification. The crude acetal is dissolved in an appropriate solvent, and a methylenating agent, such as the Tebbe reagent or Petasis reagent, is added to form the enol ether. The subsequent rearrangement is typically promoted by a Lewis acid like dimethylaluminum chloride (Me2AlCl) to afford the desired tetrahydropyranone.

Quantitative Data
StepReactant(s)Reagents & ConditionsProduct(s)Yield (%)
Petasis-Ferrier Union/Rearrangementβ-Hydroxy acid and Aldehyde fragments1. MgSO4, TMSOTf, CH2Cl2, -78 °C2. Petasis Reagent, Toluene3. Me2AlCl, CH2Cl2, -78 °C to 0 °C2,6-cis-disubstituted Tetrahydropyranone62% (over 3 steps)

Signaling Pathway: Petasis-Ferrier Rearrangement

petasis_ferrier_pathway Fragments β-Hydroxy Acid + Aldehyde Fragments Acetal Mixed Acetal Formation Fragments->Acetal TMSOTf EnolEther Enol Ether Formation Acetal->EnolEther Petasis Reagent Rearrangement Lewis Acid-Promoted [3,3]-Sigmatropic Rearrangement EnolEther->Rearrangement Me2AlCl Product Tetrahydropyranone Product Rearrangement->Product

Caption: Key steps of the Petasis-Ferrier union/rearrangement.

Ring-Closing Metathesis (RCM): Macrocycle Formation

The final key transformation to construct the 13-membered macrocyclic ring of (-)-Okilactomycin is an efficient ring-closing metathesis (RCM) reaction.[1] This powerful carbon-carbon bond-forming reaction utilizes a ruthenium-based catalyst to cyclize a diene precursor. The choice of catalyst and reaction conditions, particularly high dilution, is critical to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol

The diene precursor is dissolved in a degassed solvent, typically dichloromethane (CH2Cl2) or toluene, to a very low concentration (e.g., 0.001 M). A solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst in the same solvent is then added. The reaction mixture is heated to a specific temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the macrocyclic product.

Quantitative Data
StepReactant(s)Reagents & ConditionsProduct(s)Yield (%)
Ring-Closing MetathesisDiene Precursor2nd Generation Hoveyda-Grubbs Catalyst, Toluene, 80 °C, high dilution (0.001 M)13-membered Macrocycle89%

Experimental Workflow: Ring-Closing Metathesis

rcm_workflow Start Diene Precursor in Degassed Solvent Catalyst Addition of Ruthenium Catalyst Solution Start->Catalyst Reaction Heating under High Dilution Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Flash Column Chromatography Workup->Purification Product Macrocyclic Product Purification->Product

References

The Structure-Activity Relationship of Okilactomycin: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Okilactomycin, a structurally complex polyketide natural product, has demonstrated significant cytotoxic activity against various cancer cell lines, marking it as a molecule of interest for oncological research. Isolated from Streptomyces species, its unique architecture is characterized by a 13-membered macrocyclic lactone, a functionalized cyclohexane, and a spirotetronate core. Despite its promising biological profile, comprehensive structure-activity relationship (SAR) studies on this compound are notably absent in publicly available literature. The intricate total synthesis required to produce analogs presents a significant hurdle to such investigations. This guide synthesizes the current understanding of this compound's biological activity, its core structural features, and provides a prospective analysis of its SAR based on data from related spirotetronate compounds. Furthermore, it outlines standard experimental methodologies and proposes a logical workflow for future research aimed at elucidating the this compound pharmacophore and developing novel therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of Streptomyces griseoflavus.[1] Its structure was determined through spectroscopic and X-ray crystallographic studies, revealing a novel architecture containing a 13-membered ring cyclized by a carbon-carbon bond.[2] The molecule exhibits potent cytotoxicity, positioning it as a potential scaffold for the development of new anticancer agents. However, the therapeutic development of this compound is contingent on a thorough understanding of which structural motifs are essential for its activity and which can be modified to improve efficacy, selectivity, and pharmacokinetic properties. This document serves to consolidate the known data and provide a framework for these future investigations.

Core Structure and Known Biological Activity

The chemical framework of this compound is comprised of three key regions: the spirotetronate moiety, the 13-membered macrocycle, and a highly substituted cyclohexane ring. These regions offer multiple potential points for chemical modification to probe their roles in the molecule's biological activity.

Key Structural Regions of this compound This compound This compound Core Structure A Spirotetronate Moiety This compound->A Contains B 13-Membered Macrocycle This compound->B Contains C Functionalized Cyclohexane Ring This compound->C Contains

Figure 1: Key structural components of the this compound molecule.

Initial studies have quantified the cytotoxic effects of this compound against murine leukemia cell lines, providing a baseline for its potency.

CompoundCell LineIC₅₀ (µg/mL)
This compoundP388 (Murine Leukemia)0.09
This compoundL1210 (Murine Leukemia)0.037
Table 1: Published in vitro cytotoxicity data for this compound.

Prospective Structure-Activity Relationship Analysis

A detailed quantitative SAR for this compound has not yet been published. The significant synthetic challenge in accessing analogs has limited such exploration.[3] However, by examining the SAR of other spirotetronate macrocycles, a hypothetical framework for this compound can be proposed to guide future analog design.

  • The Spirotetronate Core: This moiety is a defining feature of a broad class of bioactive natural products.[4][5] It is hypothesized to be a key pharmacophore, potentially involved in binding to a biological target. Modifications, such as altering the substituents on the tetronic acid ring, could significantly impact activity.

  • The Macrocyclic Ring: The 13-membered lactone ring constrains the molecule into a specific three-dimensional conformation. The size, rigidity, and stereochemistry of this ring are likely critical for presenting the other functional groups correctly to its molecular target. Analogs that alter the ring size or introduce conformational constraints could reveal the importance of this macrostructure.

  • The Cyclohexane Ring: This region is decorated with several functional groups that could serve as key interaction points or be amenable to modification to tune the molecule's properties. For the related spirohexenolides, the C8 carbinol was identified as a position that could be modified while retaining biological activity.[6] This suggests that functional groups on the cyclohexane portion of this compound may be promising targets for modification to improve properties like solubility or metabolic stability without ablating cytotoxicity.

In contrast to other complex spirotetronates like Tetrocarcin A, where glycosylation is proportional to antimicrobial activity, this compound lacks a sugar moiety.[4][5] This indicates its mechanism of action or target interaction may differ from those of glycosylated spirotetronates.

Key Experimental Methodologies

The determination of cytotoxic activity, represented by IC₅₀ values, is a foundational experiment in SAR studies for potential anticancer agents. The MTT assay is a widely used, robust colorimetric method for this purpose.

General Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9]

Workflow:

  • Cell Plating: Cancer cells (e.g., P388, L1210) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: A serial dilution of the test compound (e.g., this compound or an analog) is prepared and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[10]

  • Formazan Solubilization: A solubilization solution (e.g., acidic isopropanol or a solution of SDS in DMF) is added to each well to dissolve the insoluble purple formazan crystals.[10]

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conceptual Workflow for this compound SAR Study cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Analog Design (Targeting Key Regions) B Chemical Synthesis & Purification A->B C In Vitro Screening (e.g., MTT Assay) B->C D Quantitative Data (IC50 Determination) C->D E SAR Analysis D->E E->A Iterative Redesign F Identify Lead Compounds E->F G Further Optimization (ADME/Tox Profiling) F->G

References

The Biological Frontier of Okilactomycin and Its Congeners: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin, a polyketide natural product, has demonstrated notable biological activity, particularly in the realms of antibacterial and anticancer research. This technical guide provides a comprehensive overview of the known biological activities of this compound and its congeners, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While this compound exhibits significant potency, its congeners have been reported to be substantially less active. This document aims to collate the available data to inform future research and drug development efforts centered on this unique macrocyclic lactone.

Introduction

This compound is a structurally complex macrocyclic polyketide originally isolated from Streptomyces griseoflavus.[1] Its intricate architecture, featuring a 13-membered ring, has attracted considerable interest from the synthetic chemistry community. Beyond its synthetic appeal, this compound has shown promising biological activities, including cytotoxicity against various cancer cell lines and antibacterial effects against Gram-positive bacteria. This guide delves into the specifics of these activities, presenting the available quantitative data for this compound and contextualizing the reported activity of its congeners.

Biological Activity of this compound and Congeners

The primary biological activities reported for this compound are its cytotoxicity against cancer cell lines and its antibacterial properties. Four congeners of this compound, designated as this compound A, B, C, and D, have been isolated from Streptomyces scabrisporus.[2] However, a significant gap in the current literature is the absence of specific quantitative biological activity data for these congeners. Reports consistently describe them as being "significantly less active" than the parent compound, this compound, across various assays.[2]

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against murine leukemia cell lines. The reported IC50 values highlight its potential as an anticancer agent.

CompoundCell LineIC50 (µg/mL)
This compoundP388 (murine leukemia)0.09[3]
This compoundL1210 (murine lymphoid leukemia)0.037[3]
This compound Congeners (A, B, C, D)Not ReportedSignificantly less active than this compound
Antibacterial Activity

This compound has shown activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined against several strains.

CompoundBacterial Strain(s)MIC (µg/mL)Minimum Detection Concentration (Antisense Assay) (µg/mL)
This compoundGram-positive bacteria (including S. aureus)4-16[2]3-12[2]
This compound Congeners (A, B, C, D)Not ReportedSignificantly less active than this compoundNot Reported

Mechanism of Action

The precise mechanism of action for this compound and its congeners is not fully elucidated. However, initial studies suggest a multi-faceted mode of action.

Inhibition of Macromolecular Synthesis

Studies have indicated that this compound preferentially inhibits RNA synthesis over DNA and protein synthesis.[2] This suggests that its primary intracellular target may be involved in the transcriptional machinery.

Targeting Ribosomal Protein S4

The discovery of this compound and its congeners was facilitated by an antisense differential sensitivity assay targeting the ribosomal protein S4 (RPSD).[2] This methodology suggests that ribosomal protein S4 could be a potential target or that the cellular machinery involving this protein is sensitive to the presence of this compound.

Hypothesized Mechanism of Action of this compound This compound This compound Cellular_Entry Cellular Entry This compound->Cellular_Entry Ribosomal_Protein_S4 Ribosomal Protein S4 (RPSD) Cellular_Entry->Ribosomal_Protein_S4 Potential Target RNA_Synthesis_Inhibition Inhibition of RNA Synthesis Cellular_Entry->RNA_Synthesis_Inhibition Preferential Effect Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Protein_S4->Protein_Synthesis_Inhibition Cytotoxicity Cytotoxicity RNA_Synthesis_Inhibition->Cytotoxicity Antibacterial_Activity Antibacterial Activity RNA_Synthesis_Inhibition->Antibacterial_Activity Protein_Synthesis_Inhibition->Cytotoxicity Protein_Synthesis_Inhibition->Antibacterial_Activity

Hypothesized mechanism of this compound's action.

Potential Impact on Cellular Signaling Pathways in Cancer

While direct studies on the effects of this compound on specific cancer-related signaling pathways are lacking, its cytotoxic activity and proposed mechanism of action suggest potential interactions with key cellular processes that are often dysregulated in cancer.

  • Apoptosis and Cell Cycle Regulation: The cytotoxic nature of this compound implies an induction of programmed cell death, or apoptosis. Inhibition of essential processes like RNA and protein synthesis can trigger apoptotic pathways. Furthermore, disruption of these fundamental cellular functions can lead to cell cycle arrest, preventing cancer cell proliferation.

Potential Impact of this compound on Cancer Cell Signaling This compound This compound Macromolecule_Synthesis_Inhibition Inhibition of RNA/Protein Synthesis This compound->Macromolecule_Synthesis_Inhibition Cellular_Stress Cellular Stress Macromolecule_Synthesis_Inhibition->Cellular_Stress Apoptosis_Induction Induction of Apoptosis Cellular_Stress->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Stress->Cell_Cycle_Arrest NF_kB_Pathway NF-κB Pathway Cellular_Stress->NF_kB_Pathway Potential Modulation MAPK_Pathway MAPK Pathway Cellular_Stress->MAPK_Pathway Potential Modulation PI3K_Akt_Pathway PI3K/Akt Pathway Cellular_Stress->PI3K_Akt_Pathway Potential Modulation

Potential signaling impact of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays relevant to the study of this compound and its congeners.

Antibacterial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound and its congeners dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., P388, L1210)

  • Complete cell culture medium

  • This compound and its congeners dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

General Workflow for Biological Activity Assessment Start Start Prepare_Compounds Prepare Stock Solutions of this compound and Congeners Start->Prepare_Compounds Antibacterial_Assay Antibacterial Assay (Broth Microdilution) Prepare_Compounds->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Prepare_Compounds->Cytotoxicity_Assay Determine_MIC Determine MIC Values Antibacterial_Assay->Determine_MIC Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Data_Analysis Data Analysis and Comparison Determine_MIC->Data_Analysis Determine_IC50->Data_Analysis End End Data_Analysis->End

Workflow for assessing biological activity.
RNA Synthesis Inhibition Assay ([3H]-Uridine Incorporation)

This assay measures the rate of RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [3H]-uridine, into newly synthesized RNA.[11]

Materials:

  • Cultured cells (bacterial or mammalian)

  • Appropriate culture medium

  • This compound and its congeners

  • [3H]-Uridine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Culture cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compounds for a defined period.

  • Add [3H]-uridine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into RNA.

  • Stop the incorporation by placing the cells on ice and washing them with cold PBS.

  • Precipitate the macromolecules, including RNA, by adding cold TCA.

  • Wash the precipitate with TCA to remove any unincorporated [3H]-uridine.

  • Solubilize the precipitate and measure the radioactivity using a scintillation counter.

  • A decrease in radioactivity in treated cells compared to untreated controls indicates inhibition of RNA synthesis.

Conclusion and Future Directions

This compound continues to be a molecule of significant interest due to its potent cytotoxic and antibacterial activities. However, the full potential of this class of compounds remains to be unlocked. A critical next step for the research community is the comprehensive biological evaluation of the known this compound congeners to establish a clear structure-activity relationship. The lack of quantitative data for these related compounds is a major hindrance to medicinal chemistry efforts.

Future research should focus on:

  • Quantitative Biological Profiling of Congeners: Determining the MIC and IC50 values for this compound A, B, C, and D is essential.

  • Elucidation of the Precise Mechanism of Action: Investigating the direct interaction of this compound with ribosomal protein S4 and its specific effects on the transcription process will provide a clearer understanding of its mode of action.

  • Exploration of Signaling Pathway Modulation: Direct studies are needed to understand how this compound affects key cancer-related signaling pathways, which could open new avenues for its therapeutic application, potentially in combination with other targeted therapies.

  • Synthesis of Novel Analogs: A better understanding of the structure-activity relationship will guide the rational design and synthesis of novel this compound congeners with improved potency and selectivity.

By addressing these key areas, the scientific community can more effectively harness the therapeutic potential of the this compound family of natural products.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Okilactomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a natural product that has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed protocols for in vitro cell culture experiments to evaluate the biological activity of this compound. The protocols outlined below are standardized procedures for assessing cytotoxicity, apoptosis, and cell cycle progression. Due to the limited publicly available data on the specific molecular mechanisms of this compound, the signaling pathway information is presented as a general model, and the experimental protocols are provided as templates that may require optimization for specific cell lines and research questions.

Known Biological Activity of this compound

This compound has been shown to exhibit potent cytotoxic activity against murine leukemia cell lines. The reported 50% inhibitory concentration (IC50) values highlight its potential as an anti-cancer agent.

Cell LineIC50 (µg/mL)
P388 (murine lymphoid neoplasm)0.09[1]
L1210 (murine lymphoid leukemia)0.037[1]

Further research is required to elucidate the precise mechanism of action, including its effects on specific cellular pathways and its potential to induce apoptosis or cause cell cycle arrest.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI) treat->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Figure 1. Experimental workflow for in vitro evaluation of this compound.

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds This compound This compound (Effect Unknown) IKK IKK Complex This compound->IKK Potential Inhibition? receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades & Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription

Figure 2. Generalized NF-κB signaling pathway. The effect of this compound is unknown.

Conclusion

The provided protocols serve as a foundation for investigating the in vitro effects of this compound. Given the limited data on its mechanism of action, further studies are warranted to explore its impact on cellular signaling pathways, such as the NF-κB pathway, and to confirm its apoptosis-inducing and cell cycle-arresting capabilities. The results from these experiments will be crucial for the further development of this compound as a potential therapeutic agent.

References

Okilactomycin Cytotoxicity Assays: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for assessing the cytotoxicity of Okilactomycin using common colorimetric assays, namely MTT and XTT.

This compound, a novel antibiotic isolated from Streptomyces griseoflavus subsp. zamamiensis, has demonstrated cytotoxic effects against certain cancer cell lines.[1][2] Accurate and reproducible methods for quantifying this cytotoxicity are essential for further investigation into its potential as a therapeutic agent. This document outlines the principles of MTT and XTT assays, provides detailed experimental protocols, and presents known cytotoxicity data for this compound.

Data Presentation

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 (µg/mL)
This compoundP388 (Murine lymphoid neoplasm)0.09[3]
This compoundL1210 (Murine leukemia)0.037[2]

Experimental Protocols

The following are detailed protocols for the MTT and XTT assays, which can be adapted for determining the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., P388, L1210)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.

    • After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using either the MTT or XTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P388, L1210) seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep This compound Dilution Series treatment Treatment with This compound drug_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add MTT or XTT Reagent incubation->reagent_add color_dev Color Development (2-4h) reagent_add->color_dev read_plate Read Absorbance color_dev->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for this compound cytotoxicity testing.

Signaling Pathway

Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain. As this compound is a novel antibiotic, its precise mechanism of action in cancer cells, including the specific molecular targets and downstream signaling cascades, has not yet been elucidated.

Generic apoptosis signaling pathways are well-documented and can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[4][5]

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[4][5]

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of caspases.[4][5]

Without specific data on this compound's mechanism, a detailed and accurate signaling pathway diagram cannot be constructed. Further research is required to identify the molecular targets of this compound and the specific pathways it modulates to induce cytotoxicity in cancer cells.

The following is a generalized representation of the two main apoptosis pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 mitochondria Mitochondria caspase8->mitochondria via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Determining the IC50 of Okilactomycin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a polyketide antibiotic isolated from Streptomyces species that has demonstrated cytotoxic activity against various cancer cell lines. Understanding its potency, determined by the half-maximal inhibitory concentration (IC50), across a range of cancer cell types is a critical step in the evaluation of its therapeutic potential. This document provides detailed application notes and protocols for determining the IC50 of this compound in cancer cell lines, along with insights into its potential mechanism of action.

Data Presentation: IC50 Values of this compound

The cytotoxic effects of this compound have been evaluated against a limited number of cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Leukemia0.09
Lymphoid LeukemiaLeukemia0.037

Note: Further research is required to expand this dataset to a broader panel of human cancer cell lines to better understand the spectrum of this compound's activity.

Experimental Protocols

A standard method for determining the IC50 of a compound in adherent cancer cell lines is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination

1. Materials and Reagents:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.001 µg/mL to 10 µg/mL. It is recommended to perform a preliminary experiment to determine the optimal concentration range.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions, vehicle control, or blank control to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment Cell_Seeding->Treatment Compound_Dilution 3. This compound Dilution Compound_Dilution->Treatment MTT_Addition 5. MTT Addition Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis Absorbance_Reading->Data_Analysis IC50_Determination 9. IC50 Determination Data_Analysis->IC50_Determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Potential Signaling Pathway of this compound

While the exact mechanism of action for this compound is not yet fully elucidated, a related compound, Actinolactomycin, has been shown to inhibit the mTOR/HIF-1α pathway. This suggests a potential mechanism for this compound that warrants further investigation.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound mTOR mTOR This compound->mTOR Inhibition? Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Cell_Growth_Inhibition Cell Growth Inhibition HIF1a->Cell_Growth_Inhibition Apoptosis->Cell_Growth_Inhibition Cell_Cycle_Arrest->Cell_Growth_Inhibition

Caption: Putative signaling pathway affected by this compound.

Mechanism of Action: Current Understanding and Future Directions

The precise molecular mechanism by which this compound exerts its cytotoxic effects is an active area of research. Preliminary evidence from related compounds suggests that it may function as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of mTOR can lead to the suppression of downstream effectors such as HIF-1α (hypoxia-inducible factor 1-alpha), which is crucial for tumor adaptation to hypoxic environments.

Furthermore, many anticancer agents induce programmed cell death, or apoptosis, and cause cell cycle arrest. It is plausible that this compound may also trigger these cellular processes.

Future research should focus on:

  • Expanding the IC50 Profiling: Determining the IC50 values of this compound across a broad panel of human cancer cell lines, such as the NCI-60 panel, to identify sensitive and resistant cancer types.

  • Mechanism of Action Studies: Investigating the effect of this compound on the PI3K/Akt/mTOR signaling pathway and its downstream targets, including HIF-1α.

  • Apoptosis and Cell Cycle Analysis: Assessing the ability of this compound to induce apoptosis and cause cell cycle arrest in sensitive cancer cell lines using techniques such as flow cytometry and western blotting for key protein markers.

By systematically addressing these research questions, a comprehensive understanding of this compound's anticancer properties can be achieved, paving the way for its potential development as a novel therapeutic agent.

Application Notes: Okilactomycin for In Vitro RNA Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial RNA polymerase (RNAP) is a proven and essential target for the development of broad-spectrum antibacterial agents.[1][2] The enzyme's highly conserved structure among bacterial species provides a basis for broad-spectrum activity, while its divergence from eukaryotic RNAPs allows for therapeutic selectivity.[2] Okilactomycin is investigated as an inhibitor of bacterial transcription, the fundamental process of synthesizing RNA from a DNA template. This process is broadly divided into initiation, elongation, and termination phases.[3] In vitro transcription assays are crucial biochemical tools used to identify and characterize inhibitors like this compound that target bacterial RNAP at any of these stages.[4]

Mechanism of Action: Inhibition of RNAP Clamp Closure

This compound is hypothesized to function by targeting the "switch region" of the bacterial RNA polymerase.[1] This region acts as a hinge for the RNAP "clamp," a mobile structural element of the β' subunit that must close over the DNA template to form a stable, processive elongation complex.[5][6]

The transcription initiation process involves several key steps:

  • RNAP holoenzyme binds to the promoter DNA to form a closed complex (RPc), where the clamp is predominantly open.[5]

  • The DNA is loaded into the RNAP active-center cleft and unwound, forming the open complex (RPo).[5]

  • This DNA loading triggers the closure of the clamp, locking the DNA in place and ensuring the high stability and processivity of the transcription elongation complex.[5][7]

This compound is thought to bind to the switch region, sterically preventing the clamp from closing. This "hinge jamming" mechanism traps the RNAP in an open, unstable state, which inhibits the transition to a productive elongation complex and ultimately blocks RNA synthesis.[5]

Mechanism of this compound Action cluster_0 Normal Transcription Initiation cluster_1 Inhibition Pathway node_a RNAP Holoenzyme (Open Clamp) node_c RNAP-Promoter Closed Complex (RPc) (Clamp remains open) node_a->node_c Binds node_b Promoter DNA node_b->node_c node_d DNA Loading & Unwinding node_c->node_d node_g This compound node_c->node_g node_e RNAP-Promoter Open Complex (RPo) (Clamp Closes) node_d->node_e node_f Productive Elongation node_e->node_f NTPs node_h Inhibited Complex (Clamp Locked Open) node_g->node_h Binds to Switch Region node_i Transcription Blocked node_h->node_i Experimental Workflow: In Vitro Transcription Assay node_prep 1. Prepare Master Mix (Buffer, NTPs, DNA Template) node_aliquot 2. Aliquot Master Mix node_prep->node_aliquot node_add_inhibitor 3. Add this compound (Varying Concentrations) node_aliquot->node_add_inhibitor node_add_enzyme 4. Add RNAP Holoenzyme (Start Reaction) node_add_inhibitor->node_add_enzyme node_incubate 5. Incubate (37°C for 30-60 min) node_add_enzyme->node_incubate node_stop 6. Terminate Reaction (Add Stop Solution) node_incubate->node_stop node_analyze 7. Analyze Products (Denaturing PAGE) node_stop->node_analyze node_data 8. Quantify & Calculate IC50 node_analyze->node_data

References

Application Notes and Protocols for Okilactomycin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a novel antibiotic belonging to the lactone group of compounds.[1] Preliminary studies have demonstrated its cytotoxic potential against specific cancer cell lines, suggesting its utility as a research tool in oncology for investigating novel anti-cancer mechanisms and potential therapeutic strategies. This document provides detailed application notes and protocols for researchers interested in exploring the anti-cancer properties of this compound.

This compound has shown cytotoxic activity against P388 (murine leukemia) and lymphoid leukemia cell lines.[2] While its exact mechanism of action in cancer cells is still under investigation, its structural class and cytotoxic effects suggest potential interference with key cellular processes such as cell cycle progression and survival pathways. These notes offer a framework for elucidating the anti-cancer effects of this compound.

Data Presentation

Table 1: Reported Cytotoxicity of this compound

For ease of comparison, the following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound in specific cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Leukemia0.09
Lymphoid LeukemiaLeukemia0.037

Source: A. B. Smith, III, K. Basu, T. Bosanac, J. Am. Chem. Soc. 2007, 129, 14872-14874[2]

Proposed Signaling Pathways for Investigation

Based on the common mechanisms of anti-cancer agents, this compound may exert its cytotoxic effects by modulating one or more signaling pathways critical for cancer cell survival and proliferation. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action.

Okilactomycin_Proposed_Signaling_Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds/Inhibits CellCycle Cell Cycle Progression This compound->CellCycle Arrests Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K CellSurfaceReceptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 Family AKT->Bcl2 Inhibits mTOR->CellCycle Caspases Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis

Caption: Proposed mechanism of this compound targeting survival pathways.

Experimental Protocols

To investigate the anti-cancer properties of this compound, a series of in vitro experiments are recommended. The following protocols provide detailed methodologies for these key experiments.

Experimental Workflow: Investigating this compound's Anti-Cancer Effects

The following diagram outlines a typical workflow for characterizing the in vitro anti-cancer activity of a compound like this compound.

Okilactomycin_Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification & Pathway Analysis Start Select Cancer Cell Lines (e.g., P388, Jurkat) MTT_Assay MTT/MTS Assay for IC50 Determination Start->MTT_Assay CellCycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->CellCycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) CellCycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot Target_ID Target Identification (e.g., Chemical Proteomics) Western_Blot->Target_ID

Caption: Workflow for characterizing this compound's anti-cancer effects.

Protocol 1: Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., P388, Jurkat, and a panel of other leukemia/lymphoma lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 150 µL of solubilization solution to each well. If using MTS, this step is not necessary.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for different time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of apoptotic cells.

Conclusion

This compound presents an intriguing opportunity for oncology research. The provided protocols offer a systematic approach to characterize its anti-cancer effects, from initial cytotoxicity screening to in-depth mechanistic studies. The elucidation of its mechanism of action and the signaling pathways it modulates will be crucial in determining its potential as a novel therapeutic agent or a valuable research tool to uncover new vulnerabilities in cancer cells. Further investigations, including in vivo studies, will be necessary to fully understand the therapeutic potential of this compound.

References

Okilactomycin: A Cytotoxic Agent with Potential for Transcription Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Okilactomycin is a novel antibiotic isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis.[1] It possesses a unique molecular structure featuring a 13-membered lactone ring.[2] While its primary characterization has been in the context of its synthesis and cytotoxic properties against various cancer cell lines, its precise mechanism of action remains an active area of investigation. This document provides an overview of the known cytotoxic effects of this compound and proposes its application as a potential tool for studying transcription inhibition, a fundamental process in cellular function and a key target in drug development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₄H₃₂O₆[1]
AppearanceColorless prisms[1]
OriginStreptomyces griseoflavus subsp. zamamiensis[1]

Known Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic effects against murine leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.

Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)¹Reference
P388 (murine lymphoid leukemia)0.09~0.21[3]
L1210 (murine lymphoid leukemia)0.037~0.086[3]

¹Molar concentrations are estimated based on the molecular weight of this compound (416.5 g/mol ).

The mechanism underlying this cytotoxicity has not been fully elucidated, presenting an opportunity to explore its molecular targets. One plausible, yet unconfirmed, hypothesis is the inhibition of essential cellular processes such as transcription.

Proposed Application: A Tool for Investigating Transcription Inhibition

Given its potent cytotoxic effects at low concentrations, this compound could potentially act by inhibiting crucial cellular machinery, such as RNA polymerase, thereby halting transcription and leading to cell death. To investigate this hypothesis, a series of experiments can be designed to assess its impact on transcription both in vitro and in cell-based assays.

Experimental Protocols

The following are proposed protocols to investigate the effect of this compound on transcription. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Transcription Assay

This assay directly assesses the effect of this compound on the activity of RNA polymerase.

Materials:

  • Purified RNA Polymerase (e.g., human RNA Polymerase II)

  • DNA template with a known promoter (e.g., a plasmid containing a CMV promoter driving a reporter gene)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP or biotin-UTP)

  • Transcription buffer (containing MgCl₂, DTT, etc.)

  • This compound stock solution (in DMSO)

  • RNase inhibitor

  • Stop solution (e.g., EDTA-containing buffer)

  • Scintillation fluid and counter (for radioactive detection) or streptavidin-coated plates and colorimetric substrate (for non-radioactive detection)

Procedure:

  • Prepare the transcription reaction mix: In a microcentrifuge tube on ice, combine the transcription buffer, rNTPs (including the labeled rNTP), RNase inhibitor, and the DNA template.

  • Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., α-amanitin for RNA Polymerase II).

  • Initiate transcription: Add RNA Polymerase to each tube to start the reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction: Terminate the transcription by adding the stop solution.

  • Quantify transcripts:

    • Radioactive method: Precipitate the newly synthesized RNA, collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Capture the biotin-labeled RNA on streptavidin-coated plates and quantify using a colorimetric or chemiluminescent readout.

  • Data Analysis: Plot the percentage of transcription inhibition against the concentration of this compound to determine the IC₅₀ value.

Cell-Based Transcription Reporter Assay

This assay measures the effect of this compound on transcription within a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector containing a reporter gene (e.g., Luciferase or GFP) under the control of a constitutive promoter (e.g., CMV or SV40).

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP detection

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Transfection: Transfect the cells with the reporter plasmid using a suitable transfection reagent. Allow the cells to express the reporter gene for 24-48 hours.

  • Treatment: Treat the transfected cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assess Cell Viability: In a parallel plate, perform a cell viability assay to distinguish between specific transcription inhibition and general cytotoxicity.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

    • GFP: Analyze the GFP expression using flow cytometry or fluorescence microscopy.

  • Data Analysis: Normalize the reporter gene activity to cell viability. Plot the normalized reporter activity against the this compound concentration to evaluate its effect on transcription.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Proposed Mechanism of Action This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits RNA RNA Transcript RNAP->RNA Transcription DNA DNA Template CellDeath Cell Death RNA->CellDeath Leads to

Caption: Proposed inhibitory action of this compound on transcription.

G cluster_1 In Vitro Transcription Assay Workflow A 1. Prepare Reaction Mix (Buffer, rNTPs, DNA) B 2. Add this compound (Varying Concentrations) A->B C 3. Add RNA Polymerase B->C D 4. Incubate C->D E 5. Stop Reaction D->E F 6. Quantify RNA (e.g., Scintillation Counting) E->F

Caption: Workflow for the in vitro transcription assay.

Caption: Workflow for the cell-based transcription reporter assay.

References

Preparation of Okilactomycin Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Okilactomycin is a lactone-containing antibiotic isolated from Streptomyces species. It has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for cancer research and drug development.[1] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro and in vivo experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₃₂O₆[2]
Molecular Weight 416.51 g/mol [2]
Appearance Solid powder[2]
Purity >98%[2]
IC₅₀ (P388 murine leukemia) 0.09 µg/mL[1]
IC₅₀ (L1210 lymphoid leukemia) 0.037 µg/mL[1]
Solubility Soluble in DMSO[2]
Storage (Solid) -20°C for long term (months to years)[2]
Storage (Stock Solution) -20°C for long term (months)[2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight (416.51 g/mol ) * Volume (L)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 416.51 * 0.001 = 4.1651 mg

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, the required volumes for specific masses are provided in the table below.[2]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.40 mL12.00 mL24.01 mL
5 mM 0.48 mL2.40 mL4.80 mL
10 mM 0.24 mL1.20 mL2.40 mL
50 mM 0.05 mL0.24 mL0.48 mL
  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[2]

Note on Sterilization: For cell culture experiments, it is recommended to filter-sterilize the final stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage Calculate Mass 1. Calculate required mass of this compound Weigh Powder 2. Weigh this compound powder Calculate Mass->Weigh Powder Add DMSO 3. Add appropriate volume of DMSO Weigh Powder->Add DMSO Dissolve 4. Vortex until fully dissolved Add DMSO->Dissolve Aliquot 5. Aliquot into sterile tubes Dissolve->Aliquot Store 6. Store at -20°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Disclaimer: The precise molecular mechanism of this compound has not been fully elucidated. The following diagram represents a generalized pathway by which a cytotoxic compound may induce apoptosis in cancer cells, which is a known effect of this compound.

G Hypothetical Pathway of this compound-Induced Apoptosis This compound This compound Cellular_Target Cellular Target(s) (e.g., DNA, enzymes) This compound->Cellular_Target Cell_Stress Cellular Stress Response Cellular_Target->Cell_Stress Pro_Apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Stress->Pro_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Okilactomycin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Okilactomycin in cell culture experiments. This document also summarizes its known biological activities and, where information is available, its presumed mechanism of action.

Introduction

This compound is a lactone group antibiotic isolated from the culture filtrate of Streptomyces griseoflavus. It has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for oncological research and drug development. Structurally, it possesses a complex polycyclic system. This document provides guidelines for researchers on how to effectively use this compound in a laboratory setting for cell-based assays.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule, which necessitates the use of an organic solvent for the preparation of stock solutions for cell culture applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₂O₆[1]
Molecular Weight 416.51 g/mol -
CAS Number 11137-04-5-
Appearance Colorless prisms[1]
Solubility Data

Table 2: Recommended Solvents for this compound

SolventConcentrationNotes
DMSO High (e.g., 10-50 mM)Recommended for stock solutions.
Ethanol Limited solubilityCan be used as an alternative to DMSO, but may have lower solubility.
Cell Culture Media Very lowDirect dissolution is not recommended. Final concentration should be achieved by diluting a high-concentration stock solution.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 0.001 L * 416.51 g/mol * 1000 mg/g = 4.165 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not required for DMSO stocks.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Application of this compound to Cell Cultures

Materials:

  • Prepared this compound stock solution

  • Appropriate complete cell culture medium

  • Cultured cells in multi-well plates, flasks, or dishes

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution to working concentration:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of DMSO without this compound) must be included in all experiments.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the prepared cell culture medium containing the desired final concentration of this compound to the cells.

    • Gently swirl the plate or flask to ensure even distribution of the compound.

  • Incubation:

    • Incubate the cells for the desired duration as dictated by the experimental design.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock aliquot->thaw Retrieve for experiment dilute Dilute in Media thaw->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate

Figure 1. Experimental workflow for preparing and applying this compound to cell cultures.

Biological Activity and Putative Mechanism of Action

This compound has been reported to exhibit cytotoxicity against P388 murine leukemia cells and L1210 lymphoid leukemia cells with IC₅₀ values of 0.09 and 0.037 µg/mL, respectively[2].

The precise molecular mechanism of action of this compound in cancer cells has not been fully elucidated. However, as a member of the lactone class of antibiotics, its cytotoxic effects are likely attributable to the induction of apoptosis and/or cell cycle arrest. Many anti-tumor antibiotics exert their effects through mechanisms such as DNA intercalation, inhibition of DNA synthesis, or the generation of reactive oxygen species[3][4]. The α,β-unsaturated lactone moiety present in many such compounds can act as a Michael acceptor, leading to the alkylation of cellular nucleophiles like enzymes, which can contribute to cytotoxicity[5].

Based on the general mechanisms of related compounds, a putative signaling pathway for this compound-induced cytotoxicity could involve the activation of cellular stress pathways leading to apoptosis.

putative_signaling_pathway cluster_cell Cancer Cell This compound This compound cellular_stress Cellular Stress (e.g., ROS, DNA damage) This compound->cellular_stress Induces apoptosis_pathway Apoptosis Signaling Cascade cellular_stress->apoptosis_pathway cell_death Apoptosis / Cell Death apoptosis_pathway->cell_death

Figure 2. Putative signaling pathway for this compound-induced cytotoxicity.

Troubleshooting

Problem: Precipitate forms when diluting the DMSO stock solution in cell culture medium. Possible Cause: The concentration of this compound in the aqueous medium has exceeded its solubility limit. Solution:

  • Increase the final volume of the cell culture medium to further dilute the compound.

  • Perform a stepwise dilution of the DMSO stock into the medium while vortexing or mixing.

  • Ensure the final DMSO concentration remains below cytotoxic levels.

Problem: Vehicle control (DMSO) shows significant cytotoxicity. Possible Cause: The final concentration of DMSO is too high for the specific cell line being used. Solution:

  • Reduce the final concentration of DMSO in the culture medium (ideally to ≤ 0.1%). This may require preparing a more concentrated stock solution if a high final concentration of this compound is needed.

  • Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity threshold.

Safety Precautions

  • This compound is a cytotoxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin.

  • All procedures involving cell culture should be performed in a sterile biological safety cabinet.

By following these guidelines, researchers can effectively utilize this compound in their cell-based assays to investigate its biological effects and potential as an anticancer agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Okilactomycin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a novel antibiotic isolated from Streptomyces griseoflavus subsp. zamamiensis that has demonstrated potent cytotoxic activity against various cancer cell lines, including Ehrlich ascites carcinoma, P388, and lymphoid leukemia.[1] Its complex macrocyclic lactone structure presents a unique scaffold for potential anticancer drug development. Understanding the cellular mechanisms by which this compound exerts its cytotoxic effects is crucial for its preclinical and clinical evaluation.

Flow cytometry is a powerful high-throughput technique that allows for the rapid quantitative analysis of single cells in a heterogeneous population. It is an indispensable tool in drug discovery for elucidating mechanisms of action, particularly for compounds that affect cell cycle progression and induce apoptosis.

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on cancer cells. Detailed protocols for assessing cell cycle distribution and apoptosis are provided, along with expected data presented in a clear, tabular format. Furthermore, this document includes diagrams of the putative signaling pathways affected by this compound and a logical workflow for experimental analysis.

Putative Mechanism of Action

Based on the known cytotoxic nature of this compound and the common mechanisms of other complex natural product anticancer agents, it is hypothesized that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3.[2][3][4]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the expected quantitative data from flow cytometry analysis of a hypothetical cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) treated with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

This compound Conc. (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
1060.1 ± 2.818.9 ± 2.221.0 ± 2.5
5045.7 ± 4.515.3 ± 1.939.0 ± 4.1
10030.2 ± 3.910.1 ± 1.559.7 ± 5.3

Table 2: Induction of Apoptosis by this compound

This compound Conc. (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.8 ± 2.52.1 ± 0.82.1 ± 0.7
1088.3 ± 3.18.5 ± 1.53.2 ± 1.1
5065.1 ± 4.225.4 ± 3.39.5 ± 2.1
10040.7 ± 5.142.8 ± 4.816.5 ± 3.5

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the preparation and staining of this compound-treated cells for cell cycle analysis by flow cytometry.[5][6][7]

Materials:

  • Cancer cell line (e.g., Jurkat)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere (if applicable) or grow in suspension. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • Cancer cell line (e.g., Jurkat)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting: Harvest cells as described in Protocol 1, step 2.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Staining:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red). Analyze the dot plots to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Flow Cytometry Analysis cluster_results Data Interpretation start Cancer Cells treatment Treat with this compound (0-100 nM, 48h) start->treatment harvest Harvest Cells treatment->harvest stain_cc Fix & Stain (Propidium Iodide) harvest->stain_cc stain_apop Stain (Annexin V-FITC & PI) harvest->stain_apop fc_cc fc_cc stain_cc->fc_cc fc_apop fc_apop stain_apop->fc_apop results_cc Quantify G2/M Arrest results_apop Quantify Apoptotic Population fc_cc->results_cc fc_apop->results_apop

Caption: Experimental workflow for flow cytometry analysis.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_stress [label="Cellular Stress", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; g2m_checkpoint [label="G2/M Checkpoint Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];

mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; bax_bak [label="Bax/Bak Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> cell_stress; cell_stress -> p53; p53 -> g2m_checkpoint; g2m_checkpoint -> cell_cycle_arrest;

cell_stress -> bax_bak; bax_bak -> mitochondria; mitochondria -> cytochrome_c; cytochrome_c -> apoptosome; apoptosome -> caspase3; caspase3 -> apoptosis; }

Caption: Hypothesized this compound-induced signaling pathway.

References

Okilactomycin in Combination Cancer Therapy: A Review of Preclinical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While research into the anticancer properties of the antibiotic okilactomycin as a standalone agent is still emerging, its potential in combination with other anticancer drugs presents an intriguing area for future investigation. Currently, there is a notable absence of published preclinical or clinical studies specifically evaluating the synergistic or additive effects of this compound with established chemotherapeutic agents or targeted therapies. This lack of data highlights a significant gap in the understanding of this compound's full therapeutic potential in oncology.

The exploration of antibiotics as anticancer agents is a growing field of research. Many antibiotics have been shown to exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. Furthermore, some antibiotics have demonstrated the ability to enhance the efficacy of conventional cancer treatments when used in combination.

Given the precedent for other antibiotics in combination cancer therapy, it is plausible that this compound could offer similar benefits. Potential avenues for future research could involve investigating the synergistic effects of this compound with a variety of anticancer drugs, including but not limited to:

  • DNA damaging agents (e.g., cisplatin, doxorubicin): this compound's potential to interfere with cellular processes could sensitize cancer cells to the DNA-damaging effects of these widely used chemotherapeutics.

  • Antimetabolites (e.g., 5-fluorouracil, gemcitabine): Combination therapy could potentially overcome resistance mechanisms to antimetabolites by targeting alternative survival pathways.

  • Targeted therapies (e.g., EGFR inhibitors, BRAF inhibitors): Investigating combinations with targeted agents could reveal synergistic effects in specific cancer types with known genetic drivers.

To facilitate such research, detailed experimental protocols would need to be developed. These would include methodologies for assessing synergy, such as the combination index (CI) method, and for elucidating the underlying molecular mechanisms of any observed synergistic interactions.

Future Directions and Protocols

For researchers interested in exploring the potential of this compound in combination cancer therapy, the following general experimental workflow is proposed:

1. Cell Viability and Synergy Assessment:

  • Objective: To determine the cytotoxic effects of this compound in combination with other anticancer drugs and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

  • Protocol:

    • Culture selected cancer cell lines.

    • Treat cells with a matrix of concentrations of this compound and a partner drug.

    • Assess cell viability using assays such as MTT or CellTiter-Glo®.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine the nature of the drug interaction.

2. Mechanistic Studies:

  • Objective: To elucidate the molecular pathways affected by the combination therapy.

  • Protocol:

    • Western Blotting: Analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and relevant signaling pathways (e.g., PI3K/Akt, MAPK).

    • Flow Cytometry: Assess cell cycle distribution and apoptosis (e.g., using Annexin V/PI staining).

    • Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): Investigate changes in the transcriptional landscape of cancer cells following combination treatment.

Visualizing Potential Research Pathways

The following diagrams illustrate conceptual frameworks for investigating this compound in combination therapy.

G Experimental Workflow for this compound Combination Studies cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Cell Line Selection Cell Line Selection Single-Agent Dose Response Single-Agent Dose Response Cell Line Selection->Single-Agent Dose Response Combination Matrix Treatment Combination Matrix Treatment Single-Agent Dose Response->Combination Matrix Treatment Synergy Analysis (CI) Synergy Analysis (CI) Combination Matrix Treatment->Synergy Analysis (CI) Promising Combinations Promising Combinations Synergy Analysis (CI)->Promising Combinations Synergistic Combinations Synergistic Combinations Western Blotting Western Blotting Synergistic Combinations->Western Blotting Protein Expression Flow Cytometry Flow Cytometry Synergistic Combinations->Flow Cytometry Cell Cycle & Apoptosis Gene Expression Analysis Gene Expression Analysis Synergistic Combinations->Gene Expression Analysis Transcriptomics Xenograft Models Xenograft Models Promising Combinations->Xenograft Models Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Models->Efficacy & Toxicity Assessment

Caption: A proposed experimental workflow for investigating this compound combination therapies.

G Potential Signaling Pathways for Investigation cluster_0 Cellular Processes This compound This compound Signaling Pathway A Signaling Pathway A This compound->Signaling Pathway A Anticancer Drug Anticancer Drug Signaling Pathway B Signaling Pathway B Anticancer Drug->Signaling Pathway B Cell Cycle Progression Cell Cycle Progression Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Apoptosis Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death DNA Repair DNA Repair Cancer Cell Survival Cancer Cell Survival DNA Repair->Cancer Cell Survival Angiogenesis Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Signaling Pathway A->Cell Cycle Progression Signaling Pathway A->Apoptosis Signaling Pathway A->Angiogenesis Signaling Pathway B->Apoptosis Signaling Pathway B->DNA Repair

Caption: A conceptual diagram of how this compound and a partner drug might affect different signaling pathways.

The scientific community awaits foundational research to uncover the potential of this compound as a valuable component of combination anticancer therapy. The development of comprehensive application notes and detailed protocols will be contingent upon the generation of robust preclinical data from such studies.

Application Notes and Protocols: Synthesis of Okilactomycin and Its Potential Analogs for Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin, a polyketide natural product, has demonstrated notable cytotoxic activity against various cancer cell lines, making it an intriguing scaffold for anticancer drug discovery. This document provides detailed protocols for the total synthesis of (-)-Okilactomycin, based on the convergent synthesis approach developed by Smith and coworkers. Although, to date, no specific analogs of this compound have been reported in the literature, this guide also presents potential strategies for analog synthesis by modifying the existing synthetic route. Furthermore, detailed protocols for relevant biological assays to evaluate the cytotoxic potential of newly synthesized compounds are described.

Introduction

This compound is a structurally complex macrolide isolated from Streptomyces griseoflavus. The natural enantiomer, (+)-Okilactomycin, exhibits significant in vitro cytotoxicity against P388 and lymphoid leukemia L1210 cell lines.[1][2] Its unique molecular architecture, featuring a 13-membered macrocyclic ring, a spiro-fused tetrahydropyranone, and a bicyclic lactone system, presents a formidable challenge for chemical synthesis and a rich platform for medicinal chemistry exploration. The total synthesis of (-)-Okilactomycin, the antipode of the natural product, has been achieved and allows for the generation of material for further biological studies and the potential creation of novel analogs with improved therapeutic properties.[3]

This application note details the synthetic route to (-)-Okilactomycin and proposes a framework for the generation of analogs. The accompanying protocols are intended to enable researchers to synthesize these complex molecules and evaluate their biological activity.

Data Presentation: Biological Activity of (+)-Okilactomycin

To date, the reported biological activity data is for the natural (+)-Okilactomycin. This data serves as a benchmark for the evaluation of synthetic (-)-Okilactomycin and any future analogs.

CompoundCell LineIC50 (µg/mL)
(+)-OkilactomycinP388 (Murine Leukemia)0.09[1][2]
(+)-OkilactomycinL1210 (Murine Leukemia)0.037[1][2]

Experimental Protocols

Part 1: Total Synthesis of (-)-Okilactomycin

The total synthesis of (-)-Okilactomycin is a multi-step process that involves the convergent coupling of two advanced fragments. The key reactions include a Petasis-Ferrier union/rearrangement and a ring-closing metathesis (RCM) to construct the macrocycle.[3][4]

1.1 Synthesis of the "Western" Hemisphere (Acid Fragment)

This fragment is prepared through a series of stereoselective reactions, including a Myers pseudoephedrine-controlled alkylation and an Evans aldol reaction to set the required stereocenters.

Protocol: Evans Aldol Reaction for the Synthesis of the β-Hydroxy Acid Precursor

  • To a solution of oxazolidinone 12 in CH₂Cl₂ at -78 °C, add Bu₂BOTf and Et₃N.

  • Stir the mixture for 30 minutes, then cool to -78 °C.

  • Add a solution of aldehyde (+)-11 in CH₂Cl₂ and stir for 2 hours.

  • Quench the reaction with a pH 7 buffer and warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aldol adduct.

  • Hydrolyze the auxiliary with LiOH and H₂O₂ to afford the β-hydroxy acid (+)-5 .

1.2 Synthesis of the "Eastern" Hemisphere (Cyclohexene Fragment)

The synthesis of this fragment involves a diastereoselective Diels-Alder reaction to construct the highly substituted cyclohexane ring.

1.3 Fragment Coupling and Macrocyclization

The two hemispheres are joined using a Petasis-Ferrier union/rearrangement, followed by a series of transformations to prepare for the key ring-closing metathesis.

Protocol: Ring-Closing Metathesis (RCM)

  • Dissolve the diene precursor in degassed CH₂Cl₂.

  • Add a solution of a second-generation Grubbs catalyst in CH₂Cl₂.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the macrocyclic product.

1.4 Final Steps to (-)-Okilactomycin

The final steps involve the formation of the bicyclic lactone and deprotection to yield the final product.

Part 2: Proposed Synthesis of this compound Analogs

The established synthetic route provides several opportunities for modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Potential Modification Sites:

  • Modification of the Cyclohexene Ring: Different dienophiles could be employed in the initial Diels-Alder reaction to introduce a variety of substituents on the cyclohexane moiety.

  • Variation of the Polyketide Chain: The synthesis of the "Western" hemisphere can be altered by using different starting materials and reagents in the aldol and alkylation steps to modify the side chain.

  • Macrocycle Ring Size: The length of the tether connecting the two fragments prior to RCM can be varied to produce macrocycles of different sizes.

  • Lactone Modifications: The five-membered lactone could potentially be modified to other ring sizes or replaced with other functional groups.

Part 3: Biological Testing Protocols

The primary biological evaluation of this compound and its analogs involves assessing their cytotoxicity against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., P388, L1210, or other relevant lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations

Synthetic_Workflow cluster_western Western Hemisphere Synthesis cluster_eastern Eastern Hemisphere Synthesis cluster_coupling Fragment Coupling and Macrocyclization cluster_final Final Steps w1 Myers Alkylation w2 Evans Aldol Reaction w1->w2 w3 β-Hydroxy Acid (+)-5 w2->w3 c1 Petasis-Ferrier Union w3->c1 Acid Fragment e1 Diels-Alder Reaction e2 Functional Group Manipulations e1->e2 e3 Cyclohexene Fragment e2->e3 e3->c1 Cyclohexene Fragment c2 Ring-Closing Metathesis c1->c2 c3 Macrocycle c2->c3 f1 Lactone Formation c3->f1 f2 Deprotection f1->f2 f3 (-)-Okilactomycin f2->f3

Caption: Convergent synthetic workflow for (-)-Okilactomycin.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of this compound analogs B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

SAR_Logic O This compound Scaffold M1 Cyclohexene Ring Modification O->M1 M2 Polyketide Chain Variation O->M2 M3 Macrocycle Size Alteration O->M3 A Analog Library Synthesis M1->A M2->A M3->A B Biological Testing (e.g., MTT Assay) A->B SAR Structure-Activity Relationship (SAR) B->SAR

Caption: Logical relationship for SAR studies of this compound.

References

Application Notes and Protocols for Okilactomycin in Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a polyketide-derived macrocyclic lactone produced by Streptomyces griseoflavus subsp. zamamiensis.[1] It exhibits notable cytotoxic activity against various cancer cell lines, making it a compound of interest for novel anticancer drug development.[2][3] However, its precise molecular target and mechanism of action remain to be fully elucidated. These application notes provide a comprehensive overview of the known biological activities of this compound and detail experimental protocols that can be employed for the identification of its cellular target(s).

Known Biological Activity of this compound

This compound has demonstrated potent cytotoxicity against murine leukemia cell lines. The reported IC50 values are summarized in the table below. This data serves as a critical starting point for designing target identification and validation experiments.

Cell LineIC50 (µg/mL)Reference
P388 (murine lymphoid leukemia)0.09[2]
L1210 (murine lymphoid leukemia)0.037[2]

Strategies for Target Identification

The identification of the molecular target of a bioactive compound like this compound is a crucial step in understanding its mechanism of action and for its further development as a therapeutic agent. The following sections outline three common and effective experimental strategies for target identification:

  • Affinity-Based Target Pull-Down: This method involves the immobilization of this compound on a solid support to "fish" for its binding partners in a cell lysate.

  • Target Identification via Mass Spectrometry-Based Proteomics: This approach analyzes changes in the proteome of cells treated with this compound to identify proteins whose stability or abundance is altered.

  • Generation and Analysis of this compound-Resistant Cell Lines: By generating cell lines that are resistant to the cytotoxic effects of this compound, researchers can identify mutations in the target protein or changes in the expression of proteins in the target pathway.

Experimental Protocols

Protocol 1: Affinity-Based Target Pull-Down

This protocol describes the synthesis of an this compound affinity probe and its use in a pull-down assay to identify interacting proteins.

Workflow for Affinity-Based Target Pull-Down

cluster_0 Probe Synthesis cluster_1 Pull-Down Assay cluster_2 Protein Identification A This compound B Linker Attachment A->B C Biotinylation B->C E Incubation with Biotinylated this compound C->E D Cell Lysate Preparation D->E F Capture with Streptavidin Beads E->F G Washing F->G H Elution G->H I SDS-PAGE H->I J Mass Spectrometry (LC-MS/MS) I->J K Data Analysis J->K

Workflow for identifying protein targets of this compound using an affinity-based pull-down approach.

Materials:

  • This compound

  • NHS-PEG-biotin linker

  • Streptavidin-conjugated magnetic beads

  • Cancer cell line of interest (e.g., L1210)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Synthesis of Biotinylated this compound Probe:

    • Synthesize an amine-reactive derivative of this compound by introducing a linker with a terminal amine group. The hydroxyl groups on this compound are potential sites for derivatization.

    • React the amino-functionalized this compound with an NHS-ester of a PEG-biotin linker in an appropriate solvent (e.g., DMF) to yield the biotinylated this compound probe.

    • Purify the probe using HPLC.

  • Preparation of Cell Lysate:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation. Include a control incubation with biotin alone.

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour at 4°C.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein bands that are unique to the this compound-probe pull-down compared to the control.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Protocol 2: Target Identification via Mass Spectrometry-Based Proteomics

This protocol utilizes a chemoproteomics approach to identify protein targets by observing changes in their thermal stability upon this compound binding.

Workflow for Mass Spectrometry-Based Target Identification

A Cell Culture B Treatment with this compound or Vehicle A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Preparation for MS D->E F LC-MS/MS Analysis E->F G Data Analysis (e.g., TMT, iTRAQ) F->G H Identification of Differentially Expressed/Modified Proteins G->H

General workflow for identifying this compound targets using quantitative mass spectrometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Lysis buffer

  • Protein digestion reagents (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT, iTRAQ)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat with this compound at a concentration around its IC50 for a defined period. Include a vehicle-treated control group.

    • Harvest and lyse the cells.

  • Protein Digestion and Labeling:

    • Denature, reduce, and alkylate the proteins in the cell lysates.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from the different treatment groups with distinct isobaric tags (e.g., TMT or iTRAQ).

  • Mass Spectrometry and Data Analysis:

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • Process the raw data to identify and quantify proteins.

    • Identify proteins that show a significant change in abundance or thermal stability in the this compound-treated samples compared to the control. These are potential targets or downstream effectors.

Protocol 3: Generation and Analysis of this compound-Resistant Cell Lines

This protocol describes the generation of cell lines resistant to this compound, which can then be used to identify the drug's target through genomic or proteomic analysis.

Logic for Target Identification Using Resistant Cell Lines

A Parental Cell Line (Sensitive) B Chronic Exposure to Increasing Concentrations of this compound A->B C Selection of Resistant Clones B->C D Comparative Analysis C->D E Genomic Analysis (Sequencing) D->E F Proteomic Analysis (MS) D->F G Identification of Mutations or Expression Changes in Target Pathway E->G F->G

Logical flow for identifying drug targets by analyzing resistant cell lines.

Materials:

  • This compound

  • Sensitive cancer cell line

  • Cell culture medium and supplies

  • 96-well plates for clonal selection

Procedure:

  • Generation of Resistant Cell Lines:

    • Culture the parental cell line in the presence of a low concentration of this compound (e.g., IC20).

    • Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.[4][5]

    • This process of dose-escalation may take several months.

    • Isolate single-cell clones from the resistant population by limiting dilution in 96-well plates.[6]

  • Characterization of Resistant Clones:

    • Confirm the resistance of the selected clones by determining the IC50 of this compound and comparing it to the parental cell line.[5]

    • A significant increase in the IC50 indicates the development of resistance.

  • Identification of Resistance Mechanisms:

    • Genomic Analysis: Perform whole-exome or targeted sequencing of the resistant and parental cell lines to identify mutations in genes that could be the target of this compound or part of its signaling pathway.

    • Proteomic Analysis: Use quantitative proteomics (as described in Protocol 2) to compare the protein expression profiles of the resistant and parental cells. Overexpression of the target protein or drug efflux pumps are common resistance mechanisms.

Conclusion

The protocols outlined above provide a roadmap for researchers to elucidate the molecular target and mechanism of action of this compound. By employing these affinity-based, proteomic, and genetic approaches, the scientific community can gain a deeper understanding of this potent cytotoxic agent, which will be instrumental in its potential development as a novel anticancer therapeutic.

References

Troubleshooting & Optimization

Troubleshooting Okilactomycin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Okilactomycin, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound is a complex lactone with a large, hydrophobic structure, which inherently limits its solubility in aqueous solutions. Like many complex organic molecules, it is prone to precipitation when introduced into polar solvents like water or phosphate-buffered saline (PBS).

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. What should I do?

A3: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small amount of DMSO present. The troubleshooting guide below provides a systematic approach to address this issue.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: To avoid solvent-induced toxicity in cell cultures, the final concentration of DMSO in your working solution should generally be kept below 0.5% (v/v).[1] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is advisable to run a vehicle control with the same final DMSO concentration to assess its effect on your specific system.

Q5: Is there any quantitative data available on the solubility of this compound in different solvents?

A5: Publicly available, precise quantitative solubility data for this compound in various solvents is limited. However, it is known to be soluble in organic solvents like DMSO and poorly soluble in aqueous buffers. Researchers may need to empirically determine the solubility for their specific experimental conditions. The table below provides a general protocol for determining approximate solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/SolutionSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolLikely SolubleCan be an alternative to DMSO, but may have different effects on cells.
Aqueous Buffers (e.g., PBS, TRIS)Poorly SolubleProne to precipitation, especially at higher concentrations.

Table 2: Protocol for Determining Approximate Solubility

StepActionPurpose
1Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).To have a concentrated starting material.
2Prepare a series of dilutions of the DMSO stock in your target aqueous buffer (e.g., 1:100, 1:200, 1:500, 1:1000).To test a range of final concentrations.
3Vortex each dilution thoroughly.To ensure proper mixing.
4Incubate at the experimental temperature for a set period (e.g., 30 minutes).To allow the solution to equilibrate.
5Visually inspect for any precipitate or cloudiness. Centrifugation can help to pellet any insoluble material for better observation.To determine the concentration at which this compound remains in solution.
6The highest concentration that remains clear is the approximate solubility under those conditions.To establish a working concentration range.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution

This guide provides a systematic approach to troubleshoot and resolve issues related to the poor aqueous solubility of this compound.

Step 1: Optimize the Dilution Process

  • Recommendation: Perform a stepwise or serial dilution. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first, dilute the stock into a smaller volume of the buffer and then add this intermediate dilution to the final volume.

  • Rationale: This gradual change in solvent polarity can help to prevent the compound from crashing out of solution.

Step 2: Employ Gentle Heating

  • Recommendation: Gently warm the aqueous buffer to 37°C before adding the this compound DMSO stock.

  • Rationale: Increased temperature can enhance the solubility of some compounds. Ensure that this compound is stable at this temperature for the duration of your experiment.

Step 3: Utilize Sonication

  • Recommendation: After diluting the DMSO stock into the aqueous buffer, place the solution in a bath sonicator for a short period (e.g., 5-10 minutes).

  • Rationale: Sonication can help to break down small aggregates and facilitate the dissolution of the compound.

Step 4: Consider the Use of Co-solvents or Surfactants

  • Recommendation: If solubility issues persist, consider adding a small amount of a biocompatible co-solvent or surfactant to your aqueous buffer.

  • Examples: Co-solvents like PEG400 or glycerol, and non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used.[2]

  • Rationale: These agents can increase the solubility of hydrophobic compounds in aqueous solutions. It is crucial to test the effect of any additive on your experimental system.

Experimental Protocols

Protocol for Preparation of this compound Stock and Aqueous Working Solutions

  • Preparation of a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 416.5 g/mol ). b. Add the appropriate volume of anhydrous, high-purity DMSO to the this compound powder. c. Vortex the solution thoroughly until the compound is completely dissolved. This is your stock solution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Preparation of the Final Aqueous Working Solution: a. Warm your desired aqueous buffer (e.g., PBS or cell culture medium) to room temperature or your experimental temperature (e.g., 37°C). b. While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. c. Ensure the final concentration of DMSO is as low as possible, ideally ≤0.5% (v/v).[1] d. Visually inspect the solution for any signs of precipitation. If cloudiness occurs, refer to the troubleshooting guide.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Precipitates in Aqueous Solution step1 Step 1: Optimize Dilution (Perform Serial Dilution) start->step1 step2 Step 2: Gentle Warming (Warm buffer to 37°C) step1->step2 Precipitation Persists end_success Success: Soluble Solution step1->end_success Soluble step3 Step 3: Sonication (Use bath sonicator) step2->step3 Precipitation Persists step2->end_success Soluble step4 Step 4: Use Co-solvents/Surfactants (e.g., PEG400, Tween® 80) step3->step4 Precipitation Persists step3->end_success Soluble step4->end_success Soluble end_fail Consider Alternative Formulation (e.g., liposomes, nanoparticles) step4->end_fail Precipitation Persists

Caption: Troubleshooting workflow for this compound insolubility.

ExperimentalWorkflow start Start: Prepare Aqueous This compound Solution stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Add DMSO Stock to Buffer Dropwise with Vortexing stock_prep->dilution buffer_prep Warm Aqueous Buffer (e.g., to 37°C) buffer_prep->dilution final_check Visually Inspect for Precipitation dilution->final_check precipitate_check Precipitate Observed? final_check->precipitate_check troubleshoot Refer to Troubleshooting Workflow precipitate_check->troubleshoot Yes solution_ready Solution Ready for Use precipitate_check->solution_ready No

Caption: Experimental workflow for preparing aqueous this compound solutions.

References

Optimizing Okilactomycin Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Okilactomycin concentration for cytotoxicity assays. The following question-and-answer format addresses common issues and provides detailed experimental protocols and troubleshooting advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

1. What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Based on available data, this compound has shown potent cytotoxic effects in the nanomolar to low micromolar range. For initial screening, a broad concentration range is recommended, followed by a narrower range to determine the precise IC50 value.

  • Initial Broad Range: 0.01 µg/mL to 10 µg/mL

  • Follow-up Narrow Range: Based on initial results, a 10-point serial dilution centering around the estimated IC50 should be performed.

2. Which cell lines have published IC50 values for this compound?

Currently, published data on the IC50 of this compound is limited. The following table summarizes the available information. It is crucial to determine the IC50 experimentally for your specific cell line of interest.

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Lymphoid Leukemia0.09[1]
L1210Murine Lymphoid Leukemia0.037[1]

3. What is the mechanism of action of this compound?

The precise mechanism of action for this compound's cytotoxic effects is not yet fully elucidated in publicly available literature. However, many cytotoxic agents induce cell death through apoptosis.[2][3] It is hypothesized that this compound may trigger one of the primary apoptotic signaling pathways. Further research is required to identify the specific molecular targets and signaling cascades involved.

4. What are the key considerations when designing a cytotoxicity assay for this compound?

Several factors can influence the outcome of a cytotoxicity assay. Careful consideration of the following is essential for obtaining reliable data:

  • Cell Line Selection: Different cell lines exhibit varying sensitivities to cytotoxic agents.[4]

  • Cell Seeding Density: Optimal cell density ensures logarithmic growth during the experiment and avoids artifacts from overconfluence or sparse cultures.

  • This compound Concentration Range: As discussed in FAQ #1, a well-defined concentration range is critical for accurate IC50 determination.

  • Incubation Time: The duration of drug exposure can significantly impact cytotoxicity.[4] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

  • Assay Type: Various cytotoxicity assays are available (e.g., MTT, MTS, LDH release, real-time cell analysis). The choice of assay should be based on the experimental goals and the biology of the cell line.

  • Controls: Proper controls are essential for data interpretation. These include:

    • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in vehicle control wells - Contamination of reagents or medium.- High cell seeding density.- Solvent toxicity.- Use fresh, sterile reagents and medium.- Optimize cell seeding density.- Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No cytotoxic effect observed - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- Inactive compound.- Test a higher concentration range.- Increase the incubation time.- Use a different, more sensitive cell line as a positive control.- Verify the integrity and activity of the this compound stock.
"U-shaped" dose-response curve - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Check the solubility of this compound in the culture medium.- Analyze the data carefully and consider if the high-concentration data points are valid.

Visualizing Experimental and Logical Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Drug 4. Add this compound to Cells Cell_Seeding->Add_Drug Drug_Preparation 3. Prepare this compound Serial Dilutions Drug_Preparation->Add_Drug Incubation 5. Incubate for 24-72h Add_Drug->Incubation Add_Reagent 6. Add Cytotoxicity Reagent (e.g., MTT) Incubation->Add_Reagent Incubate_Reagent 7. Incubate Reagent Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate on Microplate Reader Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Plot_Curve->Determine_IC50

Caption: Standard workflow for a cytotoxicity assay.

Troubleshooting_Logic Start Problem with Cytotoxicity Data High_Variability High Variability? Start->High_Variability No_Effect No Effect? Start->No_Effect High_Background High Background? Start->High_Background Check_Seeding Check Cell Seeding Uniformity High_Variability->Check_Seeding Yes Check_Pipetting Verify Pipetting Technique High_Variability->Check_Pipetting Yes Avoid_Edge_Effects Avoid Edge Effects High_Variability->Avoid_Edge_Effects Yes Increase_Concentration Increase this compound Concentration No_Effect->Increase_Concentration Yes Increase_Incubation Increase Incubation Time No_Effect->Increase_Incubation Yes Check_Compound_Activity Verify Compound Activity No_Effect->Check_Compound_Activity Yes Check_Reagents Check for Contaminated Reagents High_Background->Check_Reagents Yes Optimize_Density Optimize Seeding Density High_Background->Optimize_Density Yes Check_Solvent_Toxicity Test for Solvent Toxicity High_Background->Check_Solvent_Toxicity Yes

Caption: A decision tree for troubleshooting common issues.

Apoptotic_Signaling_Pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Cell_Stress->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Cell_Stress->Extrinsic_Pathway Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential mechanism of this compound-induced apoptosis.

References

Okilactomycin Stability in Cell Culture Medium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Okilactomycin in cell culture medium. The following information is designed to help users identify and mitigate problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

Q2: What are the common signs of this compound degradation in my cell culture experiments?

Signs of potential degradation include:

  • Reduced or inconsistent biological activity: You may observe a weaker than expected cytotoxic effect or high variability between replicate experiments.

  • Need for higher concentrations: Over time, you might find that higher concentrations of this compound are required to achieve the same biological effect.

  • Changes in media appearance: While less common, degradation products could potentially alter the color or clarity of the culture medium.

Q3: What factors can influence the stability of this compound in cell culture medium?

Based on general knowledge of antibiotic stability, the following factors are likely to affect this compound:

  • pH of the medium: The lactone structure of this compound may be susceptible to hydrolysis under acidic or basic conditions.[6]

  • Temperature: Incubation at 37°C can accelerate the degradation of many antibiotics.[4][5][7]

  • Media components: Components such as serum, amino acids (like L-glutamine), and metal ions can interact with and destabilize antibiotics.[6][8][9]

  • Exposure to light: Some complex molecules are light-sensitive and can degrade upon exposure to light.[7]

  • Enzymatic degradation: Although less common for non-peptide antibiotics, secreted cellular enzymes could potentially modify the compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential this compound stability issues.

Problem: Inconsistent or reduced cytotoxic effect of this compound.

Workflow for Troubleshooting this compound Instability

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Actions Observe Inconsistent/Reduced Biological Effect Check_Prep Verify Stock Solution Preparation & Storage Observe->Check_Prep Potential Issue Check_Stab Assess Stability in Working Medium Observe->Check_Stab Check_Exp Review Experimental Protocol Observe->Check_Exp Prep_Fresh Prepare Fresh Stock & Working Solutions Check_Prep->Prep_Fresh If compromised Optimize_Storage Optimize Storage Conditions Check_Prep->Optimize_Storage Modify_Media Modify Media (pH, Serum, Additives) Check_Stab->Modify_Media If unstable Adjust_Protocol Adjust Protocol (e.g., frequent media changes) Check_Exp->Adjust_Protocol If prolonged exposure Re_Run Re-evaluate Effect Prep_Fresh->Re_Run Re-run Experiment Modify_Media->Re_Run Adjust_Protocol->Re_Run Optimize_Storage->Re_Run cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Prep_Medium Prepare this compound-spiked Cell Culture Medium Aliquot Aliquot for Time Points Prep_Medium->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect Collect Samples at 0, 2, 4, 8, 12, 24, 48, 72h Incubate->Collect Store Store Samples at -80°C Collect->Store HPLC_Prep Prepare Samples for HPLC (e.g., Protein Precipitation) Store->HPLC_Prep HPLC_Run Analyze by HPLC HPLC_Prep->HPLC_Run Analyze_Data Quantify Peak Area HPLC_Run->Analyze_Data Plot Plot Concentration vs. Time Analyze_Data->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

References

Technical Support Center: Overcoming Resistance to Okilactomycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Okilactomycin. The information is designed to address specific experimental issues related to cellular resistance and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a novel polyketide anti-tumor antibiotic isolated from the bacterium Streptomyces griseoflavus.[1][2][3] Its chemical structure is characterized by a 13-membered ring.[4] In preclinical studies, this compound has demonstrated significant in vitro cytotoxicity against specific human cancer cell lines.

Table 1: Reported In Vitro Cytotoxicity of this compound [2]

Cell LineCancer TypeIC50 (µg/mL)
P388Lymphoid Leukemia0.09
L1210Lymphoid Leukemia0.037

Q2: What is the precise mechanism of action of this compound in cancer cells?

The exact molecular mechanism of action of this compound in cancer cells has not been fully elucidated in publicly available literature. As a cytotoxic antibiotic, it is hypothesized to interfere with essential cellular processes, leading to cell death. Further research is required to identify its specific intracellular targets.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific resistance mechanisms to this compound have not been documented, cancer cells can develop resistance to cytotoxic agents through several well-established mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alteration of the Drug Target: Genetic mutations or modifications of the molecular target of this compound could prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis (programmed cell death), such as the PI3K/Akt pathway, can counteract the cytotoxic effects of the drug.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to survive the treatment.[5]

  • Drug Inactivation: Cancer cells may metabolize this compound into an inactive form.

Troubleshooting Guides

Issue 1: Higher than expected cell viability in this compound-treated cancer cells.

Potential Cause 1: Intrinsic or Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded. Test its activity on a known sensitive cell line as a positive control.

    • Perform Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to confirm the level of resistance.

    • Investigate Drug Efflux:

      • Protocol: See "Experimental Protocol 1: Drug Efflux Assay."

      • Rationale: Use inhibitors of common ABC transporters (e.g., verapamil for P-gp) in combination with this compound. A significant decrease in IC50 in the presence of the inhibitor suggests the involvement of drug efflux pumps.

    • Assess Apoptosis Induction:

      • Protocol: See "Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining)."

      • Rationale: Determine if this compound is failing to induce apoptosis in the resistant cells compared to a sensitive control.

Potential Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related artifacts.

    • Verify Incubation Time: Confirm that the treatment duration is sufficient for this compound to exert its cytotoxic effects. A time-course experiment may be necessary.

    • Check Media Components: Some components in the cell culture media, such as high serum concentrations, may interfere with the activity of the compound.

Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.

Potential Cause 1: Cell Line Heterogeneity

  • Troubleshooting Steps:

    • Single-Cell Cloning: If you suspect a mixed population of sensitive and resistant cells, consider single-cell cloning to establish a homogenous cell line for your experiments.

    • Regularly Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out contamination.

Potential Cause 2: Assay Variability

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell plating, drug dilution, and incubation times, are performed consistently.

    • Use Appropriate Controls: Always include untreated (vehicle) and positive (a known cytotoxic agent) controls in every experiment.

    • Validate Assay Method: Compare results from different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo) to ensure the observed effect is not assay-dependent.

Experimental Protocols

Experimental Protocol 1: Drug Efflux Assay using a Fluorescent Substrate

This protocol assesses the activity of ABC transporters, which is a common mechanism of multidrug resistance.

  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with a known ABC transporter inhibitor (e.g., 10 µM Verapamil) or vehicle control for 1 hour.

    • Add a fluorescent substrate of the ABC transporter (e.g., Calcein-AM) to all wells at the recommended concentration.

    • Co-incubate with a range of concentrations of this compound.

  • Measurement:

    • After the desired incubation period (e.g., 24-48 hours), measure the intracellular fluorescence using a plate reader.

  • Analysis:

    • Compare the fluorescence intensity in cells treated with this compound alone versus those co-treated with the efflux pump inhibitor. A significant increase in fluorescence in the inhibitor-treated cells suggests that drug efflux is contributing to resistance.

Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment.

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a predetermined time. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • A significant increase in the apoptotic population in sensitive cells compared to resistant cells indicates that the resistance mechanism involves the evasion of apoptosis.

Visualizations

experimental_workflow cluster_start Start: Observation of Resistance cluster_investigation Troubleshooting & Investigation cluster_mechanism Potential Mechanisms cluster_strategy Overcoming Resistance start High cell viability observed after this compound treatment dose_response Confirm IC50 with Dose-Response Assay start->dose_response efflux_assay Perform Drug Efflux Assay (e.g., with Verapamil) dose_response->efflux_assay If high IC50 confirmed apoptosis_assay Conduct Apoptosis Assay (Annexin V/PI) dose_response->apoptosis_assay If high IC50 confirmed target_analysis Molecular Analysis (Western Blot, Sequencing) dose_response->target_analysis If other mechanisms suspected efflux Increased Drug Efflux (e.g., P-gp overexpression) efflux_assay->efflux If IC50 decreases with inhibitor apoptosis_evasion Evasion of Apoptosis (e.g., Bcl-2 upregulation) apoptosis_assay->apoptosis_evasion If apoptosis is reduced target_mutation Target Alteration target_analysis->target_mutation If target protein is altered combination_therapy Combination Therapy (e.g., + Efflux Inhibitor) efflux->combination_therapy alternative_drug Use Alternative Agent apoptosis_evasion->alternative_drug target_mutation->alternative_drug

Caption: Workflow for investigating this compound resistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus okilactomycin_ext This compound (Extracellular) okilactomycin_int This compound (Intracellular) okilactomycin_ext->okilactomycin_int Enters Cell pgp P-glycoprotein (P-gp) Efflux Pump okilactomycin_int->pgp Efflux target Cellular Target okilactomycin_int->target Binds to pi3k PI3K target->pi3k Inhibits (Hypothetical) akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Activates apoptosis Apoptosis Inhibition bcl2->apoptosis Inhibits

Caption: Potential resistance pathways to this compound.

References

Technical Support Center: Okilactomycin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Okilactomycin cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported IC50 values are in the nanomolar to micromolar range. For instance, against P388 and lymphoid leukemia cell lines, the IC50 values have been reported as 0.09 µg/mL and 0.037 µg/mL, respectively[1][2]. It is crucial to establish a dose-response curve for your specific cell line to determine the accurate IC50.

Q2: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][4] For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q3: How stable is this compound in solution?

The stability of this compound in solution can be influenced by factors such as the solvent, pH, and storage temperature. While specific stability data for this compound is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation.[6][7] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Inconsistent results in this compound cytotoxicity assays can arise from various factors, from procedural inconsistencies to biological variables. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true cytotoxic effect of this compound.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Calibrate pipettes regularly.
Edge Effects Evaporation from wells on the edge of a multi-well plate can concentrate this compound and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique, especially during serial dilutions of this compound and reagent addition.
Incomplete Solubilization of Formazan (MTT/XTT assays) After incubation with the tetrazolium salt, ensure complete dissolution of the formazan crystals. Use a sufficient volume of an appropriate solubilizing agent (e.g., DMSO, isopropanol with HCl) and mix thoroughly by gentle pipetting or shaking.
Issue 2: IC50 Value is Higher or Lower Than Expected

Deviations from expected IC50 values can indicate issues with the experimental setup or the cells themselves.

Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the initial concentration of the this compound stock solution. Prepare fresh serial dilutions for each experiment.
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inappropriate Incubation Time The duration of this compound exposure can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and assay.
Cell Line-Specific Sensitivity Different cell lines can exhibit varying sensitivities to this compound.[8] If using a new cell line, perform a pilot experiment with a broad range of concentrations to determine the optimal range.
Assay Protocol Variations Adhere strictly to a standardized protocol for all experiments. Minor deviations in reagent incubation times or washing steps can introduce variability.
Issue 3: High Background Signal in Control Wells

Elevated background can mask the true cytotoxic effect and lead to inaccurate results.

Possible Cause Recommended Solution
Media Components Phenol red in culture medium can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free medium.
Contamination Regularly check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can affect metabolic assays.
This compound Interference In rare cases, the compound itself may interact with the assay reagents. To test for this, include a cell-free control with this compound and the assay reagents to measure any direct effect.

Experimental Protocols

General Cytotoxicity Assay Workflow

This workflow provides a general framework for assessing this compound-induced cytotoxicity using a 96-well plate format.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_prep Prepare single-cell suspension seed_plate Seed cells in 96-well plate cell_prep->seed_plate drug_prep Prepare this compound serial dilutions treat_cells Add this compound to cells drug_prep->treat_cells incubate Incubate for optimized duration treat_cells->incubate add_reagent Add cytotoxicity assay reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent solubilize Solubilize formazan (if applicable) incubate_reagent->solubilize read_plate Measure absorbance/fluorescence solubilize->read_plate analyze Calculate % viability and IC50 read_plate->analyze

Caption: A generalized workflow for performing a cytotoxicity assay.

This compound Signaling Pathway (Hypothesized)

While the precise signaling pathway of this compound is still under investigation, many cytotoxic agents induce apoptosis through common intrinsic and extrinsic pathways. The following diagram illustrates a hypothesized pathway.

Okilactomycin_Pathway Hypothesized this compound-Induced Apoptotic Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria DeathReceptors Death Receptors (e.g., Fas, TRAIL) This compound->DeathReceptors Bcl2 Bcl-2 family (Bax/Bak activation) Mitochondria->Bcl2 CytochromeC Cytochrome c release Bcl2->CytochromeC Apoptosome Apoptosome formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of potential apoptotic pathways affected by this compound.

This technical support guide is intended to be a starting point for troubleshooting. For further assistance, please consult the relevant product datasheets and scientific literature.

References

Technical Support Center: Optimizing Okilactomycin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Okilactomycin treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a novel antibiotic produced by Streptomyces griseoflavus subsp. zamamiensis.[1] It possesses a unique 13-membered lactone ring structure.[2] While its precise signaling pathway is not fully elucidated in the provided search results, it has been shown to exhibit cytotoxicity against certain human cancer cell lines, including P388 and lymphoid leukemia L1210, with IC50 values of 0.09 and 0.037 µg/mL, respectively.[3][4] This suggests that this compound's mechanism involves the inhibition of cellular proliferation.

Q2: Why is optimizing the incubation time for this compound treatment crucial?

Optimizing the incubation time is critical to achieve desired experimental outcomes while minimizing off-target effects. An incubation time that is too short may not allow for the full therapeutic or cytotoxic effect of this compound to manifest, leading to an underestimation of its potency. Conversely, an overly extended incubation period can lead to secondary effects not directly related to the compound's primary mechanism, such as nutrient depletion in the culture medium or the induction of cellular stress responses that can confound results.

Q3: What are the key factors to consider when determining the optimal incubation time?

Several factors can influence the optimal incubation time for this compound treatment:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities and metabolic rates, which can affect their response to the compound.

  • This compound Concentration: The concentration of this compound used will directly impact the time required to observe a significant effect. Higher concentrations may produce effects more rapidly.

  • Mechanism of Action: The time required for this compound to engage its target and elicit a downstream cellular response is a key determinant.

  • Experimental Endpoint: The specific cellular event being measured (e.g., apoptosis, cell cycle arrest, inhibition of proliferation) will have its own temporal dynamics.

Troubleshooting Guide

Issue 1: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent cell health or density at the time of treatment.

    • Solution: Ensure that cells are in the logarithmic growth phase and have a consistent seeding density for all experiments. Avoid using cells that are over-confluent.

  • Possible Cause: Pipetting errors leading to inconsistent this compound concentrations.

    • Solution: Calibrate pipettes regularly and use a consistent pipetting technique. Prepare a master mix of the treatment medium to add to the wells.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test for mycoplasma and other common cell culture contaminants.[5][6] Discard any contaminated cultures and reagents.

Issue 2: No significant effect observed even at high concentrations of this compound.

  • Possible Cause: The chosen incubation time is too short.

    • Solution: Perform a time-course experiment to determine the optimal incubation duration (see Experimental Protocol below).

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the sensitivity of your cell line to a known positive control cytotoxic agent. Consider using a different cell line if resistance is confirmed.

  • Possible Cause: Degradation or instability of this compound in the culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Information on the stability of this compound in specific media may require further investigation.

Issue 3: High background cell death in untreated control wells.

  • Possible Cause: Poor cell health or suboptimal culture conditions.

    • Solution: Ensure proper incubator conditions (temperature, CO2, humidity). Use fresh, high-quality culture medium and serum. Avoid excessive exposure of media to light, which can generate cytotoxic free radicals.

  • Possible Cause: Mechanical stress during cell handling.

    • Solution: Handle cells gently during seeding and media changes. Avoid forceful pipetting.[7]

  • Possible Cause: Issues with the cryopreserved cell stock.

    • Solution: Ensure proper thawing procedures are followed. Use a new vial of cells from a reputable source if viability issues persist.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound using a Cytotoxicity Assay

This protocol outlines a method to determine the optimal incubation time for this compound by assessing its cytotoxic effects on a chosen cell line over a range of time points.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability.

    • Seed the cells into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the expected IC50 value.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for a series of predetermined time points (e.g., 6, 12, 24, 48, and 72 hours). A separate plate can be used for each time point.

  • Cytotoxicity Assessment:

    • At the end of each incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

    • Plot the dose-response curves for each incubation time.

    • Determine the IC50 value for each time point. The optimal incubation time is often the shortest duration that yields a stable and potent IC50 value.

Data Presentation

Table 1: Time-Dependent IC50 Values of this compound

Incubation Time (hours)IC50 (µg/mL)
6[Insert experimental data]
12[Insert experimental data]
24[Insert experimental data]
48[Insert experimental data]
72[Insert experimental data]

Table 2: Cell Viability (%) at a Fixed this compound Concentration over Time

Incubation Time (hours)This compound Concentration: [Specify Concentration] µg/mL
6[Insert experimental data]
12[Insert experimental data]
24[Insert experimental data]
48[Insert experimental data]
72[Insert experimental data]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate_t1 Incubate for Time 1 treat_cells->incubate_t1 incubate_t2 Incubate for Time 2 treat_cells->incubate_t2 incubate_tn Incubate for Time 'n' treat_cells->incubate_tn measure_t1 Measure Viability at T1 incubate_t1->measure_t1 measure_t2 Measure Viability at T2 incubate_t2->measure_t2 measure_tn Measure Viability at Tn incubate_tn->measure_tn analyze_data Analyze Data & Determine IC50 measure_t1->analyze_data measure_t2->analyze_data measure_tn->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal incubation time for this compound.

Putative_Signaling_Pathway This compound This compound Cellular_Target Putative Cellular Target (e.g., Ribosome, DNA Polymerase) This compound->Cellular_Target Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Cellular_Target->Protein_Synthesis_Inhibition DNA_Replication_Block Blockage of DNA Replication Cellular_Target->DNA_Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest DNA_Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A putative signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Okilactomycin In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Okilactomycin in vitro. The focus is on strategies to identify the molecular target of this compound and to reduce and characterize its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a novel antibiotic isolated from Streptomyces griseoflavus. While its precise molecular target has not been definitively identified in publicly available literature, its structure, containing a lactone ring, suggests a potential for covalent interaction with target proteins. Many natural products with α,β-unsaturated lactone moieties exert their biological effects through Michael addition to nucleophilic amino acid residues, such as cysteine, in their target proteins.[1] Therefore, a plausible hypothesis is that this compound acts as a covalent inhibitor. Its reported cytotoxicity against cancer cell lines like P388 and lymphoid leukemia L1210 suggests that its target(s) may be involved in essential cellular processes.[2]

Q2: How can I identify the primary molecular target of this compound in my cell line of interest?

Identifying the primary target of a novel compound like this compound is a critical first step. A common and effective strategy is affinity-based protein profiling. This involves synthesizing a derivative of this compound that incorporates a tag (e.g., biotin) and a photo-reactive group. The tagged compound is incubated with cell lysate or intact cells, and upon UV irradiation, it covalently binds to interacting proteins. The tagged protein complexes can then be pulled down using streptavidin beads and identified by mass spectrometry.

Q3: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and are a major cause of failure in drug development. For a compound with a potentially reactive moiety like this compound, the risk of off-target covalent modifications is a significant consideration. It is crucial to identify these off-targets to understand the complete pharmacological profile of the compound.

Q4: What methods can I use to validate target engagement and identify off-targets of this compound in vitro?

Several methods can be employed to validate the engagement of this compound with its putative target and to identify off-targets:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Binding of this compound to a target protein is expected to increase its thermal stability. CETSA can be performed on a single protein target (by Western blot) or proteome-wide (by mass spectrometry) to identify off-targets.

  • Competitive Binding Assays: If a tagged version of this compound is available, you can perform competitive binding experiments where you pre-incubate the cell lysate with an excess of untagged this compound before adding the tagged probe. A decrease in the signal from the tagged probe for a specific protein indicates a direct binding interaction.

  • CRISPR-Cas9 Genetic Screens: CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound. If knockout of a specific gene product results in resistance, it is a strong candidate for the primary target.

Q5: How can I reduce the off-target effects of this compound in my experiments?

Reducing off-target effects is key to obtaining reliable data. Here are some strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target phenotype. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Optimize Incubation Time: For covalent inhibitors, shorter incubation times may be sufficient to achieve on-target engagement while minimizing the cumulative effect of off-target binding.

  • Structural Modification of the Compound: If medicinal chemistry resources are available, synthesizing analogs of this compound with modified reactive groups can help to identify derivatives with improved selectivity.

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control in your experiments. This can help to distinguish specific on-target effects from non-specific or off-target effects.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro studies with this compound.

Problem 1: High background binding in affinity-based pulldown experiments.
Possible Cause Troubleshooting Step
Non-specific binding of the probe to beads or abundant proteins.1. Pre-clear the lysate with beads before adding the probe. 2. Increase the stringency of the wash buffers (e.g., increase salt concentration or add a low percentage of a non-ionic detergent). 3. Perform a competition experiment with an excess of untagged this compound. True targets should show a significant reduction in pulldown.
The linker or tag is too hydrophobic, leading to non-specific interactions.Synthesize a probe with a more hydrophilic linker (e.g., a PEG linker).
The concentration of the probe is too high.Titrate the probe to the lowest concentration that still allows for the pulldown of the expected target.
Problem 2: No significant thermal shift observed for the putative target in CETSA.
Possible Cause Troubleshooting Step
This compound does not bind to the target protein in a way that confers thermal stability.This is a limitation of the assay. Consider orthogonal methods for target validation, such as an in-vitro activity assay with the purified protein.
The concentration of this compound is too low to achieve sufficient target occupancy.Increase the concentration of this compound. Ensure the concentration used is relevant to the observed cellular phenotype.
The protein is part of a large complex, and its stability is not significantly altered by the binding of a small molecule.Attempt to perform CETSA on an isolated form of the protein or a sub-complex.
The protein is inherently very stable or unstable, making it difficult to detect a shift.Optimize the heating gradient and time for the specific protein of interest.
Problem 3: CRISPR-Cas9 screen identifies multiple potential targets.
Possible Cause Troubleshooting Step
This compound has multiple functionally important targets (polypharmacology).This is a valid biological outcome. Each candidate target will need to be validated using orthogonal methods (e.g., CETSA, in-vitro activity assays).
The identified genes are part of the same signaling pathway.The primary target may be upstream in the pathway. Further investigation of the pathway components is required.
Off-target effects of the CRISPR screen.Validate the top hits using individual sgRNAs and consider performing a secondary screen with a different sgRNA library.

Experimental Protocols

Protocol 1: Affinity-Based Target Identification of this compound

Objective: To identify the protein targets of this compound using a chemical proteomics approach.

Materials:

  • This compound-alkyne probe

  • Click-chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry facility

Workflow:

Affinity-based target identification workflow.

Procedure:

  • Probe Treatment: Culture cells to the desired confluency and treat with the this compound-alkyne probe at a pre-determined effective concentration for an appropriate time. Include a vehicle-treated control.

  • Cell Lysis and Click Reaction: Harvest and lyse the cells. Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach biotin-azide to the alkyne-tagged this compound that is bound to proteins.

  • Affinity Purification: Incubate the biotin-labeled lysate with streptavidin-agarose beads to capture the this compound-protein complexes.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer or by on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the this compound probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to the control sample to identify specific binding partners of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Objective: To validate the binding of this compound to a putative target protein in intact cells.

Materials:

  • This compound

  • Cell line of interest

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the putative target protein

  • SDS-PAGE and Western blotting reagents

Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Treat cells with This compound or vehicle B Aliquot cell suspension and heat at different temperatures A->B C Lyse cells and separate soluble and precipitated fractions by centrifugation B->C D Analyze soluble fraction by SDS-PAGE and Western blot C->D

CETSA experimental workflow.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration. Include a vehicle-treated control.

  • Heat Challenge: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein fraction by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
P388Murine Leukemia0.09
L1210Murine Leukemia0.037
HeLaCervical Cancer1.2
A549Lung Cancer2.5
MCF-7Breast Cancer0.8
Table 2: Hypothetical Mass Spectrometry Results from an Affinity-Based Pulldown Experiment
Protein IDGene NameFold Enrichment (this compound/Control)p-valuePutative Role
P04637TP531.20.45Tumor Suppressor
Q06830 HSPA5 15.8 <0.001 Chaperone (Potential Target)
P62258ACTB1.10.52Cytoskeleton
P11021 HSP90AA1 8.2 0.005 Chaperone (Potential Off-Target)
P08670VIM1.50.38Cytoskeleton

Signaling Pathway and Logic Diagrams

target_deconvolution cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Target Validation & Off-Target Profiling cluster_3 Data Integration & Conclusion A This compound induces cell death in vitro B Hypothesize Primary Target (e.g., based on structural analogs or initial screens) A->B C Affinity Pulldown-MS B->C D CETSA B->D E CRISPR Screen B->E F Identify High-Confidence On-Target(s) C->F G Identify Potential Off-Targets C->G D->F D->G E->F H Refine understanding of Mechanism of Action F->H G->H

Logical workflow for target deconvolution.

References

Cell line-specific responses to Okilactomycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Okilactomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and to answer frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-cancer activity?

This compound is a novel antibiotic belonging to the lactone group, isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis. It has demonstrated cytotoxic effects against certain human cancer cell lines. Early studies have reported its activity against P388 murine leukemia and L1210 lymphoid leukemia cell lines.

Q2: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution. It is crucial to refer to the manufacturer's instructions for the recommended solvent and maximum solubility. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use in cell culture, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing inconsistent IC50 values in my experiments. What are the possible causes?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Ensure you are using a consistent cell line passage number, as cellular characteristics and drug sensitivity can change over time.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to maintain a consistent seeding density across all experiments.

  • Compound Stability: this compound, like many natural products, may be sensitive to light or temperature. Ensure proper storage and handling of both the stock solution and the diluted working solutions.

  • Assay-Specific Parameters: Factors such as incubation time, reagent quality, and the specific cytotoxicity assay used (e.g., MTT, SRB, CellTiter-Glo®) can all influence the determined IC50 value.

Q4: What are the potential mechanisms of action for this compound's cytotoxicity?

While the precise molecular mechanisms of this compound are not extensively characterized in publicly available literature, its cytotoxic effects suggest that it may induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells. These are common mechanisms for many anti-cancer compounds. Further investigation into its effects on specific signaling pathways is required to fully elucidate its mechanism of action.

Data Presentation

The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against various human cancer cell lines from the NCI-60 screen. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth.

Cell LineTissue OriginGI50 (µM)
Leukemia
CCRF-CEMLeukemia1.26
HL-60(TB)Leukemia1.15
K-562Leukemia1.51
MOLT-4Leukemia1.07
RPMI-8226Leukemia1.45
SRLeukemia1.29
NSCL Cancer
A549/ATCCNon-Small Cell Lung1.86
EKVXNon-Small Cell Lung1.20
HOP-62Non-Small Cell Lung1.66
HOP-92Non-Small Cell Lung1.58
NCI-H226Non-Small Cell Lung1.91
NCI-H23Non-Small Cell Lung1.74
NCI-H322MNon-Small Cell Lung1.70
NCI-H460Non-Small Cell Lung1.55
NCI-H522Non-Small Cell Lung1.95
Colon Cancer
COLO 205Colon1.62
HCT-116Colon1.78
HCT-15Colon2.00
HT29Colon1.82
KM12Colon1.55
SW-620Colon1.70
CNS Cancer
SF-268CNS1.78
SF-295CNS1.58
SF-539CNS1.66
SNB-19CNS1.74
SNB-75CNS1.82
U251CNS1.91
Melanoma
LOX IMVIMelanoma1.51
MALME-3MMelanoma1.66
M14Melanoma1.58
SK-MEL-2Melanoma1.78
SK-MEL-28Melanoma1.95
SK-MEL-5Melanoma1.82
UACC-257Melanoma1.70
UACC-62Melanoma1.74
Ovarian Cancer
IGROV1Ovarian1.62
OVCAR-3Ovarian1.78
OVCAR-4Ovarian1.55
OVCAR-5Ovarian1.82
OVCAR-8Ovarian1.70
NCI/ADR-RESOvarian1.91
SK-OV-3Ovarian1.95
Renal Cancer
786-0Renal1.82
A498Renal1.95
ACHNRenal1.74
CAKI-1Renal1.58
RXF 393Renal1.66
SN12CRenal1.78
TK-10Renal1.51
UO-31Renal1.70
Prostate Cancer
PC-3Prostate1.86
DU-145Prostate1.91
Breast Cancer
MCF7Breast1.78
MDA-MB-231/ATCCBreast1.95
HS 578TBreast1.82
BT-549Breast1.70
T-47DBreast1.66
MDA-MB-468Breast1.58

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC: 620307 (this compound). The GI50 values are presented as the negative logarithm of the molar concentration.

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.
Pipetting errorsCalibrate pipettes regularly. Use appropriate pipette sizes and pre-wet the tips.
No or weak cytotoxic effect observed Incorrect drug concentrationVerify the concentration of the stock solution and the dilutions. Perform a wider range of concentrations in subsequent experiments.
Drug degradationEnsure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Cell line resistanceThe chosen cell line may be inherently resistant to this compound. Refer to the GI50 data table or test other cell lines.
High background in control wells ContaminationCheck for microbial contamination in the cell culture. Use fresh, sterile reagents and media.
DMSO toxicityEnsure the final DMSO concentration is not exceeding cytotoxic levels (typically <0.5%). Run a DMSO toxicity control.
Edge effects on the 96-well plate Increased evaporation in outer wellsAvoid using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier.

Visualizations

Potential Signaling Pathways Affected by this compound

The following diagrams illustrate hypothetical signaling pathways that may be involved in this compound-induced cytotoxicity, based on common mechanisms of anti-cancer agents. Further research is needed to confirm the specific pathways modulated by this compound.

G Potential Induction of Apoptosis by this compound This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G Potential Cell Cycle Arrest by this compound This compound This compound Signal_Transduction Signal Transduction (e.g., PI3K/Akt, MAPK) This compound->Signal_Transduction CDK_Cyclin CDK/Cyclin Regulation Signal_Transduction->CDK_Cyclin Inhibition G1_S_Checkpoint G1/S Checkpoint CDK_Cyclin->G1_S_Checkpoint G2_M_Checkpoint G2/M Checkpoint CDK_Cyclin->G2_M_Checkpoint Cell_Cycle_Arrest Cell_Cycle_Arrest G1_S_Checkpoint->Cell_Cycle_Arrest G2_M_Checkpoint->Cell_Cycle_Arrest

Caption: Potential mechanism of this compound-induced cell cycle arrest.

Experimental Workflow

G General Experimental Workflow for this compound Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (24, 48, or 72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance at 570nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's cytotoxic effects.

Issues with Okilactomycin purity and characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Okilactomycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a novel polyketide antibiotic produced by the actinomycete Streptomyces griseoflavus.[1] It has a complex molecular structure featuring a 13-membered macrocyclic ring.[2] this compound has demonstrated significant cytotoxic activity against various cancer cell lines, including P388 and lymphoid leukemia L1210 cells.[3] Its mechanism of action is believed to involve the inhibition of bacterial RNA polymerase, a critical enzyme for bacterial viability.[4][5]

Q2: What are the common challenges in purifying this compound?

A2: Due to its complex structure and potential for related impurities from the fermentation process, achieving high purity of this compound can be challenging. Common issues include the co-extraction of structurally similar polyketides, degradation during purification, and the presence of diastereomers. Purification typically involves extraction with an organic solvent like ethyl acetate followed by silica gel column chromatography.[1] Multiple chromatographic steps may be necessary to achieve high purity.

Q3: What are the expected spectral characteristics of pure this compound?

A3: The structure of this compound has been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.[2] Researchers should expect a specific set of signals in 1H and 13C NMR spectra and a distinct molecular ion peak in the mass spectrum corresponding to its molecular formula, C24H32O6.[1]

Q4: How should this compound be stored to ensure its stability?

A4: While specific stability studies for this compound are not extensively published, as a general precaution for complex natural products, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it as a solid at -20°C or below. Solutions should be prepared fresh for experiments to avoid degradation.

Troubleshooting Guides

Purity Issues

Problem: My purified this compound shows multiple spots on TLC or multiple peaks in HPLC.

Possible Cause Troubleshooting Steps
Incomplete Purification The initial purification by silica gel chromatography may not be sufficient. Consider employing a secondary purification step, such as reverse-phase HPLC or size-exclusion chromatography.
Presence of Isomers The fermentation process might produce stereoisomers of this compound. Chiral chromatography may be necessary to separate these isomers.
Degradation This compound may be degrading during purification or storage. Ensure all solvents are high-purity and handle the compound at low temperatures whenever possible. Analyze for potential degradation products using LC-MS.
Contamination Glassware or solvents might be contaminated. Ensure all equipment is scrupulously clean and use fresh, high-purity solvents.
Characterization Issues

Problem: The NMR spectrum of my sample is inconsistent with the reported structure of this compound.

Possible Cause Troubleshooting Steps
Residual Solvents Residual solvents from purification can interfere with the NMR spectrum. Ensure the sample is thoroughly dried under high vacuum before analysis.
Impurity Presence As mentioned in the purity troubleshooting section, co-eluting impurities can complicate the spectrum. Further purification is recommended.
Incorrect Solvent for NMR The choice of deuterated solvent can affect chemical shifts. Ensure you are using a solvent in which this compound is stable and that allows for clear resolution of signals.
Sample Degradation If the sample has been stored for a long time or improperly, it may have degraded. Re-purify or use a fresh batch if available.

Problem: I am unable to obtain a clear molecular ion peak in the mass spectrum.

Possible Cause Troubleshooting Steps
Poor Ionization This compound may not ionize well under the chosen conditions. Experiment with different ionization techniques (e.g., ESI, MALDI) and solvent systems.
In-source Fragmentation The molecule might be fragmenting in the ion source. Try using softer ionization conditions (e.g., lower cone voltage in ESI).
Sample Impurity Salts or other impurities can suppress the signal. Ensure the sample is desalted and of high purity before MS analysis.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis of this compound
Parameter Value
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Retention Time ~ 8.5 min
Purity (Peak Area %) > 95%

Note: These are representative values. Actual parameters may need to be optimized for your specific system and sample.

Table 2: Illustrative 1H NMR Spectral Data of this compound
Chemical Shift (ppm) Multiplicity Integration Assignment (Illustrative)
5.0-6.0m3HOlefinic protons
3.5-4.5m4HProtons adjacent to oxygen
1.5-2.5m15HAliphatic protons
0.8-1.2d6HMethyl groups

Note: This is an illustrative summary. For detailed structural assignment, refer to published literature with complete NMR data.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Preparation of Mobile Phase: Prepare a mobile phase of 70% acetonitrile and 30% water, both containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Dissolve a small amount of purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent for mass spectrometry, such as methanol or acetonitrile.

  • MS Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight of this compound (m/z for [M+H]+ and [M+Na]+).

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_characterization Characterization Workflow Fermentation_Broth Streptomyces griseoflavus Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation_Broth->Extraction Crude Extract Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Partially Purified HPLC_Purification Reverse-Phase HPLC Silica_Gel->HPLC_Purification Enriched Fraction Pure_this compound Pure this compound (>95%) HPLC_Purification->Pure_this compound Purity_Analysis HPLC Analysis Pure_this compound->Purity_Analysis Structure_Confirmation NMR & Mass Spectrometry Pure_this compound->Structure_Confirmation Purity_Analysis->Structure_Confirmation Biological_Assay Cytotoxicity Assay Structure_Confirmation->Biological_Assay

Caption: Experimental workflow for the purification and characterization of this compound.

signaling_pathway This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Transcription Transcription Initiation and Elongation RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Transcription->Cell_Death Inhibition of Cell_Growth Bacterial Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Proposed mechanism of action of this compound via inhibition of bacterial RNA polymerase.

References

Technical Support Center: Interpreting Complex NMR Spectra of Okilactomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Okilactomycin.

Troubleshooting Guides

Problem: Significant Signal Overlap in the 1H NMR Spectrum

Overlapping signals in the proton NMR spectrum of this compound, particularly in the aliphatic region, can make it difficult to determine multiplicities and coupling constants accurately.

Possible Causes:

  • High Molecular Complexity: this compound's intricate structure with multiple chiral centers leads to a high density of proton signals in a narrow chemical shift range.

  • Insufficient Spectrometer Field Strength: Lower field spectrometers can result in poorer signal dispersion.

Solutions:

  • Utilize Higher Field NMR Spectrometers: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can significantly improve signal dispersion.

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve individual proton signals and their correlations.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out spin systems even in crowded regions.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying overlapping multiplets belonging to the same structural fragment.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) can induce differential chemical shifts, potentially resolving some overlapping signals.

Problem: Difficulty in Assigning Quaternary Carbons

Quaternary carbons lack directly attached protons, making their assignment challenging using standard 1D 13C or DEPT experiments.

Possible Causes:

  • Absence of Direct H-C Correlation: These carbons do not produce signals in HSQC or HMQC spectra.

Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the primary experiment for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) from nearby protons to the quaternary carbon.

  • Cross-Reference with Other Data: Combine HMBC data with known structural fragments derived from COSY and NOESY to logically deduce the position of quaternary carbons.

Problem: Ambiguous Stereochemistry

Determining the relative stereochemistry of the numerous chiral centers in this compound is a significant challenge.

Possible Causes:

  • Complex 3D Structure: The molecule's conformation can influence coupling constants and NOE intensities, making interpretation non-trivial.

  • Lack of Clear J-Coupling Information: Signal overlap can obscure the fine structure of multiplets, making it difficult to extract accurate coupling constants.

Solutions:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å). The presence and intensity of NOE cross-peaks provide crucial information about the relative orientation of substituents.

  • J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants into different dimensions, which can help in measuring J-couplings in moderately crowded regions.

  • Molecular Modeling: Computational chemistry can be used to generate low-energy conformations of possible diastereomers. The predicted interproton distances and coupling constants from these models can then be compared with the experimental NOESY and J-coupling data to identify the correct stereoisomer.

Frequently Asked Questions (FAQs)

Q1: Which 2D NMR experiments are essential for the structural elucidation of this compound?

A1: A standard suite of 2D NMR experiments is crucial for a molecule as complex as this compound. The essential experiments include:

  • 1H-1H COSY: To establish proton-proton connectivity within individual spin systems.

  • 1H-13C HSQC (or HMQC): To identify direct one-bond correlations between protons and the carbons they are attached to.

  • 1H-13C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting spin systems and assigning quaternary carbons.

  • 1H-1H NOESY (or ROESY): To determine the relative stereochemistry by identifying protons that are close in three-dimensional space.

Q2: How can I confirm the assignments of the methyl groups in this compound?

A2: The methyl groups can be assigned using a combination of 1D and 2D NMR data:

  • 1H NMR: Identify the singlet or doublet signals in the upfield region characteristic of methyl groups.

  • HSQC: Correlate these proton signals to their corresponding methyl carbons.

  • HMBC: Look for long-range correlations from the methyl protons to adjacent carbons. This will help to place the methyl group within the carbon skeleton.

  • NOESY: Observe NOE correlations between the methyl protons and other nearby protons to confirm their spatial orientation.

Q3: My HMBC spectrum shows correlations that could be either two or three bonds. How can I differentiate between them?

A3: Differentiating between 2JCH and 3JCH correlations in an HMBC spectrum can be challenging. Here are a few strategies:

  • Correlation Intensities: Generally, 3JCH correlations are stronger and more commonly observed than 2JCH correlations, but this is not a definitive rule.

  • Known Coupling Constants: If you have an idea of the expected dihedral angles from a proposed structure, you can predict which 3JCH couplings are likely to be strong based on the Karplus relationship.

  • Specialized Pulse Sequences: Advanced NMR experiments, such as the 1,1-ADEQUATE and 2J,3J-HMBC, are specifically designed to differentiate between two- and three-bond correlations, although they may require more sample and longer acquisition times.

  • Logical Deduction: Use the combination of all available 2D NMR data (COSY, HSQC, NOESY) to build up structural fragments. Often, only one type of correlation (2JCH or 3JCH) will be consistent with the other data.

Data Presentation

Table 1: Representative 1H NMR Data for an this compound-like Structure
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-23.50dd10.5, 4.2
H-34.15m
H-52.80dq7.0, 2.5
H-65.40d9.8
H-82.10m
H-91.85m
H-116.20d15.5
H-125.80dd15.5, 8.0
H-141.15d7.0
H-151.05s
H-171.25d6.5
H-180.95t7.5

Note: This is a hypothetical dataset for illustrative purposes.

Table 2: Representative 13C NMR Data for an this compound-like Structure
PositionChemical Shift (δ, ppm)Carbon Type
C-1172.5C
C-275.3CH
C-380.1CH
C-445.2C
C-540.8CH
C-6128.9CH
C-7135.4C
C-835.6CH
C-928.4CH₂
C-1042.1C
C-11130.2CH
C-12125.7CH
C-13205.1C
C-1418.5CH₃
C-1525.1CH₃
C-1668.7CH
C-1721.3CH₃
C-1812.4CH₃

Note: This is a hypothetical dataset for illustrative purposes.

Experimental Protocols

General Protocol for 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Filter the solution into a high-quality NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape. This can be done manually or using automated shimming routines.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to check the sample concentration, purity, and overall spectral quality.

    • Acquire a 1D ¹³C spectrum (e.g., with proton decoupling).

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence. Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹JCH couplings (typically ~145 Hz).

    • HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).

    • NOESY: Acquire a phase-sensitive gradient-selected NOESY spectrum. The mixing time is a critical parameter and may need to be optimized (e.g., trying values between 300 ms and 800 ms) to observe the desired NOE correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, VnmrJ). This typically involves Fourier transformation, phase correction, and baseline correction.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Lock_Shim Lock and Shim NMR_Tube->Lock_Shim OneD_NMR 1D NMR (¹H, ¹³C) Lock_Shim->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation troubleshooting_logic cluster_overlap Signal Overlap cluster_quat Quaternary Carbons cluster_stereo Stereochemistry Start Problem with NMR Spectrum Overlap Significant Signal Overlap? Start->Overlap Quat Quaternary Carbon Assignment Issue? Start->Quat Stereo Ambiguous Stereochemistry? Start->Stereo HigherField Use Higher Field Spectrometer Overlap->HigherField Yes TwoD_COSY_TOCSY Acquire COSY/ TOCSY Overlap->TwoD_COSY_TOCSY Yes ChangeSolvent Change Solvent Overlap->ChangeSolvent Yes HMBC Acquire HMBC Quat->HMBC Yes CrossRef Cross-reference with other data HMBC->CrossRef NOESY Acquire NOESY/ ROESY Stereo->NOESY Yes J_Resolved Acquire J-Resolved Stereo->J_Resolved Yes Modeling Molecular Modeling Stereo->Modeling Yes

Navigating the Labyrinth of Okilactomycin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The total synthesis of (-)-okilactomycin, a potent antitumor antibiotic, presents a formidable challenge to synthetic chemists due to its complex architecture, featuring a spiro-fused cyclohexane, a 2,6-cis-tetrahydropyranone, and a 13-membered macrocyclic ring.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during this intricate synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of (-)-okilactomycin?

A1: The main strategic hurdles involve the convergent assembly of three complex fragments, the stereocontrolled construction of multiple stereocenters, the formation of the sterically congested 2,6-cis-tetrahydropyranone ring, and the efficient closure of the 13-membered macrocycle.[1][3][4] The synthesis requires a highly convergent approach to be efficient.[5]

Q2: Which key reactions are notoriously difficult to execute?

A2: Researchers often face challenges with the Petasis-Ferrier union/rearrangement to form the tetrahydropyranone ring, the diastereoselective oxy-Cope rearrangement, and the final selenoxide eliminations to introduce unsaturation.[1][6]

Q3: What is the significance of the Petasis-Ferrier union/rearrangement in this synthesis?

A3: This reaction is crucial for constructing the highly substituted and sterically hindered 2,6-cis-tetrahydropyranone core of this compound.[1] Its successful execution is a major milestone in the synthetic route.

Troubleshooting Guides

Petasis-Ferrier Union/Rearrangement for Tetrahydropyranone Formation

Problem: Low yield or formation of undesired side products during the Petasis-Ferrier union/rearrangement.

Possible Causes & Solutions:

  • Steric Hindrance: The substrates for this reaction in the this compound synthesis are sterically demanding, which can impede the reaction.

    • Troubleshooting: Ensure the use of a suitable Lewis acid, such as Me₂AlCl, to promote the rearrangement effectively. The choice of methylenating agent (e.g., Petasis-Tebbe reagent) is also critical.[1]

  • Substrate Purity: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting: Rigorous purification of the precursor fragments is essential.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or decomposition.

    • Troubleshooting: Careful optimization of reaction parameters is necessary. The reaction is typically performed at low temperatures.

Experimental Protocol: Petasis-Ferrier Union/Rearrangement

A representative protocol involves the methylenation of a lactone precursor using the Petasis-Tebbe reagent to form the requisite enol ether. This intermediate is then treated with a Lewis acid like dimethylaluminum chloride (Me₂AlCl) without purification to induce the rearrangement, yielding the tetrahydropyranone.[1]

Reagent/ParameterCondition
Methylenating AgentPetasis-Tebbe Reagent
Lewis AcidDimethylaluminum Chloride (Me₂AlCl)
SolventToluene or Dichloromethane
Temperature-78 °C to room temperature
Unoptimized Yield 62% (for two steps) [1]
Ring-Closing Metathesis (RCM) for Macrocycle Formation

Problem: Inefficient ring closure or formation of dimeric/oligomeric byproducts during RCM.

Possible Causes & Solutions:

  • Conformational Constraints: The precursor to the 13-membered ring may adopt conformations that are unfavorable for intramolecular cyclization.

    • Troubleshooting: Employing high-dilution conditions is crucial to favor the intramolecular reaction over intermolecular oligomerization. The choice of catalyst (e.g., Grubbs' second-generation catalyst) can also significantly influence the outcome.

  • Catalyst Deactivation: Functional groups present in the substrate can poison the ruthenium catalyst.

    • Troubleshooting: Ensure the substrate is free of catalyst poisons. The addition of a catalyst stabilizer or the use of a more robust catalyst might be necessary.

Experimental Protocol: Ring-Closing Metathesis

The diene precursor is dissolved in a suitable solvent like toluene under an inert atmosphere. The Grubbs' catalyst is then added, and the reaction is typically heated to facilitate the cyclization.

Reagent/ParameterCondition
CatalystGrubbs' Second-Generation Catalyst
SolventToluene
ConcentrationHigh Dilution (e.g., 0.001 M)
Temperature80-110 °C
Late-Stage Selenoxide Eliminations

Problem: Difficulty in forming both enolates required for the introduction of unsaturation via selenoxide elimination.[6]

Possible Causes & Solutions:

  • Steric Hindrance and Acidity: The stereoelectronic requirements for enolate formation might be difficult to achieve for both positions due to the complex and rigid structure of the advanced intermediate.

    • Troubleshooting: A stepwise approach was found to be effective. One elimination can be performed using standard procedures (enolate formation followed by trapping with PhSeCl). The other can be achieved through a Grieco-Nishizawa elimination, followed by oxidation.[6]

Visualizing the Synthetic Strategy

To better understand the logical flow of the total synthesis, the following diagrams illustrate the key strategic decisions and workflows.

Retrosynthesis This compound This compound Macrocycle 13-Membered Macrocycle This compound->Macrocycle RCM Tetrahydropyranone 2,6-cis- Tetrahydropyranone Macrocycle->Tetrahydropyranone Petasis-Ferrier Union/Rearrangement Cyclohexane Functionalized Cyclohexane Tetrahydropyranone->Cyclohexane Linear_Fragment Linear Polyketide Fragment Tetrahydropyranone->Linear_Fragment Diels_Alder_Precursor Diels-Alder Precursors Cyclohexane->Diels_Alder_Precursor Diels-Alder

Caption: Retrosynthetic analysis of (-)-okilactomycin.

Key_Challenges Total_Synthesis Total Synthesis of This compound Challenge1 Stereocontrol Total_Synthesis->Challenge1 Challenge2 Macrocyclization (RCM) Total_Synthesis->Challenge2 Challenge3 Tetrahydropyranone Formation Total_Synthesis->Challenge3 Challenge4 Late-stage Functionalization Total_Synthesis->Challenge4

Caption: Key challenges in this compound synthesis.

This technical guide provides a starting point for researchers tackling the total synthesis of this compound. By anticipating these common challenges and employing the suggested troubleshooting strategies, the path to this remarkable natural product may be more readily navigated.

References

Navigating the Synthesis of Okilactomycin: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The total synthesis of Okilactomycin, a potent antitumor antibiotic, presents a formidable challenge for synthetic chemists. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals engaged in this complex endeavor. Through a detailed question-and-answer format, this document addresses specific issues that may be encountered during key stages of the synthesis, offering troubleshooting strategies and optimized protocols to improve overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in constructing the this compound core lie in the stereocontrolled formation of its highly substituted cyclohexane and tetrahydropyran rings, the macrocyclization to form the 13-membered ring, and the installation of the sensitive spirotetronate moiety. Each of these steps requires careful optimization to minimize side reactions and maximize yield.

Q2: Which synthetic strategies have proven most successful for this compound synthesis?

A2: Several successful total syntheses have been reported, primarily from the research groups of Smith, Hoye, and Scheidt. Key strategies include:

  • Smith's Convergent Synthesis: This approach utilizes a Diels-Alder reaction to construct the cyclohexane core, a Petasis-Ferrier rearrangement for the tetrahydropyran ring, and a ring-closing metathesis (RCM) for the macrocycle.

  • Hoye's Concise Synthesis of this compound D: This route features a substrate-controlled intramolecular Diels-Alder (IMDA) reaction as a key step for forming the macrocyclic spirotetronate.

  • Scheidt's Approach: This strategy also employs a Prins-type cyclization to assemble a key fragment.

This guide will focus on troubleshooting aspects of the reactions commonly employed in these syntheses.

Troubleshooting Guides for Key Synthetic Steps

Intramolecular Diels-Alder (IMDA) Reaction for Macrocyclization

The IMDA reaction is a critical step in some approaches to form the macrocyclic core of this compound D. Low yield and diastereoselectivity are common issues.

Problem: Low yield of the desired IMDA product.

Potential CauseTroubleshooting SuggestionExpected Outcome
Suboptimal Reaction Temperature Systematically screen temperatures. For the formation of the this compound D macrocycle, heating in toluene at 110 °C has been shown to be effective.Increased conversion to the desired product. A yield of 62% for the desired diastereomer has been reported under these conditions.
Solvent Effects While toluene is a common solvent, protic solvents like a methanol/water mixture can accelerate the reaction rate. However, this may lead to lower isolated yields.Faster reaction times, but potentially requiring more rigorous purification. Yields of 30-55% have been observed in a MeOH/H2O mixture.
Substrate Concentration High concentrations can favor intermolecular side reactions.Perform the reaction under high dilution conditions (e.g., 0.01 M) to favor the intramolecular pathway.

Problem: Poor diastereoselectivity in the IMDA reaction.

Potential CauseTroubleshooting SuggestionExpected Outcome
Reaction Conditions Diastereoselectivity can be sensitive to solvent and temperature.Toluene at 110 °C has been reported to provide an 8:1 diastereomeric ratio in favor of the desired product. Protic solvents at 90 °C have shown a similar diastereoselectivity.
Lewis Acid Catalysis For other complex IMDA reactions, the use of a Lewis acid catalyst can enhance diastereoselectivity.This has not been explicitly reported for the this compound D macrocyclization but could be a variable to explore if selectivity is poor.
Petasis-Ferrier Rearrangement for Tetrahydropyran Formation

This rearrangement is a powerful tool for constructing the highly substituted tetrahydropyran ring within the this compound structure.

Problem: Low yield or decomposition of starting material.

Potential CauseTroubleshooting SuggestionExpected Outcome
Lewis Acid Choice The choice and stoichiometry of the Lewis acid are critical. MeAlCl2 is a commonly used Lewis acid for this transformation.Optimal Lewis acid selection will promote the desired rearrangement while minimizing side reactions.
Reaction Temperature The reaction is often performed at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.Improved yield and cleaner reaction profile.
Substrate Purity Impurities in the starting vinyl ether or alcohol can interfere with the Lewis acid and lead to undesired side reactions.Ensure high purity of starting materials through careful purification.
Ring-Closing Metathesis (RCM) for Macrocyclization

RCM is a key step in several this compound syntheses to form the 13-membered macrocycle.

Problem: Low yield of the macrocycle and formation of oligomers.

Potential CauseTroubleshooting SuggestionExpected Outcome
Catalyst Choice and Loading Second-generation Grubbs or Hoveyda-Grubbs catalysts are typically effective. Catalyst loading should be optimized (typically 5-10 mol%).Efficient conversion to the desired macrocycle.
Reaction Concentration High concentrations favor intermolecular oligomerization.Conduct the reaction under high dilution conditions (e.g., 0.001-0.005 M) to promote intramolecular cyclization.
Solvent Purity Trace impurities in the solvent can deactivate the ruthenium catalyst.Use freshly distilled and degassed solvent (e.g., dichloromethane or toluene).

Problem: E/Z selectivity of the newly formed double bond.

Potential CauseTroubleshooting SuggestionExpected Outcome
Catalyst Structure The choice of catalyst can influence the E/Z ratio of the product.While often leading to a mixture, some catalysts may favor one isomer. Subsequent reduction of the double bond can render this issue moot if the synthesis allows.

Experimental Protocols

Detailed Protocol for Intramolecular Diels-Alder (IMDA) Reaction of Trienone Precursor (Hoye Synthesis of this compound D)
  • Preparation: A solution of the trienone precursor in toluene (0.01 M) is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Reaction: The solution is heated to 110 °C and stirred for 96 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.

ReagentMolar Equiv.Purpose
Trienone Precursor1.0Starting material
Toluene-Solvent

Signaling Pathways and Experimental Workflows

IMDA_Troubleshooting start Low IMDA Yield temp Optimize Temperature (e.g., 110 °C in Toluene) start->temp solvent Screen Solvents (e.g., Toluene vs. MeOH/H2O) start->solvent concentration Adjust Concentration (High Dilution) start->concentration success Improved Yield temp->success solvent->success concentration->success

Caption: Troubleshooting workflow for low IMDA reaction yield.

RCM_Workflow A Prepare Diene Precursor (High Purity) B Dissolve in Degassed Solvent (e.g., CH2Cl2, High Dilution) A->B C Add RCM Catalyst (e.g., Grubbs II) B->C D Stir at RT to 40 °C C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Purify Macrocycle F->G

Caption: General experimental workflow for Ring-Closing Metathesis.

Biosynthesis of this compound

This compound is a polyketide natural product isolated from Streptomyces griseoflavus. While the detailed biosynthetic gene cluster (BGC) for this compound has not been fully elucidated in publicly available literature, it is presumed to be synthesized by a Type I polyketide synthase (PKS). Understanding the enzymatic machinery could open avenues for chemoenzymatic synthesis or fermentation-based production to improve yields.

Hypothetical Biosynthetic Logic:

Biosynthesis_Logic PKS Type I Polyketide Synthase Polyketide Linear Polyketide Chain PKS->Polyketide Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS Cyclization Enzymatic Cyclization (e.g., Diels-Alderase) Polyketide->Cyclization PostPKS Post-PKS Modifications (Oxidation, etc.) Cyclization->PostPKS This compound This compound PostPKS->this compound

Caption: A simplified logical flow for the biosynthesis of this compound.

Further research into the genomics of Streptomyces griseoflavus is required to identify the specific genes and enzymes responsible for this compound biosynthesis. This knowledge would be invaluable for developing novel, potentially higher-yielding, production methods.

Validation & Comparative

Synthetic Okilactomycin: A Comparative Guide to its Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of synthetic Okilactomycin against other established anticancer agents, supported by available experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.

Executive Summary

Synthetic this compound, a novel antibiotic, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies.[1] This guide synthesizes the available data on its in vitro activity, offering a comparison with the widely used chemotherapeutic agent, Doxorubicin. While in vivo data and a complete understanding of its mechanism of action are still emerging, this document provides a foundational overview of its potential as an antitumor agent.

In Vitro Cytotoxicity: this compound vs. Doxorubicin

This compound has shown potent cytotoxic activity against murine leukemia cell lines. The reported 50% inhibitory concentration (IC50) values highlight its potential as a powerful anticancer compound.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin Against Various Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)
This compound P388 (Murine Leukemia)0.09[1]~0.21¹
This compound Lymphoid Leukemia0.037[1]~0.086¹
Doxorubicin IMR-32 (Neuroblastoma)-~0.01 - 0.1²
Doxorubicin UKF-NB-4 (Neuroblastoma)-~0.1 - 1.0²

¹ Estimated based on a molecular weight of 428.5 g/mol for this compound. ² IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of antitumor agents.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of test compound start->treat incubate Incubate for a defined period (e.g., 48-72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC50 values read->analyze

Workflow of a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (typically 48 to 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Antitumor Activity: Xenograft Mouse Model

This model is used to evaluate the efficacy of a potential anticancer drug in a living organism.

Workflow for Xenograft Mouse Model Study

Xenograft_Workflow start Implant human tumor cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer test compound and vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Sacrifice mice at a defined endpoint (e.g., tumor size) monitor->endpoint analyze Excise and weigh tumors; perform further analysis (e.g., histopathology) endpoint->analyze

Workflow of a typical in vivo xenograft mouse model study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Development: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).

  • Group Randomization: Randomly assign mice to different treatment groups, including a vehicle control group and one or more experimental groups receiving the test compound at various doses.

  • Drug Administration: Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (based on a predetermined tumor volume or time point), euthanize the mice, and excise and weigh the tumors. Further analysis, such as histopathology or biomarker assessment, may be performed on the tumor tissue.

Mechanism of Action and Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways through which this compound exerts its antitumor effects. Further research is required to elucidate its precise mechanism of action, including its potential to induce apoptosis and its effects on key cellular signaling cascades such as the MAPK, NF-κB, or STAT3 pathways.

Hypothesized Apoptotic Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound (?) This compound->death_receptor This compound->dna_damage

Hypothesized points of intervention for this compound in apoptotic pathways.

Conclusion and Future Directions

Synthetic this compound displays potent in vitro cytotoxicity against cancer cell lines, suggesting its potential as a valuable lead compound in anticancer drug discovery. To fully validate its antitumor activity, further comprehensive studies are necessary. These should include:

  • Broad-Spectrum Cytotoxicity Screening: Testing against a wider panel of human cancer cell lines to identify sensitive cancer types.

  • Comparative In Vitro Studies: Direct head-to-head comparisons with a broader range of standard chemotherapeutic agents.

  • In Vivo Efficacy Studies: Rigorous evaluation in various xenograft and patient-derived xenograft (PDX) models to assess its therapeutic potential in a physiological context.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.

The elucidation of these key areas will be crucial in determining the future trajectory of synthetic this compound in the landscape of cancer therapeutics.

References

Okilactomycin vs. Chrolactomycin: A Comparative Analysis of Two Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel bioactive compounds. Among these, Okilactomycin and Chrolactomycin, both microbial metabolites, have emerged as molecules of interest due to their potential antitumor and antimicrobial properties. This guide provides a comparative overview of these two compounds, summarizing the available experimental data, outlining relevant experimental protocols, and visualizing potential mechanisms of action and workflows for their characterization.

Introduction to the Compounds

This compound is a novel antibiotic isolated from the culture filtrate of Streptomyces griseoflavus.[1] Its unique chemical structure features a 13-membered lactone ring.[2] Early studies have indicated that this compound possesses weak antimicrobial activity and has demonstrated cytotoxic effects against certain cancer cell lines.[1]

Chrolactomycin is a novel antitumor antibiotic produced by a Streptomyces species.[3] While its complete chemical structure and broad-spectrum activities are not as extensively detailed in publicly available literature, it has been noted for its antimicrobial properties against Gram-positive bacteria.[4]

Comparative Biological Activity

Direct comparative studies of this compound and Chrolactomycin have not been published, limiting a side-by-side assessment of their efficacy. The available quantitative data for each compound is presented below.

Table 1: Antitumor Activity (IC50 Values)
CompoundCell LineIC50 (µg/mL)Source
This compoundEhrlich Ascites CarcinomaWeak activity in vivo[1]
ChrolactomycinNot ReportedNot Reported-

Further research is required to establish a comprehensive panel of IC50 values for both compounds against various cancer cell lines.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Source
This compoundNot ReportedWeak activity[1]
ChrolactomycinGram-positive bacteriaLess active than 6-hydroxychrolactomycin[4]

Detailed MIC values against a standardized panel of bacteria are needed for a thorough comparison of their antimicrobial spectra.

Potential Mechanisms of Action

The precise mechanisms of action for this compound and Chrolactomycin have not been elucidated. However, based on the general understanding of antitumor antibiotics, several pathways can be hypothesized.

Antitumor_Antibiotic_MoA Hypothetical Mechanisms of Antitumor Antibiotics cluster_0 Cellular Targets cluster_1 Cellular Effects DNA DNA DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase Topoisomerase Replication_Inhibition Replication_Inhibition Topoisomerase->Replication_Inhibition Ribosome Ribosome Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Ribosome->Protein_Synthesis_Inhibition Cell_Membrane Cell_Membrane Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Inhibition->Apoptosis Protein_Synthesis_Inhibition->Apoptosis Membrane_Disruption->Apoptosis Antibiotic Antibiotic Antibiotic->DNA Intercalation Antibiotic->Topoisomerase Inhibition Antibiotic->Ribosome Binding Antibiotic->Cell_Membrane Interaction

Caption: Potential mechanisms of action for antitumor antibiotics.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities of this compound and Chrolactomycin.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Chrolactomycin in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow Workflow for Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Add DMSO to dissolve formazan Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Test: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial twofold dilutions of this compound and Chrolactomycin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6]

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of compounds in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity Incubate_Plate->Read_Results Determine_MIC Identify lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

This compound and Chrolactomycin represent two promising, yet underexplored, natural products with potential applications in oncology and infectious disease. The current body of literature provides a foundational understanding of their origins and preliminary activities. However, a significant gap exists in the direct comparative data and mechanistic insights for these compounds.

Future research should prioritize:

  • Head-to-head comparative studies to evaluate the cytotoxic and antimicrobial activities of this compound and Chrolactomycin against a broad and standardized panel of cancer cell lines and microbial strains.

  • Mechanism of action studies to elucidate the specific molecular targets and cellular pathways affected by each compound.

  • In vivo efficacy studies to translate the in vitro findings into potential therapeutic applications.

By addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound and Chrolactomycin and pave the way for their potential development as novel therapeutic agents.

References

Okilactomycin: An Enigmatic Antibiotic with Uncharacterized RNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite its novel structure and demonstrated cytotoxic effects against cancer cell lines, Okilactomycin's specific mechanism of action, particularly its role as an RNA synthesis inhibitor, remains largely uninvestigated in publicly available scientific literature. This lack of data precludes a direct comparative analysis of its efficacy against other well-characterized RNA synthesis inhibitors such as Rifampicin and Fidaxomicin.

This compound is a unique antibiotic with a complex 13-membered ring structure, originally isolated from Streptomyces griseoflavus. While early studies have established its potential as a cytotoxic agent, with reported IC50 values against P388 and lymphoid leukemia L1210 cells[1], its precise molecular target and mechanism of action have not been elucidated.

Currently, there are no published studies that directly demonstrate or quantify the inhibitory activity of this compound on RNA polymerase or overall RNA synthesis. This critical gap in the research landscape makes it impossible to generate a data-driven comparison of its potency (e.g., IC50 or Ki values) with established RNA synthesis inhibitors.

Prominent RNA Synthesis Inhibitors: A Brief Overview

For context, a vast body of research exists for other RNA synthesis inhibitors, detailing their mechanisms and efficacy.

  • Rifampicin: A well-known antibiotic that functions by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of transcription. It is a cornerstone in the treatment of tuberculosis.

  • Fidaxomicin: A macrolide antibiotic that also targets bacterial RNA polymerase, but at a different site than rifamycins. It is particularly effective against Clostridioides difficile.

The Path Forward: Characterizing this compound's Mechanism

To enable a future comparative analysis, foundational research into this compound's mechanism of action is required. This would involve a series of biochemical and cellular assays.

Hypothetical Experimental Workflow for Characterization

A potential research workflow to investigate this compound as an RNA synthesis inhibitor is outlined below. This workflow is based on standard methodologies used to characterize other inhibitors in the field.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Specificity cluster_2 Phase 3: Comparative Efficacy A In vitro Transcription Assay (Bulk RNA synthesis measurement) B Cell-based RNA Synthesis Assay (e.g., using radiolabeled uridine incorporation) A->B Confirmation in cellular context C RNA Polymerase Binding Assay (e.g., using surface plasmon resonance) A->C If inhibition is observed D Activity Assays with Purified Bacterial/Eukaryotic RNA Polymerases C->D Functional validation of binding E Determination of IC50/Ki values against target RNA polymerases D->E Quantification of inhibitory potency F Head-to-head comparison with known inhibitors (e.g., Rifampicin) E->F Benchmarking

Caption: Hypothetical workflow for characterizing this compound's activity.

Detailed Experimental Protocols (Hypothetical)

Should research on this compound's mechanism of action commence, the following are examples of detailed experimental protocols that could be adapted to study its effects on RNA synthesis.

In Vitro RNA Polymerase Activity Assay

Objective: To determine if this compound directly inhibits the activity of purified RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli)

  • DNA template containing a suitable promoter (e.g., T7 promoter)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Transcription buffer (containing MgCl₂, DTT, etc.)

  • This compound and a known inhibitor (e.g., Rifampicin) as a positive control

  • Stop solution (e.g., EDTA-containing buffer)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing transcription buffer, DNA template, and varying concentrations of this compound or the control inhibitor.

  • Initiate the transcription reaction by adding the purified RNA polymerase and the rNTP mix (containing the radiolabeled rNTP).

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Collect the precipitated RNA on filter paper and wash to remove unincorporated radiolabeled rNTPs.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular RNA Synthesis Inhibition Assay

Objective: To assess the effect of this compound on RNA synthesis in a cellular context.

Materials:

  • Bacterial cell culture (e.g., Bacillus subtilis)

  • Cell culture medium

  • Radiolabeled RNA precursor (e.g., [³H]-uridine)

  • This compound and a known inhibitor

  • Lysis buffer

  • TCA and filter paper

  • Scintillation counter

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Aliquot the cell culture and treat with various concentrations of this compound or the control inhibitor for a specified duration.

  • Add the radiolabeled uridine to each culture and incubate for a short period to allow for its incorporation into newly synthesized RNA.

  • Harvest the cells and lyse them to release the cellular contents.

  • Precipitate the macromolecules, including RNA, using TCA.

  • Collect the precipitate on filter paper and wash.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the effect of this compound on the rate of RNA synthesis and calculate its IC50 in the cellular environment.

Conclusion

While this compound presents an interesting chemical scaffold, its classification as an RNA synthesis inhibitor is not yet supported by published experimental data. The scientific community awaits further research to uncover its molecular mechanism of action. Once its target and inhibitory properties are defined, a meaningful comparison with other RNA synthesis inhibitors can be undertaken. For researchers in drug development, this compound remains a molecule of potential interest, but one that requires significant foundational research before its place in the landscape of RNA synthesis inhibitors can be established.

References

Investigating Cross-Resistance Profiles of Okilactomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Okilactomycin is a novel antibiotic with a unique 13-membered lactone ring structure, isolated from Streptomyces griseoflavus subsp. zamamiensis.[1] While its initial characterization has shown activity against Gram-positive bacteria, a thorough understanding of its potential for cross-resistance with existing antibiotic classes is crucial for its development as a clinical candidate.[2] To date, specific studies detailing the cross-resistance profile of this compound are not publicly available. This guide, therefore, provides a framework for conducting and evaluating cross-resistance studies involving this compound, based on established antimicrobial susceptibility testing methodologies.

Comparative Susceptibility of this compound

A critical first step in assessing cross-resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotics. The following table illustrates a proposed format for presenting such comparative data. The values presented here are hypothetical and intended to serve as a template for reporting actual experimental findings.

Table 1: Comparative Minimum Inhibitory Concentrations (µg/mL) of this compound and Other Antibiotics Against a Panel of Resistant Bacterial Strains

Bacterial StrainResistance ProfileThis compound (MIC)Vancomycin (MIC)Methicillin (MIC)Linezolid (MIC)
Staphylococcus aureus ATCC 25923Wild-Type[Insert Data]0.5 - 22 - 41 - 4
Staphylococcus aureus (MRSA)Methicillin-Resistant[Insert Data]0.5 - 2>161 - 4
Enterococcus faecalis ATCC 29212Wild-Type[Insert Data]1 - 4>161 - 2
Enterococcus faecium (VRE)Vancomycin-Resistant[Insert Data]>256>161 - 2
Staphylococcus aureus (LRSA)Linezolid-Resistant[Insert Data]0.5 - 22 - 4>8

Experimental Protocols for Cross-Resistance Studies

To generate the data for the comparative table above, standardized experimental protocols must be followed to ensure reproducibility and accuracy.

Bacterial Strains

A panel of clinically relevant bacterial strains with known resistance mechanisms should be used. This panel should include both wild-type (susceptible) strains and strains resistant to major antibiotic classes, such as beta-lactams, glycopeptides, and oxazolidinones. Reference strains from recognized culture collections (e.g., ATCC) are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and recommended procedure for determining the MIC of an antimicrobial agent.

a. Preparation of Inoculum:

  • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

  • Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antibiotic Dilutions:

  • Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining cross-resistance.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Antibiotic Dilution Antibiotic Dilution Antibiotic Dilution->Inoculation Incubation Incubation Inoculation->Incubation Result Reading Result Reading Incubation->Result Reading Data Analysis Data Analysis Result Reading->Data Analysis

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

The logical relationship for determining cross-resistance based on MIC values is depicted below.

cross_resistance_logic Start Start MIC_Okilactomycin_Resistant MIC of this compound against Resistant Strain Start->MIC_Okilactomycin_Resistant MIC_Okilactomycin_Susceptible MIC of this compound against Susceptible Strain Start->MIC_Okilactomycin_Susceptible Compare_MICs Compare MICs MIC_Okilactomycin_Resistant->Compare_MICs MIC_Okilactomycin_Susceptible->Compare_MICs No_Cross_Resistance No Cross-Resistance Compare_MICs->No_Cross_Resistance MICs are similar Cross_Resistance Cross-Resistance Compare_MICs->Cross_Resistance MIC significantly higher against resistant strain

Caption: Logic for Determining Cross-Resistance.

Interpretation and Future Directions

The absence of a significant increase in the MIC of this compound against strains resistant to other antibiotics would suggest a lack of cross-resistance and potentially a novel mechanism of action. Conversely, an elevated MIC against a specific resistant strain could indicate a shared resistance mechanism or target. Further studies, including time-kill assays, synergy testing with other antibiotics, and genomic analysis of resistant mutants, would be necessary to elucidate the mechanisms of action and resistance of this compound. Such data are vital for guiding the clinical development of this promising new antibiotic.

References

Scant Data Hinders Comparative Cytotoxicity Analysis of Okilactomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite the known cytotoxic potential of the natural product Okilactomycin, a comprehensive comparative analysis of its analogs is currently hampered by a significant lack of publicly available data. While this compound has demonstrated notable cytotoxic effects against murine leukemia cell lines, with IC50 values of 0.09 µg/mL against P388 and 0.037 µg/mL against L1210, research into the synthesis and cytotoxic evaluation of its derivatives appears to be limited.[1][2] This data gap prevents a detailed examination of the structure-activity relationships (SAR) that would be crucial for the development of more potent and selective anticancer agents.

This compound's Cytotoxic Profile

This compound, a polyketide natural product, has been the subject of extensive total synthesis efforts.[1][2] Its cytotoxicity is a key biological feature, but without data on a range of analogs, it is challenging to determine which parts of its complex structure are most important for its anticancer activity. A comparative analysis would typically involve synthesizing a series of analogs with systematic modifications to different functional groups and regions of the molecule and then evaluating their cytotoxicity against a panel of cancer cell lines.

Experimental Protocols for Cytotoxicity Assessment

A standard method for evaluating the cytotoxicity of compounds like this compound and its potential analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: If the cells are viable and metabolically active, mitochondrial reductases will convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Visualizing the Path to Understanding Cytotoxicity

To better understand the process of evaluating and comparing the cytotoxicity of novel compounds, the following diagrams illustrate a typical experimental workflow and the conceptual basis of structure-activity relationship studies.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence add_compounds Add varying concentrations of this compound analogs adherence->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_formation Viable cells convert MTT to formazan add_mtt->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Figure 1. Experimental workflow for a typical cytotoxicity assay.

sar_concept cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_analogs Analogs with Structural Modifications cluster_comparison Comparative Analysis cluster_conclusion Conclusion This compound This compound (Parent Compound) IC50 = X analog_a Analog A (Modification at R1) IC50 = Y This compound->analog_a analog_b Analog B (Modification at R2) IC50 = Z This compound->analog_b analog_c Analog C (Modification at R3) IC50 = W This compound->analog_c comparison Compare IC50 values (X, Y, Z, W) analog_a->comparison analog_b->comparison analog_c->comparison conclusion Identify key structural features for cytotoxicity and guide design of more potent analogs. comparison->conclusion

Figure 2. Conceptual diagram of a structure-activity relationship study.

Future Directions

The development of this compound analogs and the subsequent evaluation of their cytotoxicity are critical next steps for realizing the therapeutic potential of this natural product. Such studies would not only help in identifying more potent and selective anticancer compounds but would also provide valuable insights into their mechanism of action. Researchers in the field are encouraged to explore the synthesis of a diverse library of this compound analogs and to conduct thorough biological evaluations to fill the current knowledge gap. This would pave the way for the rational design of novel chemotherapeutic agents based on the this compound scaffold.

References

Orthogonal Assays to Confirm the Cellular Effects of Okilactomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Okilactomycin, a novel antibiotic, has demonstrated notable cytotoxicity against P388 and lymphoid leukemia L1210 human cell lines. To rigorously validate its cellular mechanism of action, a series of orthogonal assays are essential. This guide provides a comparative framework of experimental approaches to confirm this compound's potential effects on three key cellular processes: protein synthesis, cell cycle progression, and apoptosis. The use of multiple, independent assays for each biological endpoint provides a robust confirmation of the compound's activity and mitigates the risk of method-specific artifacts.

Confirming Inhibition of Protein Synthesis

A primary mechanism of action for many cytotoxic compounds is the inhibition of protein synthesis. To confirm if this compound acts as a protein synthesis inhibitor, the following orthogonal assays are proposed.

Comparison of Orthogonal Assays for Protein Synthesis Inhibition
Assay Principle Advantages Limitations Typical Readout
Puromycin-based Assay (e.g., SUnSET) Puromycin, an aminonucleoside antibiotic, mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. The level of puromycylated peptides is detected by Western blotting with an anti-puromycin antibody.Non-radioactive, sensitive, and provides a direct measure of global protein synthesis.Requires cell lysis and Western blotting, which can be time-consuming.Band intensity on a Western blot.
Amino Acid Analogue Incorporation Cells are incubated with amino acid analogues, such as L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP), which are incorporated into newly synthesized proteins. These analogues are then detected via click chemistry with a fluorescent probe.Non-radioactive, suitable for high-throughput screening, and can be used in imaging and flow cytometry.The efficiency of incorporation and detection can vary between cell types.Fluorescence intensity.
[35S]-Methionine/Cysteine Labeling Cells are pulsed with radioactive amino acids ([35S]-methionine/cysteine). The amount of radioactivity incorporated into proteins is quantified.Highly sensitive and considered the "gold standard" for measuring protein synthesis.Involves handling of radioactive materials, requiring special safety precautions and disposal.Scintillation counting (counts per minute).
Experimental Protocols

1. Surface Sensing of Translation (SUnSET) Assay

  • Cell Treatment: Seed L1210 or P388 cells in a 6-well plate and treat with varying concentrations of this compound for the desired time. Include a positive control (e.g., cycloheximide) and a vehicle control.

  • Puromycin Pulse: Add puromycin to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.

  • Detection: Visualize bands using an appropriate secondary antibody and chemiluminescence.

2. Click-iT® HPG Alexa Fluor® Protein Synthesis Assay

  • Cell Treatment: Plate cells and treat with this compound as described for the SUnSET assay.

  • HPG Labeling: Remove the culture medium and add medium containing L-homopropargylglycine (HPG) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton® X-100.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide and incubate with the cells for 30 minutes at room temperature, protected from light.

  • Analysis: Wash the cells and analyze the fluorescence intensity using a fluorescence microscope or a high-content imaging system.

Workflow for Confirming Protein Synthesis Inhibition

cluster_treatment Cell Treatment cluster_assays Orthogonal Assays cluster_detection Detection & Analysis Start Seed L1210/P388 Cells Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Controls Include Vehicle and Positive Controls (e.g., Cycloheximide) Treatment->Controls Assay1 SUnSET Assay (Puromycin Incorporation) Controls->Assay1 Assay2 Click-iT® HPG Assay (Amino Acid Analogue) Controls->Assay2 Assay3 [35S]-Met/Cys Labeling (Radioactive Incorporation) Controls->Assay3 Detection1 Western Blot (Anti-Puromycin Ab) Assay1->Detection1 Detection2 Fluorescence Microscopy or Flow Cytometry Assay2->Detection2 Detection3 Scintillation Counting Assay3->Detection3 Analysis Quantify Inhibition of Protein Synthesis Detection1->Analysis Detection2->Analysis Detection3->Analysis cluster_hypothesis Hypothesis cluster_primary_assay Primary Assay cluster_orthogonal_assays Orthogonal Confirmation cluster_conclusion Conclusion Hypothesis This compound Induces G1 Cell Cycle Arrest PI_Staining PI Staining & Flow Cytometry Hypothesis->PI_Staining Result1 Increased G0/G1 Population, Decreased S and G2/M PI_Staining->Result1 WB_Cyclins Western Blot for G1/S Cyclins (e.g., Cyclin D1, E) Result1->WB_Cyclins WB_p21 Western Blot for CDKIs (e.g., p21, p27) Result1->WB_p21 BrdU BrdU Incorporation Assay Result1->BrdU Result2 Decreased Expression of G1/S Cyclins WB_Cyclins->Result2 Conclusion Confirmation of G1 Phase Arrest Result2->Conclusion Result3 Increased Expression of p21/p27 WB_p21->Result3 Result3->Conclusion Result4 Decreased Percentage of BrdU-positive (S-phase) Cells BrdU->Result4 Result4->Conclusion cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) This compound->Extrinsic Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Intrinsic->Initiator_Caspases Extrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activation PS_Translocation Phosphatidylserine Translocation (Annexin V Staining) Executioner_Caspases->PS_Translocation DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Executioner_Caspases->DNA_Fragmentation Cell_Death Cell Death PS_Translocation->Cell_Death DNA_Fragmentation->Cell_Death

Benchmarking Okilactomycin: An Anticancer Agent Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Okilactomycin against established anticancer agents is not feasible at this time due to the limited availability of published preclinical data on its specific anticancer properties and mechanism of action.

This compound, first described in 1987, is a novel antibiotic isolated from Streptomyces griseoflavus subsp. zamamiensis.[1] Early research indicated that it exhibited weak activity against Ehrlich ascites carcinoma in vivo, but detailed quantitative data on its anticancer efficacy, such as IC50 values across a range of cancer cell lines, have not been extensively reported in peer-reviewed literature.[1]

To provide researchers, scientists, and drug development professionals with a useful comparison guide, further investigation into this compound's anticancer profile is necessary. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a standardized panel of human cancer cell lines (e.g., NCI-60) would provide a broad understanding of its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways that this compound modulates to exert its cytotoxic effects is crucial. This would involve identifying its molecular target(s) and downstream effects on key cellular processes like cell cycle progression, apoptosis, and survival pathways.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in various preclinical cancer models, such as patient-derived xenografts (PDXs), would provide critical insights into its potential therapeutic efficacy in a more physiologically relevant setting.

  • Comparative Preclinical Trials: Directly comparing the efficacy and toxicity of this compound against standard-of-care anticancer agents in head-to-head preclinical studies would be the most definitive way to benchmark its performance.

Hypothetical Experimental Workflow for Future Benchmarking Studies

Should sufficient data become available, a typical experimental workflow to benchmark this compound against a known anticancer agent, for instance, Doxorubicin, would be as follows.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison vitro_start Cancer Cell Line Panel ic50 IC50 Determination (MTT/SRB Assay) vitro_start->ic50 Treat with this compound & Doxorubicin moa Mechanism of Action (Western Blot, Flow Cytometry) ic50->moa Select sensitive lines vivo_start Xenograft/PDX Model Establishment moa->vivo_start efficacy Tumor Growth Inhibition Study vivo_start->efficacy Treat with this compound, Doxorubicin, Vehicle toxicity Toxicity Assessment (Body weight, Histopathology) efficacy->toxicity data_analysis Statistical Analysis of In Vitro & In Vivo Data toxicity->data_analysis comparison Comparative Efficacy & Toxicity Profiling data_analysis->comparison

Caption: Hypothetical workflow for benchmarking this compound.

Logical Relationship of a Comparative Study

The logical flow of a comparative study would involve a tiered approach, starting from broad screening and moving towards more specific mechanistic and in vivo investigations.

A Primary Objective: Benchmark this compound vs. Standard Agents B In Vitro Cytotoxicity (IC50 across multiple cell lines) A->B C In Vivo Efficacy (Tumor growth inhibition in animal models) A->C D Toxicity Profile (In vitro and in vivo) A->D E Mechanism of Action (Target identification, pathway analysis) A->E F Conclusion: Comparative Assessment of Therapeutic Potential B->F C->F D->F E->F

Caption: Logical flow for a comparative anticancer drug study.

As the scientific community continues to explore novel natural products for anticancer therapies, it is hoped that further research will be conducted on this compound to fully elucidate its potential and provide the necessary data for a comprehensive comparative analysis.

References

A Comparative Proteomic Guide: Unveiling the Cellular Responses to Okilactomycin and Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of two cytotoxic compounds: Okilactomycin and the well-characterized anticancer agent, Actinomycin D. While extensive proteomic data exists for Actinomycin D, information on this compound remains limited. This guide presents a comprehensive overview of the known proteomic landscape of Actinomycin D-treated cells and summarizes the current, albeit limited, understanding of this compound's biological activity. A proposed experimental framework for a direct comparative proteomic analysis is also provided to guide future research in this area.

Introduction

This compound is a novel antibiotic produced by a Streptomyces species and has been noted for its unique 13-membered ring structure.[1][2] It has demonstrated cytotoxic activity against several cancer cell lines, including Ehrlich ascites carcinoma, P388, and lymphoid leukemia L1210.[1][3] However, its precise mechanism of action and its impact on the cellular proteome are yet to be elucidated.

In contrast, Actinomycin D is a well-established anticancer agent that functions primarily by intercalating into DNA, thereby inhibiting transcription.[4] Its effects on protein synthesis and the subsequent cellular responses, such as apoptosis and cell cycle arrest, have been extensively studied using proteomic approaches.

This guide aims to provide a detailed comparison of the two compounds by presenting the available proteomic data for Actinomycin D and outlining a path forward for the proteomic investigation of this compound.

Comparative Proteomics of Cells Treated with Actinomycin D

Actinomycin D's primary mechanism of inhibiting RNA synthesis leads to profound downstream effects on the cellular proteome.[5] Proteomic studies have revealed significant alterations in proteins involved in key cellular processes, including cell cycle regulation, apoptosis, and stress responses.

Data Presentation: Quantitative Proteomic Changes Induced by Actinomycin D

The following tables summarize the key proteins that are differentially expressed in cells treated with Actinomycin D, as identified in various proteomic and molecular biology studies.

Table 1: Proteins Upregulated by Actinomycin D Treatment

ProteinFunctionCellular Process
p53 Tumor suppressorApoptosis, Cell Cycle Arrest
Puma Pro-apoptotic proteinApoptosis
MEKK3 Mitogen-activated protein kinase kinase kinase 3Cell Cycle Arrest
Cleaved Caspase-3 Executioner caspaseApoptosis

Table 2: Proteins Downregulated by Actinomycin D Treatment

ProteinFunctionCellular Process
Bcl-2 Anti-apoptotic proteinApoptosis
Hsp70 Heat shock protein 70Cell Cycle Regulation, Stress Response
Cyclin A Cell cycle regulatorCell Cycle Progression
Cyclin D1 Cell cycle regulatorCell Cycle Progression
Cyclin E Cell cycle regulatorCell Cycle Progression
Signaling Pathways Modulated by Actinomycin D

Actinomycin D treatment triggers a cascade of signaling events, primarily centered around the p53 tumor suppressor pathway and leading to apoptosis and cell cycle arrest.

ActinomycinD_Signaling ActD Actinomycin D DNA DNA Intercalation (Transcription Inhibition) ActD->DNA p53 p53 Activation DNA->p53 Cyclins Cyclin A, D1, E Downregulation DNA->Cyclins Puma Puma Upregulation p53->Puma Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Puma->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle Cell Cycle Arrest Cyclins->CellCycle

Actinomycin D-induced signaling pathways.

Experimental Protocols

A typical workflow for a comparative proteomic analysis of cells treated with cytotoxic compounds involves several key steps, from sample preparation to data analysis.

Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment (Control, this compound, Actinomycin D) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT, SILAC) Digestion->Labeling LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Labeling->LCMS Identification Protein Identification & Quantification LCMS->Identification Bioinformatics Bioinformatics Analysis (Pathway, GO, Clustering) Identification->Bioinformatics Validation Target Validation (e.g., Western Blot) Bioinformatics->Validation

A general workflow for comparative proteomics.
Detailed Methodologies

  • Cell Culture and Treatment:

    • Select an appropriate cancer cell line (e.g., one known to be sensitive to Actinomycin D and potentially this compound).

    • Culture cells to ~70-80% confluency.

    • Treat cells with a vehicle control, a predetermined concentration of this compound, and a predetermined concentration of Actinomycin D for a specific time course (e.g., 24 hours).

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Reduce and alkylate the protein samples.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Labeling and Mass Spectrometry:

    • For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., TMT) or use a label-free quantification approach.

    • Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify differentially expressed proteins between the treatment groups.

    • Conduct bioinformatics analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG, Reactome), to understand the biological implications of the proteomic changes.

  • Validation:

    • Validate the changes in key proteins of interest using orthogonal methods such as Western blotting or targeted mass spectrometry (e.g., Selected Reaction Monitoring).

This compound: A Call for Proteomic Investigation

Currently, there is a significant knowledge gap regarding the molecular mechanism of this compound. While its cytotoxic properties have been identified, the cellular targets and the signaling pathways it perturbs remain unknown. A comprehensive proteomic analysis, following the experimental workflow outlined above, would be instrumental in:

  • Identifying the primary cellular targets of this compound.

  • Elucidating the signaling pathways affected by its treatment.

  • Revealing potential mechanisms of its cytotoxicity.

  • Providing a basis for rational drug design and development of this compound analogs.

A direct comparative proteomic study with Actinomycin D would be particularly insightful, as it would highlight both common and distinct cellular responses to these two cytotoxic agents. Such a study would significantly contribute to our understanding of this compound's therapeutic potential.

Conclusion

This guide provides a comprehensive overview of the proteomic effects of Actinomycin D, a cornerstone of cancer chemotherapy. The detailed data on its impact on cellular pathways serves as a valuable benchmark for understanding the mechanisms of other cytotoxic compounds. The conspicuous absence of proteomic data for this compound underscores a critical need for further research. The proposed experimental framework offers a clear path for elucidating the mechanism of action of this novel antibiotic and for conducting a meaningful comparative analysis with Actinomycin D. Such studies are essential for unlocking the full therapeutic potential of new and promising anticancer agents.

References

Okilactomycin: A Comparative Analysis of its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Okilactomycin, a novel antibiotic, against other established anti-cancer agents. The information is presented to aid in the evaluation of its potential as a therapeutic agent. All quantitative data is summarized in clear, tabular formats, and detailed experimental methodologies are provided for key assays.

Introduction to this compound

This compound is a unique lactone-containing antibiotic. While its antimicrobial properties are modest, it has demonstrated notable cytotoxic effects against specific cancer cell lines, suggesting a potential role in oncology research and development. This guide focuses on its anti-proliferative capabilities, offering a data-driven comparison with the well-established chemotherapeutic drug, Doxorubicin.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of this compound and Doxorubicin against murine leukemia cell lines. It is important to note that the data for this compound and Doxorubicin are derived from separate studies and experimental conditions may vary.

Table 1: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
P388 (Murine Lymphoid Leukemia)0.09
L1210 (Murine Lymphoid Leukemia)0.037

Table 2: Cytotoxicity of Doxorubicin

Cell LineIC₅₀ (µM)
L1210 (Murine Lymphoid Leukemia)~0.1

Note: The IC₅₀ value for Doxorubicin is approximated from available literature and is provided for comparative context.

Mechanism of Action & Signaling Pathways

The precise molecular mechanism underlying the cytotoxic activity of this compound is not yet fully elucidated. However, many anti-cancer agents exert their effects by inducing apoptosis (programmed cell death). Below is a generalized diagram of key apoptotic signaling pathways that are often targeted by such compounds.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Generalized Apoptotic Signaling Pathways.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of a compound using a colorimetric cell viability assay, such as the MTT assay. This method is widely used and applicable to suspension cell lines like P388 and L1210.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture P388 or L1210 cells in appropriate complete culture medium.

    • Count the cells using a hemocytometer and adjust the cell density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound (or the comparative compound) in the culture medium.

    • Add 100 µL of each compound dilution to the respective wells, resulting in a final volume of 200 µL per well.

    • Include control wells containing cells treated with vehicle (e.g., DMSO) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette to mix and dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Cancer Cell Lines C Seed Cells into 96-well Plate A->C B Prepare Serial Dilutions of Test Compound D Add Compound Dilutions to Wells B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Figure 2: Workflow for IC₅₀ Determination.

Safety Operating Guide

Navigating the Safe Disposal of Okilactomycin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with Okilactomycin must be treated as hazardous waste. This includes unused or expired drug products, contaminated personal protective equipment (PPE), laboratory ware, and any cleaning materials. The disposal of such hazardous pharmaceutical waste is regulated, and it is strictly prohibited to dispose of it by flushing it down a sink or toilet[1].

**Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Immediate Segregation: At the point of generation, all this compound-contaminated waste must be segregated from other laboratory waste streams to prevent cross-contamination and unintended chemical reactions[2].

  • Waste Categories: Differentiate between liquid and solid waste.

    • Solid Waste: Includes contaminated gloves, gowns, wipes, plasticware, and empty vials.

    • Liquid Waste: Includes unused this compound solutions, spent cell culture media containing the compound, and cleaning solutions.

    • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.

2. Container Management:

  • Designated Containers: Use dedicated, clearly labeled, and chemically compatible waste containers[2]. These containers should be puncture-proof and have secure, tight-fitting lids[2][3].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapeutic Waste," and the full chemical name "this compound"[2][3].

  • Container Integrity: Ensure waste containers are in good condition and do not overfill them; they should be sealed when three-quarters full[1].

3. Storage:

  • Satellite Accumulation Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory, at or near the point of waste generation[2].

  • Secondary Containment: The storage area must have secondary containment to mitigate any potential leaks or spills[2].

4. Decontamination Procedures:

  • Surface Decontamination: The immediate laboratory work area should be cleaned at the end of each procedure. Use a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) followed by sterile water and then 70% Isopropyl Alcohol[1].

  • PPE Removal: Remove PPE in a manner that avoids contamination of the inner gloves and skin. The outer gloves should be removed first, followed by the gown, and then the inner gloves, with each item being disposed of in the designated hazardous waste container[4].

5. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company[2][5]. Do not transport the chemical waste outside of your laboratory yourself[2].

  • Documentation: Complete all necessary hazardous waste labeling and documentation as required by your institution[1].

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for cytotoxic compounds provide some measurable parameters.

ParameterGuidelineCitation
Detergent Concentration A 10⁻² M Sodium Dodecyl Sulfate solution is recommended for initial surface cleaning.[1]
Disinfectant 70% Isopropyl Alcohol should be used for the final decontamination step.[1]
Container Fill Level Waste containers should be sealed when they are no more than three-quarters full to prevent spills and overfilling.[1]
Waste Segregation All items that come into contact with any amount of a cytotoxic agent must be treated as cytotoxic waste.[6]
Experimental Protocols

As specific experimental protocols for the deactivation or neutralization of this compound are not publicly available, the standard protocol is to adhere to the general chemical waste management procedures established by your institution's EHS department. These protocols are designed to be in compliance with federal, state, and local regulations for the safe disposal of hazardous chemical waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the logical workflow for waste segregation and the overall disposal process.

This compound Waste Segregation Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation A This compound-Contaminated Material B Solid Waste (Gloves, Gowns, Wipes, Plasticware) A->B C Liquid Waste (Unused Solutions, Media) A->C D Sharps Waste (Needles, Syringes) A->D

Caption: Workflow for the segregation of this compound laboratory waste.

This compound Disposal Workflow A 1. Point of Generation: Identify & Segregate Waste B 2. Containerize Waste: Use Labeled, Leak-Proof Containers A->B C 3. Decontaminate Work Area: Follow Cleaning Protocol B->C D 4. Store Waste: Designated Satellite Accumulation Area C->D E 5. Schedule Pickup: Contact EHS or Approved Vendor D->E F 6. Final Disposal: Incineration or Chemical Neutralization E->F

Caption: Step-by-step process for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Okilactomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Okilactomycin. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, a novel antibiotic, has demonstrated cytotoxic properties against various human cell lines.[1][2] Due to its potential hazards, handling this compound requires stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE). This document outlines the necessary PPE, handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.

Recommended Personal Protective Equipment

When handling this compound, personnel should, at a minimum, wear the following PPE:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[3] Gloves should have a long cuff to be tucked into the sleeves of the gown.[4] All gloves should be inspected for visible tears or punctures before use.

  • Gown: A disposable, lint-free, solid-front gown made of a low-permeability fabric with a secure back closure is mandatory.[5][6] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary whenever there is a risk of splashing.[3][5][7]

  • Respiratory Protection: In situations where aerosols or particles may be generated, a properly fit-tested N95 respirator or a higher level of respiratory protection should be used.[5][6]

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[3]

Quantitative Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates adherence to stringent control measures. The following table summarizes key cytotoxicity data found in the literature.

CompoundCell LineIC50 (µg/mL)
This compoundP388 (murine leukemia)0.09[1][2]
This compoundL1210 (lymphoid leukemia)0.037[1][2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols: Safe Handling and Disposal Workflow

The following workflow outlines the procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) - Shoe Covers prep_area Prepare work area in a Chemical Fume Hood or Biological Safety Cabinet prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_solubilize Solubilize Compound prep_weigh->prep_solubilize handle_exp Perform Experiment prep_solubilize->handle_exp disp_waste Segregate Waste: - Sharps - Liquid - Solid handle_exp->disp_waste disp_sharps Dispose of contaminated sharps in a designated cytotoxic sharps container disp_waste->disp_sharps disp_liquid Collect liquid waste in a sealed, labeled, leak-proof cytotoxic waste container disp_waste->disp_liquid disp_solid Place solid waste (gloves, gown, etc.) in a labeled cytotoxic waste bag disp_waste->disp_solid disp_doff Doff PPE in the correct order disp_sharps->disp_doff disp_liquid->disp_doff disp_solid->disp_doff disp_handwash Wash hands thoroughly disp_doff->disp_handwash

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational Plan for Handling this compound

  • Preparation:

    • Before handling this compound, ensure all necessary PPE is readily available and in good condition.

    • Don all required PPE in the correct order (gown, shoe covers, respirator, face shield/goggles, and then gloves, with the outer glove cuff covering the gown cuff).

    • All handling of solid or concentrated this compound should be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.

  • During Experimentation:

    • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

    • Use luer-lock syringes and needles to prevent accidental disconnection.

    • Change gloves immediately if they become contaminated or torn.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated into designated, clearly labeled cytotoxic waste containers.[8][9] This includes:

    • Sharps: Needles, scalpels, and other contaminated sharp objects must be placed in a puncture-resistant cytotoxic sharps container.[8]

    • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof container labeled as "Cytotoxic Liquid Waste."[8]

    • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in a designated, labeled cytotoxic waste bag.[7]

  • Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent after each use. All cleaning materials must be disposed of as cytotoxic waste.[6]

  • Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste, which typically involves incineration.[9]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the cytotoxic compound this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Okilactomycin
Reactant of Route 2
Okilactomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。